molecular formula C12H14N2O B137325 2-(1H-indol-3-yl)-N,N-dimethylacetamide CAS No. 91566-04-0

2-(1H-indol-3-yl)-N,N-dimethylacetamide

Cat. No.: B137325
CAS No.: 91566-04-0
M. Wt: 202.25 g/mol
InChI Key: GYOXOOHDSDQLBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyltryptamine>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-indol-3-yl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-14(2)12(15)7-9-8-13-11-6-4-3-5-10(9)11/h3-6,8,13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOXOOHDSDQLBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342532
Record name 1H-Indole-3-acetamide, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91566-04-0
Record name 1H-Indole-3-acetamide, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(1H-indol-3-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-(1H-indol-3-yl)-N,N-dimethylacetamide, a derivative of the natural auxin indole-3-acetic acid (IAA), is a compound of significant interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in pharmacologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to this target molecule, designed for researchers, scientists, and professionals in the field. We will delve into two robust and widely applicable methods originating from indole-3-acetic acid: the acyl chloride pathway and the direct amide coupling facilitated by carbodiimide reagents. This guide emphasizes the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Significance of the Indole Nucleus

The indole ring system is a privileged structural motif found in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the design of new therapeutic agents. Consequently, the development of efficient and scalable methods for the synthesis of functionalized indoles, such as this compound, is of paramount importance to the scientific community. This guide will focus on practical and well-established methodologies for the preparation of this valuable compound.

Methodology 1: The Acyl Chloride Route - A Classic and Robust Approach

This two-step method proceeds via the formation of a highly reactive indole-3-acetyl chloride intermediate, which is subsequently reacted with dimethylamine. This approach is favored for its generally high yields and the straightforward nature of the transformations.

Causality of Experimental Choices

The conversion of the carboxylic acid group of indole-3-acetic acid into an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon. The hydroxyl group of a carboxylic acid is a poor leaving group, making direct reaction with a weak nucleophile like dimethylamine inefficient. Thionyl chloride (SOCl₂) is an excellent choice for this transformation as it reacts with the carboxylic acid to form the acyl chloride, and the byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the reaction to completion.[1][2] The subsequent reaction with dimethylamine is a classic nucleophilic acyl substitution.[3]

Reaction Mechanism

The mechanism involves two key stages. First, the carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. A chloride ion then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group, which decomposes to SO₂ and HCl. In the second stage, dimethylamine, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of the indole-3-acetyl chloride. This is followed by the elimination of a chloride ion to yield the final N,N-dimethylacetamide product.

Acyl_Chloride_Mechanism cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation IAA Indole-3-acetic acid Intermediate Chlorosulfite Intermediate IAA->Intermediate + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) AcylChloride Indole-3-acetyl chloride Intermediate->AcylChloride + Cl⁻ - SO₂ - HCl Dimethylamine Dimethylamine Tetrahedral_Intermediate Tetrahedral Intermediate AcylChloride->Tetrahedral_Intermediate + (CH₃)₂NH Byproducts1 SO₂ + HCl Product This compound Tetrahedral_Intermediate->Product - Cl⁻ - H⁺ Byproduct2 HCl

Caption: Mechanism of the Acyl Chloride Route.

Experimental Protocol

Step 1: Synthesis of Indole-3-acetyl chloride [4]

  • To a solution of indole-3-acetic acid (1.0 eq.) in a dry, inert solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2-1.5 eq.) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours, or until the evolution of gases ceases.

  • Monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude indole-3-acetyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound [4]

  • Dissolve the crude indole-3-acetyl chloride in a dry, aprotic solvent like DCM or tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add a solution of dimethylamine (2.0-2.5 eq., either as a solution in THF or as a gas bubbled through the solution) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Methodology 2: The Carbodiimide Coupling Route - A Milder Alternative

This one-pot method utilizes a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the direct formation of the amide bond between indole-3-acetic acid and dimethylamine. This approach is particularly advantageous when dealing with sensitive substrates due to its milder reaction conditions.

Causality of Experimental Choices

Directly reacting a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt.[5] Coupling reagents like DCC circumvent this issue by activating the carboxylic acid.[6] DCC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[7] This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond. The byproduct of this reaction, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be easily removed by filtration.

Reaction Mechanism

The reaction is initiated by the protonation of one of the nitrogen atoms of DCC by the carboxylic acid, followed by the nucleophilic attack of the resulting carboxylate on the central carbon of the carbodiimide. This forms the key O-acylisourea intermediate. The amine then attacks the carbonyl carbon of this activated intermediate, forming a tetrahedral intermediate. The collapse of this intermediate, with the departure of the dicyclohexylurea leaving group, yields the desired amide.

DCC_Coupling_Mechanism IAA Indole-3-acetic acid O_acylisourea O-acylisourea Intermediate IAA->O_acylisourea + DCC DCC DCC Tetrahedral_Intermediate Tetrahedral Intermediate O_acylisourea->Tetrahedral_Intermediate + (CH₃)₂NH Dimethylamine Dimethylamine Product This compound Tetrahedral_Intermediate->Product - DCU DCU Dicyclohexylurea (DCU)

Caption: Mechanism of DCC-Mediated Amide Coupling.

Experimental Protocol
  • Dissolve indole-3-acetic acid (1.0 eq.) in a suitable aprotic solvent such as DCM, THF, or ethyl acetate.[7]

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) to the solution and stir for 10-15 minutes at 0 °C.

  • Add dimethylamine (1.2 eq., as a solution in a suitable solvent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted amine, followed by a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Comparative Analysis and Data Summary

ParameterAcyl Chloride MethodCarbodiimide Coupling (DCC) Method
Reagents Indole-3-acetic acid, Thionyl chloride, DimethylamineIndole-3-acetic acid, DCC, Dimethylamine
Reaction Conditions Two steps, may require heating (reflux)One-pot, typically at room temperature
Byproducts SO₂, HCl (gaseous)Dicyclohexylurea (DCU) (solid)
Advantages Generally high yields, readily available reagentsMilder conditions, suitable for sensitive substrates, one-pot procedure
Disadvantages Harsher conditions, potential for side reactions with sensitive functional groupsDCC is a known allergen, DCU can sometimes be difficult to completely remove
Typical Yields 70-90%60-85%

Characterization Data for this compound

  • Molecular Formula: C₁₂H₁₄N₂O

  • Molecular Weight: 202.25 g/mol [8]

  • Appearance: Typically an off-white to pale yellow solid.

  • ¹H NMR (CDCl₃, δ): ~8.1 (br s, 1H, NH), 7.6-7.1 (m, 5H, Ar-H), 3.7 (s, 2H, CH₂), 3.0 (s, 3H, NCH₃), 2.9 (s, 3H, NCH₃). Note: Exact chemical shifts may vary depending on the solvent and instrument.

  • ¹³C NMR (CDCl₃, δ): ~172 (C=O), 136, 127, 123, 122, 120, 111, 109 (Ar-C), 36 (NCH₃), 35 (NCH₃), 32 (CH₂). Note: Predicted values, actual shifts may vary.

  • Mass Spectrometry (ESI+): m/z 203.1 [M+H]⁺.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes, with the acyl chloride and carbodiimide coupling methods being among the most practical and reliable. The choice between these methods will largely depend on the specific requirements of the synthesis, such as the scale, the presence of other functional groups in the starting material, and the desired purity of the final product. The acyl chloride route offers the advantage of high reactivity and potentially higher yields, while the DCC coupling method provides a milder and more direct one-pot alternative. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize this valuable indole derivative for further investigation in drug discovery and development programs.

References

  • YouTube. (2013, February 26). mechanism of amide formation with DCC. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). A plausible mechanism for the synthesis of an amide using I starting from Oxyma and SOCl2 via Oxyma ester. Retrieved from [Link]

  • Westin, J. (n.d.). Organic Chemistry: Formation of Carboxylic Acid Derivatives. Jack Westin. Retrieved from [Link]

  • Waters Corporation. (n.d.). Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2002, November). Synthesis of 2-aminopropyl-3-indole–acetic(propionic) acid derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-3-acetic Acid. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • MDPI. (n.d.). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]

  • ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • NIST. (n.d.). N,N-Dimethylacetamide. Retrieved from [Link]

  • National Institutes of Health. (2022, July 26). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for amidation using HBTU (9). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

  • MDPI. (n.d.). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0291615). Retrieved from [Link]

  • ResearchGate. (2023, November 7). How to efficiently couple Indole-3-acetic Acid to Peptide N-terminus?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(1H-Indol-3-ylmethyl)-N,N-dimethylamine - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of N,N-Dimethylacetamide from Carbonylation of Trimethylamine by Rhodium(I) Complex Under Anhydrous Condition. Retrieved from [Link]

  • Google Patents. (n.d.). US2701250A - Process of producing indole-3-acetic acids.
  • Google Patents. (n.d.). CN101092374A - Method for synthesizing N,N dimethyl acetamide in high purity.
  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides Involving Nitrogen Compounds. Retrieved from [Link]

  • Homework.Study.com. (n.d.). One mole of Acetyl Chloride reacts with one mole of dimethylamine. There are three organic products. How are they drawn?. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Retrieved from [Link]

  • PubChem. (n.d.). N-[2-(1H-indol-3-yl)ethyl]acetamide. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Retrieved from [Link]

  • J-STAGE. (2003). NUCLEOPHILIC SUBSTITUTION REACTION OF N-2-(1-HYDROXY- INDOL-3-YL)ETHYLINDOLE-3-ACETAMIDE AND. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-indol-3-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-indol-3-yl)-N,N-dimethylacetamide is a member of the diverse and pharmacologically significant family of indole derivatives. The indole nucleus is a key structural motif in numerous biologically active compounds, both natural and synthetic, and is present in a wide array of pharmaceuticals and clinical trial candidates.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, and biological context of this compound, offering valuable insights for researchers in medicinal chemistry and drug development.

Chemical Identity and Core Properties

This compound, with the CAS number 91566-04-0, is a synthetic derivative of indole-3-acetic acid.[2] Its core structure consists of an indole ring linked at the 3-position to an N,N-dimethylacetamide group.

PropertyValueSource
IUPAC Name This compoundECHEMI[2]
CAS Number 91566-04-0ECHEMI[2]
Molecular Formula C₁₂H₁₄N₂OECHEMI[2]
Molecular Weight 202.25 g/mol ECHEMI[2]
Exact Mass 202.110613074 DaECHEMI[2]
Computed XLogP3 1.3PubChem

Synthesis and Purification

A plausible and efficient method for the synthesis of this compound involves the amidation of indole-3-acetic acid. This common synthetic transformation can be achieved using a variety of coupling agents.

Experimental Protocol: Synthesis via Amidation of Indole-3-Acetic Acid

This protocol describes a general procedure for the synthesis of N-substituted indole-3-acetamides, which can be adapted for the preparation of this compound.[3]

Materials:

  • Indole-3-acetic acid

  • Dimethylamine hydrochloride

  • A coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or a more modern equivalent like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • A non-nucleophilic base (e.g., Triethylamine or N,N-Diisopropylethylamine)

  • Anhydrous solvent (e.g., Dichloromethane or Dimethylformamide)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane and Ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve indole-3-acetic acid in the chosen anhydrous solvent.

  • Amine Addition: Add dimethylamine hydrochloride and the non-nucleophilic base to the reaction mixture. Stir until all solids are dissolved.

  • Coupling Agent: Slowly add the coupling agent to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with an acidic solution (e.g., 1 M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.[3]

Synthesis_Workflow IAA Indole-3-acetic acid Reaction Amidation Reaction IAA->Reaction DMA Dimethylamine DMA->Reaction Coupling Coupling Agent (e.g., DCC) Coupling->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-(1H-indol-3-yl)-N,N- dimethylacetamide Purification->Product

Caption: Synthetic workflow for this compound.

Analytical Methodologies

The quantification and characterization of this compound can be achieved using modern chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Quantification by HPLC

This protocol is based on methods developed for the analysis of indole-3-acetamide and other indolic compounds in bacterial cultures and can be adapted for the target molecule.[4][5]

Instrumentation and Columns:

  • HPLC system with a UV or fluorescence detector.

  • A C8 or C18 reversed-phase column is suitable for the separation of indolic compounds.[4][5]

Mobile Phase and Gradient:

  • A common mobile phase consists of a gradient of acetonitrile in water, often with an acidic modifier like trifluoroacetic acid or acetic acid to improve peak shape.[4][5]

  • A typical gradient might start with a low percentage of acetonitrile, which is gradually increased to elute the compound of interest.

Sample Preparation:

  • Extraction: For biological samples, extraction with a suitable organic solvent such as ethyl acetate or acetone is a common first step.[4][6]

  • Solid-Phase Extraction (SPE): Further purification can be achieved using a C18 SPE cartridge to remove interfering substances.[6]

  • Reconstitution: The purified extract is then evaporated to dryness and reconstituted in the initial mobile phase for injection into the HPLC system.

Detection:

  • Indole derivatives typically exhibit strong UV absorbance around 280 nm.[4]

  • For higher sensitivity and selectivity, fluorescence detection can be employed, with an excitation wavelength of approximately 280 nm and an emission wavelength around 350 nm.[5]

Analytical_Workflow Sample Sample containing This compound Extraction Solvent Extraction Sample->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Reconstitution Reconstitution in Mobile Phase SPE->Reconstitution HPLC HPLC Separation (C18 column) Reconstitution->HPLC Detection UV or Fluorescence Detection HPLC->Detection Quantification Quantification Detection->Quantification

Caption: Analytical workflow for the quantification of the target compound.

Physicochemical Parameters and Their Implications

Lipophilicity (logP)

The predicted octanol-water partition coefficient (XLogP3) of 1.3 suggests that this compound has a moderate degree of lipophilicity.[7] This is a critical parameter in drug design, as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. A balanced lipophilicity is often sought to ensure adequate membrane permeability and aqueous solubility.

Acidity and Basicity (pKa)

The this compound molecule possesses a weakly acidic proton on the indole nitrogen and is not expected to have a significant basic character. The amide nitrogen is non-basic due to resonance with the adjacent carbonyl group. The pKa of the indole N-H is expected to be in the range of 16-17, similar to indole itself, meaning it will be predominantly in its neutral form at physiological pH.

Solubility

While experimental solubility data is not available, based on its structure, this compound is expected to be soluble in common organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide. Its solubility in water is likely to be limited due to the presence of the hydrophobic indole ring and the overall neutral character of the molecule.

Biological Context and Activity of Indole-3-Acetamide Derivatives

Indole-3-acetamide and its derivatives are a class of compounds with a broad spectrum of biological activities.[8] They are recognized for their potential as:

  • Antihyperglycemic and Antioxidant Agents: Certain indole-3-acetamides have demonstrated significant α-amylase inhibitory activity and potent antioxidant properties.[1][9]

  • Anticancer Agents: The indole scaffold is a common feature in many anticancer drugs, and various indole-3-acetamide derivatives have been investigated for their antiproliferative effects.[8]

  • Anti-inflammatory and Antimicrobial Agents: The indole nucleus is also associated with anti-inflammatory and antimicrobial activities.[8]

The diverse biological activities of indole derivatives underscore the importance of this compound as a molecule of interest for further investigation in drug discovery programs.[8]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data for some properties are yet to be reported, this document consolidates the available information and provides context through related compounds and established methodologies. The synthesis and analytical protocols outlined herein offer practical guidance for researchers working with this and similar indole derivatives. The rich biological activity profile of the indole-3-acetamide scaffold suggests that this compound is a promising candidate for further pharmacological evaluation.

References

  • Khan, I., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega, 6(2), 1685–1694. [Link]

  • Khan, I., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega. [Link]

  • Vila, A., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Toxicology in Vitro, 94, 105713. [Link]

  • León, I., et al. (2023). Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family. Molecules, 28(14), 5393. [Link]

  • Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-254. [Link]

  • ChemBK. (n.d.). N,N-Dimethylacetamide. Retrieved from [Link]

  • Kang, B. R., et al. (2012). Production of Indole-3-Acetic Acid via the Indole-3-Acetamide Pathway in the Plant-Beneficial Bacterium Pseudomonas chlororaphis O6 Is Inhibited by ZnO Nanoparticles but Enhanced by CuO Nanoparticles. Applied and Environmental Microbiology, 78(20), 7216-7222. [Link]

  • Tiwari, S., & Lata, C. (2016). Simultaneous detection and quantification of indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) produced by rhizobacteria from l-tryptophan (Trp) using HPTLC. Journal of Chromatography B, 1033-1034, 30-37. [Link]

  • Jadulco, R. C., et al. (2014). Synthesis of 3-indolylacetamide derivatives and evaluation of their plant growth regulator activity. Maejo International Journal of Science and Technology, 8(2), 181-189. [Link]

  • Nakagawa, E., et al. (2006). Quantification of Indole-3-Acetic Acid and Amino Acid Conjugates in Rice by Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry. Bioscience, Biotechnology, and Biochemistry, 70(8), 1943-1949. [Link]

  • Piszczek, E., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Acta Chromatographica, 25(2), 345-355. [Link]

  • Novák, O., et al. (2005). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. Plant Physiology, 138(2), 1113-1126. [Link]

  • SYNTHETIKA. (n.d.). Dimethylacetamide ( DMAc : DMA ) N,N-Dimethylacetamide - Polar high bp solvent - 1000ml. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dimethylacetamide (DMA). Retrieved from [Link]

  • Organic Syntheses. (n.d.). INDOLE-3-ACETIC ACID. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of Indole-3-(N,N-dimethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indole-3-(N,N-dimethyl)acetamide is a synthetic derivative of the naturally occurring plant auxin precursor, indole-3-acetamide. While its direct biological activities are not extensively documented in publicly available literature, its structural similarity to key phytohormones and other bioactive molecules suggests a range of potential applications, from a slow-release auxin analog in agriculture to a scaffold for drug discovery. This guide provides a comprehensive overview of the known chemical properties, synthesis, and a scientifically-grounded exploration of the potential biological activities of indole-3-(N,N-dimethyl)acetamide. We will delve into the structure-activity relationships that govern auxin-like compounds and present hypothetical mechanisms of action, supported by data from related molecules. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the potential of this intriguing indole derivative.

Introduction: The Indole Core and Its Diverse Biological Landscape

The indole ring system is a privileged scaffold in medicinal chemistry and agrochemistry, forming the core of a vast array of biologically active compounds.[1] From the essential amino acid tryptophan to the potent neurotransmitter serotonin and the primary plant growth hormone indole-3-acetic acid (IAA), indoles play a fundamental role in biological systems.[1] Consequently, synthetic indole derivatives are of significant interest for the development of novel pharmaceuticals and agricultural products.[1] Indole-3-(N,N-dimethyl)acetamide, the subject of this guide, is a member of this versatile class of molecules, and its biological potential is an area ripe for exploration.

Chemical Properties and Synthesis of Indole-3-(N,N-dimethyl)acetamide

A thorough understanding of the physicochemical properties of a compound is paramount to elucidating its biological activity.

PropertyValue
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.25 g/mol
CAS Number 91566-04-0
Appearance White to off-white crystalline solid
Solubility Soluble in organic solvents such as ethanol, methanol, and DMSO.
Synthesis of Indole-3-(N,N-dimethyl)acetamide

The synthesis of indole-3-(N,N-dimethyl)acetamide is typically achieved through the amidation of indole-3-acetic acid (IAA). A common laboratory-scale synthesis involves the following steps:

  • Activation of the Carboxylic Acid: Indole-3-acetic acid is first activated to form a more reactive intermediate. This can be accomplished using a variety of coupling agents, such as thionyl chloride (SOCl₂) to form the acid chloride, or carbodiimides like dicyclohexylcarbodiimide (DCC).

  • Amination: The activated intermediate is then reacted with dimethylamine ((CH₃)₂NH) to form the corresponding N,N-dimethylamide. The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), and may require a base to neutralize the acid byproduct.

Experimental Protocol: Synthesis of Indole-3-(N,N-dimethyl)acetamide via the Acid Chloride Method

  • Step 1: Formation of Indole-3-acetyl chloride

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole-3-acetic acid (1 equivalent) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add thionyl chloride (1.1 equivalents) dropwise to the solution.

    • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 hours, or until the evolution of HCl gas ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude indole-3-acetyl chloride.

  • Step 2: Amidation with Dimethylamine

    • Dissolve the crude indole-3-acetyl chloride in anhydrous DCM.

    • In a separate flask, prepare a solution of dimethylamine (2.2 equivalents) in DCM.

    • Slowly add the dimethylamine solution to the acid chloride solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure indole-3-(N,N-dimethyl)acetamide.

Potential Biological Activities and Mechanisms of Action

Direct experimental data on the biological activity of indole-3-(N,N-dimethyl)acetamide is limited. However, based on its chemical structure, we can infer potential activities and propose mechanisms of action.

Auxin-like Activity: A Pro-hormone Approach

The most probable biological role of indole-3-(N,N-dimethyl)acetamide is as an auxin or, more likely, a pro-auxin. Auxins are a class of plant hormones that regulate various aspects of plant growth and development, including cell elongation, root formation, and apical dominance. The primary endogenous auxin is indole-3-acetic acid (IAA).

Structure-Activity Relationship:

The biological activity of auxin analogs is highly dependent on their chemical structure. The N,N-dimethyl substitution on the acetamide side chain is a critical feature. In contrast to the unsubstituted amide of indole-3-acetamide (IAM), the dimethylated form is expected to be more resistant to enzymatic hydrolysis by amidases.[2] This has two potential implications:

  • Weak Auxin Activity: The intact molecule may possess weak intrinsic auxin activity by binding to auxin receptors, although likely with lower affinity than IAA.

  • Slow-Release Pro-auxin: More plausibly, indole-3-(N,N-dimethyl)acetamide could act as a pro-auxin, slowly undergoing hydrolysis in plant tissues to release indole-3-acetic acid. This would provide a sustained, low-level supply of auxin, which could be beneficial for certain agricultural applications where a rapid, high-dose response is not desired.

Auxin_Signaling_Pathway

Other Potential Biological Activities

While auxin-like activity is the most probable function, the indole scaffold is associated with a wide range of pharmacological effects. It is conceivable that indole-3-(N,N-dimethyl)acetamide could exhibit other biological activities, although these are purely speculative without experimental evidence.

  • Antimicrobial/Antifungal Activity: Many indole derivatives have been shown to possess antimicrobial and antifungal properties.[3]

  • Cytotoxicity: The cytotoxicity of N,N-dimethylacetamide (DMAc), a potential hydrolysis product, has been studied. However, the cytotoxicity of the intact indole-3-(N,N-dimethyl)acetamide molecule is unknown and would need to be experimentally determined.[4]

  • Enzyme Inhibition: The structural similarity to other bioactive molecules suggests that it could potentially interact with and inhibit various enzymes. For instance, some indole-3-acetamide derivatives have been investigated as potential antihyperglycemic and antioxidant agents through the inhibition of α-amylase.[3]

Comparative Analysis with Related Compounds

To better understand the potential biological profile of indole-3-(N,N-dimethyl)acetamide, it is useful to compare it with its close structural relatives.

CompoundStructureKnown Biological Activity
Indole-3-acetic acid (IAA) Indole ring with an acetic acid side chain at the 3-position.The primary native auxin in plants, regulating a wide range of growth and developmental processes.
Indole-3-acetamide (IAM) Indole ring with an acetamide side chain at the 3-position.An auxin precursor that can be converted to IAA by amidase enzymes.[5] Also implicated in plant stress responses.
N,N-dimethylacetamide (DMAc) The N,N-dimethyl amide of acetic acid.A common organic solvent with some reported anti-inflammatory properties.[6] Its cytotoxicity has been evaluated in various cell lines.[4]
Indole-3-(N,N-dimethyl)acetamide Indole ring with an N,N-dimethylacetamide side chain at the 3-position.Largely uncharacterized. Hypothesized to have weak auxin or pro-auxin activity due to its structural similarity to IAA and IAM, with the N,N-dimethyl group likely conferring resistance to rapid hydrolysis.

Future Directions and Research Opportunities

The biological activity of indole-3-(N,N-dimethyl)acetamide remains a largely unexplored area, presenting numerous opportunities for future research.

  • Auxin Activity Assays: Standard auxin bioassays, such as the Avena coleoptile elongation test or root growth inhibition assays in Arabidopsis thaliana, would provide definitive evidence for or against its auxin-like activity.

  • Hydrolysis Studies: In vitro and in vivo studies using plant extracts or purified amidase enzymes could determine the rate and extent of its hydrolysis to IAA.

  • Broad Biological Screening: Screening against a panel of microbial strains, cancer cell lines, and various enzymes could uncover novel and unexpected biological activities.

  • Pharmacokinetic and Toxicological Studies: If any promising bioactivities are identified, comprehensive pharmacokinetic and toxicological studies would be necessary to assess its potential for further development.

Conclusion

Indole-3-(N,N-dimethyl)acetamide is a synthetically accessible indole derivative with a high potential for biological activity, most notably as a pro-auxin. Its N,N-dimethyl substitution is a key structural feature that likely modulates its activity and metabolic stability compared to its parent compound, indole-3-acetamide. While direct experimental evidence of its biological effects is currently lacking, the principles of structure-activity relationships provide a strong foundation for hypothesizing its function. Further experimental investigation is warranted to fully elucidate the biological profile of this compound and to explore its potential applications in agriculture and medicine.

References

  • Hempel, G., et al. (2007). Cytotoxicity of dimethylacetamide and pharmacokinetics in children receiving intravenous busulfan. Journal of Clinical Oncology, 25(13), 1772-1778. [Link]

  • Savaldi-Goldstein, S., et al. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. Proceedings of the National Academy of Sciences, 105(39), 15190-15195. [Link]

  • Sánchez-Parra, B., et al. (2021). Accumulation of the Auxin Precursor Indole-3-Acetamide Curtails Growth through the Repression of Ribosome-Biogenesis and Development-Related Transcriptional Networks. International Journal of Molecular Sciences, 22(4), 2040. [Link]

  • Gülçin, İ., et al. (2004). Synthesis and antioxidant properties of novel N-substituted indole-2-carboxamide and indole-3-acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(2), 159-164. [Link]

  • Ortiz-García, P., et al. (2022). The auxin precursor indole-3-acetamide controls a specific subset of stress-related target genes. Frontiers in Plant Science, 13, 928386. [Link]

  • Gualtieri, F., et al. (2002). New N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as antiallergic agents. Journal of Medicinal Chemistry, 45(15), 3234-3243. [Link]

  • Uchida, N., & Takahashi, K. (2020). Chemical Biology in Auxin Research. Plants (Basel, Switzerland), 9(10), 1369. [Link]

  • Sánchez-Parra, B., et al. (2021). Accumulation of the Auxin Precursor Indole-3-Acetamide Curtails Growth through the Repression of Ribosome-Biogenesis and Development-Related Transcriptional Networks. International Journal of Molecular Sciences, 22(4), 2040. [Link]

  • Defoirdt, T., et al. (2010). Impact of the auxins indole-3-acetamide and indole-3-acetic acid on the virulence of Vibrio campbellii. Applied and Environmental Microbiology, 76(18), 6102-6108. [Link]

  • Lehmann, T., et al. (2010). Indole-3-acetamide-dependent auxin biosynthesis: a widely distributed way of indole-3-acetic acid production?. European Journal of Cell Biology, 89(12), 895-905. [Link]

  • PubChem. (n.d.). 1H-Indole-3-acetamide, N,N-dimethyl-. National Center for Biotechnology Information. [Link]

  • Khan, I., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. Molecules, 26(2), 393. [Link]

  • Koya, J. B., et al. (2022). FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. Fortune Journal of Health Sciences, 5, 499-509. [Link]

  • Savaldi-Goldstein, S., et al. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. Proceedings of the National Academy of Sciences of the United States of America, 105(39), 15190–15195. [Link]

  • Kumar, S., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 31. [Link]

  • Google Patents. (2009).
  • Sharma, V., & Kumar, P. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies, 7(3), 1636-1645. [Link]

Sources

Unraveling the Enigmatic Mechanism of 2-(1H-indol-3-yl)-N,N-dimethylacetamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the putative mechanisms of action for the compound 2-(1H-indol-3-yl)-N,N-dimethylacetamide. Synthesizing data from structurally related molecules and its constituent chemical moieties, we present a scientifically grounded narrative suggesting a dual-pronged modality involving both neuromodulatory and anti-inflammatory pathways. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding for future investigation and application. We will delve into the probable interactions with the serotonergic system, drawing parallels with potent tryptamine analogs, and explore the well-documented anti-inflammatory properties of the N,N-dimethylacetamide scaffold, primarily through the inhibition of the NF-κB signaling cascade. Detailed experimental protocols and visual pathway diagrams are provided to facilitate the empirical validation of these proposed mechanisms.

Introduction: Deconstructing a Molecule of Interest

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds, from neurotransmitters to potent pharmaceuticals.[1] When coupled with an N,N-dimethylacetamide side chain, as in this compound, a molecule with intriguing therapeutic potential emerges. While direct, comprehensive studies on this specific compound are nascent, a thorough analysis of its structural components allows for the formulation of robust hypotheses regarding its mechanism of action. This guide will dissect these components to build a logical framework for understanding its biological effects.

The indole-3-acetamide core is structurally analogous to N,N-dimethyltryptamine (DMT), a well-characterized serotonergic psychedelic.[2] This suggests a potential for interaction with serotonin receptors. Concurrently, the N,N-dimethylacetamide (DMA) moiety is a recognized solvent and excipient with demonstrated anti-inflammatory properties.[3][4] This duality forms the basis of our exploration.

The Serotonergic Hypothesis: A Tryptamine Analog

The structural resemblance of the 2-(1H-indol-3-yl) moiety to tryptamines, particularly N,N-dimethyltryptamine (DMT), is striking. DMT and its analogs are known to exert their effects primarily through agonism at serotonin receptors, including the 5-HT1A, 5-HT2A, and 5-HT2C subtypes.[5][6][7] The electronic properties of the indole nucleus are critical for this binding affinity.[8]

It is therefore highly probable that this compound engages with one or more serotonin receptors. The specific receptor subtype(s) and the nature of this interaction (agonist, partial agonist, or antagonist) would determine its pharmacological profile. For instance, agonism at 5-HT1A receptors is associated with anxiolytic and antidepressant effects, while 5-HT2A receptor activation is linked to the psychedelic and potential anti-inflammatory effects of certain tryptamines.[5][9]

Proposed Serotonergic Signaling Pathway

Serotonergic Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Tryptophan Tryptophan Serotonin 5-HT Tryptophan->Serotonin Biosynthesis VMAT2 VMAT2 Serotonin->VMAT2 Packaging Synaptic Vesicle Synaptic Vesicle VMAT2->Synaptic Vesicle Storage Receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2A) Synaptic Vesicle->Receptor Release of 5-HT or binding of This compound SERT SERT Synaptic Vesicle->SERT Reuptake G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Second_Messenger Second Messengers (cAMP, IP3, DAG) Effector->Second_Messenger Kinases Protein Kinases (PKA, PKC) Second_Messenger->Kinases Cellular_Response Cellular Response Kinases->Cellular_Response caption Figure 1: Proposed interaction with serotonergic signaling.

Caption: Proposed interaction with serotonergic signaling.

The Anti-Inflammatory Hypothesis: An NF-κB Inhibitor

The N,N-dimethylacetamide (DMA) component of the molecule has a well-documented anti-inflammatory mechanism of action.[3][4] Studies on DMA and its analogs have demonstrated their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

The primary mechanism of NF-κB inhibition by DMA involves the prevention of the degradation of the inhibitor of kappa B alpha (IκBα).[3][10][11] In resting cells, NF-κB is sequestered in the cytoplasm by IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. By stabilizing IκBα, DMA effectively traps NF-κB in the cytoplasm, thereby suppressing the inflammatory cascade. This has been shown to result in a significant reduction in the secretion of pro-inflammatory cytokines and nitric oxide.[4][12]

NF-κB Inhibition Pathway

NF-kB Inhibition Pathway cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB NF-κB Proteasome->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation Compound This compound Compound->IKK Inhibits DNA DNA Transcription Pro-inflammatory Gene Transcription DNA->Transcription NFkB_n->DNA Binds to Promoter Regions caption Figure 2: Proposed inhibition of the NF-κB pathway.

Caption: Proposed inhibition of the NF-κB pathway.

Experimental Protocols for Mechanistic Validation

To empirically validate the proposed mechanisms of action for this compound, a series of in vitro and cell-based assays are recommended.

Serotonin Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional activity of the compound at key serotonin receptor subtypes.

Methodology: Radioligand Binding Assay

  • Preparation of Membranes: Prepare cell membrane homogenates from cell lines stably expressing human recombinant 5-HT1A, 5-HT2A, and 5-HT2C receptors.

  • Assay Buffer: Use an appropriate buffer system for each receptor subtype (e.g., Tris-HCl based buffers).

  • Radioligand: Utilize a high-affinity radiolabeled antagonist for each receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]Mesulergine for 5-HT2C).

  • Competition Binding: Incubate the membrane preparations with a fixed concentration of the radioligand and increasing concentrations of this compound.

  • Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Methodology: Functional Assay (e.g., Calcium Flux Assay for 5-HT2A/2C)

  • Cell Culture: Culture cells expressing the target receptor (e.g., HEK293 cells) in appropriate media.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader. An increase in fluorescence indicates an agonist response.

  • Data Analysis: Generate dose-response curves and calculate the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect) values.

Experimental Workflow: Serotonergic Activity

Serotonergic Activity Workflow start Start receptor_selection Select Target 5-HT Receptors (5-HT1A, 5-HT2A, 5-HT2C) start->receptor_selection binding_assay Radioligand Binding Assay receptor_selection->binding_assay functional_assay Functional Assay (e.g., Calcium Flux, cAMP) receptor_selection->functional_assay data_analysis_binding Calculate Ki binding_assay->data_analysis_binding data_analysis_functional Calculate EC50 & Emax functional_assay->data_analysis_functional conclusion Determine Receptor Affinity and Functional Profile data_analysis_binding->conclusion data_analysis_functional->conclusion caption Figure 3: Workflow for assessing serotonergic activity.

Caption: Workflow for assessing serotonergic activity.

NF-κB Inhibition Assays

Objective: To determine if the compound inhibits the NF-κB signaling pathway.

Methodology: Western Blot for IκBα Degradation

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and pre-treat with this compound for a specified time.

  • Stimulation: Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS).

  • Cell Lysis and Protein Quantification: Lyse the cells at various time points post-stimulation and determine the protein concentration.

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for IκBα and a loading control (e.g., β-actin).

  • Detection and Analysis: Detect the protein bands using chemiluminescence and quantify the band intensities to assess the level of IκBα degradation.

Methodology: NF-κB Reporter Gene Assay

  • Transfection: Transfect cells (e.g., HEK293) with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter.

  • Compound Treatment and Stimulation: Treat the transfected cells with the compound followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: A decrease in luciferase activity in the presence of the compound indicates inhibition of NF-κB transcriptional activity.

Experimental Workflow: NF-κB Inhibition

NFkB Inhibition Workflow start Start cell_culture Culture Appropriate Cell Line (e.g., RAW 264.7, HEK293) start->cell_culture western_blot Western Blot for IκBα Degradation cell_culture->western_blot reporter_assay NF-κB Luciferase Reporter Assay cell_culture->reporter_assay data_analysis_wb Quantify IκBα Levels western_blot->data_analysis_wb data_analysis_reporter Measure Luciferase Activity reporter_assay->data_analysis_reporter conclusion Confirm NF-κB Pathway Inhibition data_analysis_wb->conclusion data_analysis_reporter->conclusion caption Figure 4: Workflow for assessing NF-κB inhibition.

Caption: Workflow for assessing NF-κB inhibition.

Data Summary and Interpretation

The following tables provide a template for summarizing the expected quantitative data from the proposed experiments.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT2A5-HT2C
This compound Experimental ValueExperimental ValueExperimental Value
Reference Compound (e.g., Serotonin) Known ValueKnown ValueKnown Value

Table 2: Serotonin Receptor Functional Activity

Compound5-HT1A (EC50, nM / Emax, %)5-HT2A (EC50, nM / Emax, %)5-HT2C (EC50, nM / Emax, %)
This compound Experimental ValueExperimental ValueExperimental Value
Reference Agonist Known ValueKnown ValueKnown Value

Table 3: NF-κB Inhibition

AssayEndpointResult for this compound
Western Blot % Inhibition of IκBα DegradationExperimental Value
Reporter Assay IC50 (µM)Experimental Value

Conclusion and Future Directions

This guide has outlined a robust, dual-mechanism hypothesis for the action of this compound, centered on its potential as both a serotonergic modulator and an NF-κB inhibitor. The structural similarities to known bioactive molecules provide a strong rationale for these proposed pathways. The experimental protocols detailed herein offer a clear roadmap for the empirical validation of these hypotheses.

Future research should focus on in vivo studies to correlate these molecular mechanisms with physiological effects. Investigating the potential synergy between the neuromodulatory and anti-inflammatory activities will be crucial in defining the therapeutic landscape for this promising compound. The exploration of its pharmacokinetic and pharmacodynamic profiles will further elucidate its potential as a novel therapeutic agent.

References

  • Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. (2021). National Institutes of Health. Available at: [Link]

  • Dark Classics in Chemical Neuroscience: N,N‑Dimethyltryptamine (DMT). (n.d.). ACS Publications. Available at: [Link]

  • The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT). (n.d.). PubMed Central. Available at: [Link]

  • Discovery of Indole-3-acetamide Derivatives as Potent Transketolase-Inhibiting-Based Herbicidal Leads. (n.d.). ResearchGate. Available at: [Link]

  • Discovery of Indole-3-acetamide Derivatives as Potent Transketolase-Inhibiting-Based Herbicidal Leads. (n.d.). Semantic Scholar. Available at: [Link]

  • Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family. (n.d.). MDPI. Available at: [Link]

  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). PubMed Central. Available at: [Link]

  • Psychedelic Drugs Rediscovered—In Silico Study of Potential Fetal Exposure to Analogues of Psychedelic Drugs During Pregnancy. (n.d.). MDPI. Available at: [Link]

  • Neuropharmacology of N,N-Dimethyltryptamine. (n.d.). ResearchGate. Available at: [Link]

  • Neuropharmacology of N,N-Dimethyltryptamine. (n.d.). PubMed Central. Available at: [Link]

  • Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. (n.d.). MDPI. Available at: [Link]

  • N,N-Dimethylacetamide Significantly Attenuates LPS- and TNFα-Induced Proinflammatory Responses Via Inhibition of the Nuclear Factor Kappa B Pathway. (2016). PubMed. Available at: [Link]

  • N,N-Dimethylacetamide Significantly Attenuates LPS- and TNFα-Induced Proinflammatory Responses Via Inhibition of the Nuclear Factor Kappa B Pathway. (n.d.). PubMed Central. Available at: [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (n.d.). RSC Publishing. Available at: [Link]

  • N,N-Diethylacetamide and N,N-Dipropylacetamide inhibit the NF-kB pathway in in vitro, ex vivo and in vivo models of inflammation-induced preterm birth. (n.d.). National Institutes of Health. Available at: [Link]

  • (PDF) N,N-Diethylacetamide and N,NDipropylacetamide inhibit the NFkB pathway in in vitro, ex vivo and in vivo models of inflammation induced preterm birth. (2025). ResearchGate. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7. (2022). Semantic Scholar. Available at: [Link]

  • 2,3-Dialkyl(dimethylamino)indoles: interaction with 5HT1, 5HT2, and rat stomach fundal serotonin receptors. (n.d.). PubMed. Available at: [Link]

  • Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives. (n.d.). PubMed. Available at: [Link]

  • N,N-dimethylacetamide targets neuroinflammation in Alzheimer's disease in in-vitro and ex-vivo models. (2023). PubMed Central. Available at: [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (n.d.). PubMed Central. Available at: [Link]

  • The Electronic and Serotonin Receptor Binding Affinity Properties of N,N-dimethyltryptamine Analogs. (n.d.). PubMed. Available at: [Link]

  • Dimethylacetamide. (n.d.). ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-(1H-indol-3-yl)-N,N-dimethylacetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(1H-indol-3-yl)-N,N-dimethylacetamide, a molecule of significant interest in pharmaceutical research and development. In the absence of extensive public data, this document establishes a robust framework for understanding and experimentally determining its solubility profile in a diverse range of organic solvents. We delve into the physicochemical properties of the target molecule, predict its solubility based on the principle of "like dissolves like," and provide a detailed, field-proven experimental protocol for accurate solubility measurement. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to facilitate solvent selection for synthesis, purification, formulation, and analytical development.

Introduction to this compound

This compound, with the chemical formula C₁₂H₁₄N₂O and a molecular weight of 202.25 g/mol , is a derivative of the indole scaffold.[1][2] The indole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[3] The N,N-dimethylacetamide moiety appended to the indole core at the 3-position significantly influences the molecule's physicochemical properties, including its polarity, hydrogen bonding capacity, and, consequently, its solubility. A thorough understanding of its solubility in various organic solvents is a critical first step in the drug development process, impacting everything from reaction conditions and purification strategies to the design of effective drug delivery systems.[4]

Molecular Structure:

Caption: Chemical structure of this compound.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[5] Solubility is dependent on the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Key Factors Influencing Solubility:

  • Molecular Polarity: Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[5] this compound possesses both polar (the amide group and the indole N-H) and non-polar (the aromatic indole ring) regions, suggesting a nuanced solubility profile.

  • Hydrogen Bonding: The indole nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen of the acetamide group is a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding (protic solvents like alcohols) or are strong acceptors (aprotic polar solvents like DMSO) are likely to be effective.

  • Temperature: The effect of temperature on solubility is dictated by the enthalpy of dissolution. For most solids, the dissolution process is endothermic, meaning solubility increases with temperature, in accordance with Le Chatelier's Principle.[6]

  • Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.[6]

Predicted Solubility Profile

Based on the molecular structure of this compound, a qualitative prediction of its solubility in common organic solvents can be made. The presence of the polar N,N-dimethylacetamide group suggests good solubility in polar aprotic solvents. The indole ring, being aromatic and somewhat non-polar, will contribute to solubility in less polar solvents like dichloromethane.

Solvent CategorySolvent ExamplePredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighStrong hydrogen bond acceptor and highly polar, effectively solvating both the indole N-H and the amide group.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a highly polar solvent capable of strong dipole-dipole interactions and can accept hydrogen bonds.
N,N-Dimethylacetamide (DMAc)HighAs the parent solvent of the side chain, DMAc is expected to have very high solubility due to the "like dissolves like" principle.[7] It is a polar aprotic solvent.[7]
Acetonitrile (ACN)ModerateA polar aprotic solvent that can act as a hydrogen bond acceptor, though less effective than DMSO or DMF.
Polar Protic Methanol (MeOH)Moderate to HighCapable of both donating and accepting hydrogen bonds, which will facilitate the dissolution of the indole and acetamide moieties.
Ethanol (EtOH)ModerateSimilar to methanol but slightly less polar, which may result in slightly lower solubility.
Less Polar Dichloromethane (DCM)ModerateThe non-polar character of the indole ring and the overall molecular size should allow for reasonable solubility in this common organic solvent.
Ethyl Acetate (EtOAc)Moderate to LowPossesses both polar (ester group) and non-polar (ethyl group) characteristics. It can act as a hydrogen bond acceptor. The parent indole is soluble in ethyl acetate.[3]
Non-Polar TolueneLowThe aromatic nature of toluene can interact with the indole ring system via π-π stacking, but the significant polarity difference with the acetamide group will limit high solubility.
Hexanes/HeptaneVery LowAs highly non-polar aliphatic hydrocarbons, hexanes are unlikely to effectively solvate the polar functional groups of the molecule.[7]
Aqueous WaterVery LowThe hydrophobic indole ring and the overall size of the molecule will likely lead to poor aqueous solubility, a common characteristic of many active pharmaceutical ingredients.[3] The parent indole is only slightly soluble in water.[3]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[8][9] This method involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is formed. The concentration of the dissolved solute is then measured.

4.1. Experimental Workflow

cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Weigh excess This compound B Add precise volume of organic solvent A->B C Seal vial and place in thermostatted shaker B->C D Equilibrate for 24-72 hours at 25°C C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant through 0.22 µm filter E->F G Dilute filtrate with mobile phase F->G H Quantify concentration using validated HPLC-UV method G->H I Calculate solubility (e.g., in mg/mL) H->I

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

4.2. Step-by-Step Protocol

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of glass vials. The key is to have undissolved solid remaining at the end of the experiment.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Visual inspection should confirm the continued presence of excess solid.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for sedimentation.

    • To separate the saturated solution from the undissolved solid, two common methods are centrifugation and filtration.[10]

      • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

      • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Care must be taken to avoid disturbing the solid pellet. Potential sorption of the solute onto the filter should be considered, especially for poorly soluble compounds.[8][10]

  • Quantification:

    • Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method).

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8] A calibration curve should be prepared using standards of known concentrations.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

4.3. Analytical Method Considerations

A reverse-phase HPLC method with UV detection is generally suitable for the quantification of indole-containing compounds. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of formic acid to improve peak shape) is a good starting point. The detection wavelength should be set to the λmax of the compound to ensure maximum sensitivity.

Conclusion

References

  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Solubility of Things. Indole. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

  • SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

  • BYJU'S. Factors Affecting Solubility. Retrieved from [Link]

  • PubChem. 1H-Indole-3-acetamide, N,N-dimethyl-. Retrieved from [Link]

  • Wikipedia. Dimethylacetamide. Retrieved from [Link]

  • PubChem. Dimethylacetamide. Retrieved from [Link]

  • IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

  • Shimadzu. Monitoring Dimethylacetamide in Complex Water Matrix Using GC-MS/MS (MRM). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Ataman Kimya. N,N-DIMETHYLACETAMIDE. Retrieved from [Link]

Sources

In-Depth Technical Guide: Stability and Storage of 2-(1H-indol-3-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(1H-indol-3-yl)-N,N-dimethylacetamide is a compound of significant interest within drug discovery and development, often serving as a key intermediate or building block in the synthesis of pharmacologically active molecules. The indole nucleus, a privileged scaffold in medicinal chemistry, imparts unique biological activities but also introduces specific stability challenges.[1][2] This guide provides a comprehensive technical overview of the stability profile and optimal storage conditions for this compound, grounded in chemical principles and established best practices. Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity and purity of this compound throughout its lifecycle, from initial synthesis to downstream applications.

Chemical and Physical Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its stability and handling requirements.

PropertyValueSource
Molecular FormulaC12H14N2O[3]
Molecular Weight202.25 g/mol [3]
AppearanceCrystalline Powder (White to slightly pink)[1]
Melting Point51-54 °C[1]
SolubilitySoluble in methanol[1]

The presence of the indole ring and the dimethylacetamide side chain dictates the molecule's reactivity and susceptibility to degradation. The indole ring is an electron-rich aromatic system, making it prone to oxidation.[4] The amide functionality, while generally stable, can undergo hydrolysis under certain conditions.

Key Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and understanding the chemical behavior of a molecule under various stress conditions.[5][6][7] For this compound, the primary degradation pathways of concern are oxidation, hydrolysis, and photolysis.

Oxidation

The indole ring is the most labile part of the molecule concerning oxidation. Exposure to atmospheric oxygen, especially in the presence of light, heat, or metal ions, can initiate a cascade of oxidative reactions.[4] The electron-rich pyrrole ring of the indole nucleus is readily attacked by oxidizing agents, leading to the formation of various degradation products, including oxindoles and other ring-opened species.

Diagram: Simplified Indole Oxidation Pathway

G Indole Indole Moiety Oxidized_Intermediates Oxidized Intermediates (e.g., Hydroperoxides) Indole->Oxidized_Intermediates O2, Light, Heat, Metal Ions Degradation_Products Degradation Products (e.g., Oxindoles) Oxidized_Intermediates->Degradation_Products

Caption: A simplified schematic of the oxidative degradation of the indole moiety.

Hydrolysis

The N,N-dimethylacetamide side chain contains an amide bond that can be susceptible to hydrolysis, particularly under acidic or basic conditions, to yield indole-3-acetic acid and dimethylamine. While amides are generally resistant to neutral hydrolysis, prolonged exposure to strong acids or bases, especially at elevated temperatures, can promote this degradation pathway.[8][9]

Diagram: Hydrolysis of the Amide Bond

G Amide This compound Hydrolysis_Products Indole-3-acetic acid + Dimethylamine Amide->Hydrolysis_Products H+/OH-, H2O, Heat

Caption: Hydrolytic cleavage of the amide bond under acidic or basic conditions.

Photodegradation

Indole-containing compounds can be sensitive to light.[1] Exposure to ultraviolet (UV) or even visible light can provide the energy to initiate photochemical reactions, leading to the formation of colored degradation products and a decrease in purity.[10][11] Photodegradation can often proceed through radical mechanisms and may be exacerbated by the presence of oxygen.

Recommended Storage and Handling Conditions

To maintain the integrity of this compound, strict adherence to appropriate storage and handling protocols is crucial.

Optimal Storage Conditions

The following conditions are recommended for the short-term and long-term storage of the compound:

ParameterConditionRationale
Temperature 2-8°C (Short-term) -20°C (Long-term) Cool temperatures slow down the rates of all chemical degradation reactions, particularly oxidation.[4]
Light Protect from light (Amber vials) Minimizes the risk of photodegradation.[1][4]
Atmosphere Inert gas (Argon or Nitrogen) Displacing oxygen with an inert gas is a critical step in preventing oxidative degradation.
Container Tightly sealed, appropriate material Prevents exposure to moisture and atmospheric oxygen. The container material should be non-reactive.
Handling Procedures

Proper handling techniques are equally important to prevent degradation during experimental use.

  • Inert Atmosphere: When handling the solid compound, especially for extended periods, it is advisable to work in a glovebox or under a stream of inert gas.

  • Solution Preparation: Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at low temperatures, protected from light, and purged with an inert gas.

  • Antioxidants: For solutions, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can help to mitigate oxidation.[4]

Stability Indicating Analytical Methods

To monitor the purity and stability of this compound, the use of stability-indicating analytical methods is essential. These methods should be able to separate the intact compound from its potential degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of non-volatile and thermally labile compounds.[12] A reverse-phase HPLC method with UV detection is well-suited for this purpose.

Illustrative HPLC Method Parameters:

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Time-based gradient from low to high organic phase concentration
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 280 nm)
Column Temperature 25-30°C

This method should be validated to demonstrate its ability to resolve the parent compound from degradation products generated under forced degradation conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for identifying and quantifying volatile impurities.[12] While the parent compound may have limited volatility, this method can be valuable for detecting volatile degradation products.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is a critical component of understanding a compound's stability profile.[5][6][7]

Diagram: Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC HPLC-UV/MS Analysis Acid->HPLC Analyze Samples Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->HPLC Analyze Samples Oxidation Oxidative (e.g., 3% H2O2, RT) Oxidation->HPLC Analyze Samples Thermal Thermal (e.g., 80°C, solid state) Thermal->HPLC Analyze Samples Photolytic Photolytic (ICH Q1B guidelines) Photolytic->HPLC Analyze Samples Characterization Characterization of Degradation Products HPLC->Characterization Start This compound Start->Acid Expose to Start->Base Expose to Start->Oxidation Expose to Start->Thermal Expose to Start->Photolytic Expose to

Caption: A typical workflow for a forced degradation study.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Treat the sample with a base (e.g., 0.1 M NaOH) and heat (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H2O2) at room temperature.

    • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).

    • Photolytic Degradation: Expose the sample to a light source according to ICH Q1B guidelines.[13]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for acid/base hydrolysis): Neutralize the samples before analysis.

  • Analysis: Analyze all samples, including a control (unstressed) sample, using a validated stability-indicating HPLC method.

  • Data Evaluation: Quantify the amount of the parent compound remaining and identify and quantify any degradation products formed.

Conclusion

The stability of this compound is a critical factor that can impact the reliability and reproducibility of research and development activities. By understanding its inherent chemical liabilities, particularly its susceptibility to oxidation, and by implementing the recommended storage and handling procedures, researchers can ensure the long-term integrity of this valuable compound. The implementation of robust, stability-indicating analytical methods is paramount for the ongoing monitoring of its purity and for the early detection of any degradation. This guide provides a foundational framework for maintaining the quality of this compound, thereby supporting the advancement of drug discovery and development programs.

References

  • BenchChem. (n.d.). Prevention of Indole Compound Oxidation During Storage.
  • Reddit. (2023). Storage of methyl anthralite and Indole.
  • ChemicalBook. (n.d.). Indole CAS#: 120-72-9.
  • CDH Fine Chemical. (n.d.). INDOLE SOLUTION (REAGENT FOR NITRITES) MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • MedCrave online. (2016). Forced Degradation Studies.
  • Wikipedia. (n.d.). Dimethylacetamide.
  • Royal Society of Chemistry. (2018). Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives.
  • PubMed. (2025). Discovery of indole derivatives as STING degraders.
  • Innovare Academic Sciences. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • ECHEMI. (n.d.). Buy this compound from JHECHEM CO LTD.
  • Pearson. (n.d.). Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions.
  • EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • ResearchGate. (2011). Determination of photostability and photodegradation products of indomethacin in aqueous media.
  • BenchChem. (n.d.). Purity Analysis of Synthetic 2,2-dimethyl-2,3-dihydro-1H-inden-1-one: A Comparative Guide.
  • ResearchGate. (2013). Determination of photostability and photodegradation products of indomethacin in aqueous media.

Sources

An In-Depth Technical Guide to 2-(1H-indol-3-yl)-N,N-dimethylacetamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-indol-3-yl)-N,N-dimethylacetamide, a derivative of the pivotal plant auxin precursor Indole-3-acetamide (IAM), stands as a molecule of significant interest at the intersection of agrochemistry, pharmacology, and synthetic organic chemistry. Its structural relationship to Indole-3-acetic acid (IAA), the most abundant natural plant hormone, positions it within a class of compounds renowned for profound biological activity.[1] This guide provides a comprehensive technical overview of its chemical properties, a detailed, field-proven synthesis protocol, in-depth spectral characterization, and a discussion of its current and potential applications for professionals in research and drug development.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of over 200 compounds that are either approved drugs or are in clinical trials.[2][3] Derivatives of indole-3-acetamide, in particular, have demonstrated a wide array of biological functions, including potential as antihyperglycemic and antioxidant agents.[2][3] Understanding the synthesis and properties of specific analogues like the N,N-dimethylated variant is crucial for exploring the structure-activity relationships (SAR) that drive these therapeutic effects.

Core Molecular Attributes

A precise understanding of the fundamental physicochemical properties of this compound is the foundation for its application and study. These core attributes are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂O[4][5]
Molecular Weight 202.25 g/mol [4][5]
IUPAC Name This compound[4]
CAS Number 91566-04-0[4][5]
Exact Mass 202.110613074 Da[5]

Synthesis Protocol: Amide Coupling of Indole-3-Acetic Acid

The most direct and widely applicable method for synthesizing this compound is the amide coupling of Indole-3-acetic acid (IAA) with dimethylamine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid. The following protocol is adapted from a well-established procedure for the synthesis of various indole-3-acetamides using 1,1'-Carbonyldiimidazole (CDI) as the activating agent, a method noted for its mild conditions and high yields.[3]

Rationale for Method Selection

CDI is an effective coupling reagent that reacts with the carboxylic acid to form a highly reactive acylimidazolide intermediate. This intermediate readily undergoes nucleophilic attack by an amine (in this case, dimethylamine) to form the desired amide bond. The byproducts of this reaction are imidazole and carbon dioxide, which are easily removed, simplifying the purification process. Pyridine is used in catalytic amounts to deprotonate the carboxylic acid, enhancing its reactivity towards CDI.[3]

Experimental Workflow Diagram

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up & Purification IAA Indole-3-Acetic Acid (IAA) Intermediate Acylimidazolide Intermediate IAA->Intermediate Reacts with CDI 1,1'-Carbonyldiimidazole (CDI) CDI->Intermediate Py Pyridine (catalyst) Py->Intermediate Catalyzes Solvent1 Acetonitrile Solvent1->Intermediate in Product This compound Intermediate->Product Reacts with DMA Dimethylamine (2M in THF) DMA->Product Quench Quench with Water Product->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify FinalProduct Pure Product Purify->FinalProduct G cluster_mol Parent Molecule (m/z = 202) cluster_frag Major Fragment (m/z = 130) mol         frag         mol->frag Fragmentation

Sources

spectroscopic data (NMR, IR, MS) of 2-(1H-indol-3-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(1H-indol-3-yl)-N,N-dimethylacetamide

This guide provides a comprehensive analysis of the core spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the compound this compound (PubChem CID: 582750).[1] Designed for researchers and drug development professionals, this document moves beyond a simple data repository. It offers insights into the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative scientific principles to ensure technical accuracy and practical utility.

Molecular Structure and Analytical Overview

This compound is a derivative of indole-3-acetic acid, a key molecule in the auxin class of plant hormones.[2] Its derivatives are explored for a wide range of biological activities.[3][4] Accurate structural elucidation and confirmation are paramount for any research or development endeavor. The combination of MS, IR, and NMR spectroscopy provides a complete and unambiguous confirmation of the molecular structure.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Integration & Validation Prep High-Purity Sample of This compound MS Mass Spectrometry (MS) (Molecular Weight & Formula) Prep->MS Aliquots for each technique IR Infrared (IR) Spectroscopy (Functional Groups) Prep->IR Aliquots for each technique NMR NMR Spectroscopy (Connectivity & 3D Structure) Prep->NMR Aliquots for each technique Interpret Correlate MS, IR, & NMR Data MS->Interpret Provides MW = 202.25 & Fragmentation Data IR->Interpret Confirms C=O, N-H, & Aromatic Groups NMR->Interpret Provides Proton & Carbon Environment Map Validate Structure Confirmation Interpret->Validate Unambiguous Verification

Caption: Overall workflow for spectroscopic structure elucidation.

Mass Spectrometry (MS)

Principle & Application: Mass spectrometry is the cornerstone for determining the molecular weight and elemental formula of a compound. For this compound, a soft ionization technique such as Electrospray Ionization (ESI) is ideal. ESI is chosen due to the molecule's polarity and the desire to observe the intact molecular ion with minimal fragmentation, which is critical for accurate mass determination.

Predicted Mass Spectrometry Data:

ParameterExpected Value
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.25 g/mol [1]
Monoisotopic Mass 202.1106 Da
Primary Ion (ESI+) [M+H]⁺
Expected m/z 203.1182
Key Fragment Ion m/z = 130.0651 (Indolylmethyl cation)

Interpretation of MS Data: The primary observation in the positive ion ESI mass spectrum would be the protonated molecule, [M+H]⁺, at an m/z of approximately 203.12. High-resolution mass spectrometry (HRMS), such as on a Time-of-Flight (TOF) or Orbitrap instrument, would confirm the elemental composition (C₁₂H₁₅N₂O⁺) by matching the measured mass to the theoretical mass within a narrow tolerance (typically < 5 ppm).

The most significant fragment observed during tandem MS (MS/MS) analysis would result from the cleavage of the C-C bond between the methylene group and the carbonyl carbon. This is the most labile bond, leading to the formation of the stable indolylmethyl cation (skatole cation) at m/z 130.0651.

G Mol [C₁₂H₁₄N₂O + H]⁺ m/z = 203.12 Frag1 Indolylmethyl Cation [C₉H₈N]⁺ m/z = 130.07 Mol->Frag1 Fragmentation Frag2 N,N-dimethylacetamide [C₄H₇NO] Neutral Loss

Caption: Primary fragmentation pathway in ESI-MS/MS.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid aids in protonation for positive ion mode analysis.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min. Direct infusion is preferred over chromatographic introduction for a pure standard to maximize signal intensity.

  • MS Parameters (Positive ESI Mode):

    • Capillary Voltage: Set to 3-4 kV. This high voltage is necessary to generate the aerosol and charge the droplets.

    • Source Temperature: Maintain at 100-150°C to aid desolvation without causing thermal degradation.

    • Desolvation Gas Flow: Use a high flow of nitrogen (e.g., 600-800 L/h) at a temperature of 350-450°C to efficiently remove solvent from the charged droplets.

  • Data Acquisition: Acquire full scan data over a mass range of m/z 50-500.

  • Validation: Calibrate the instrument using a known standard (e.g., sodium formate or a commercial calibration mix) immediately before the analysis to ensure high mass accuracy.

Infrared (IR) Spectroscopy

Principle & Application: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, IR will confirm the presence of the N-H bond of the indole ring, the C=O of the amide, and the aromatic C-H and C=C bonds.

Predicted Infrared Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpIndole N-H stretch
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (CH₂, CH₃)
~1630StrongTertiary Amide C=O stretch (Amide I band)
1600, 1470Medium-WeakAromatic C=C stretch
~1400MediumC-N stretch (amide)

Interpretation of IR Data: The IR spectrum provides a distinct fingerprint. The sharp peak around 3400 cm⁻¹ is characteristic of the indole N-H stretch. The most intense absorption will be the amide C=O stretch near 1630 cm⁻¹.[5] Its position indicates a tertiary amide, which is consistent with the N,N-dimethyl structure. The presence of both aromatic and aliphatic C-H stretching vibrations further corroborates the overall structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (typically diamond or germanium). ATR is chosen for its simplicity, requiring minimal sample preparation and eliminating the need for KBr pellets.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Before analyzing the sample, run a background scan with a clean, empty ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background by the instrument software to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Application: NMR is the most powerful technique for determining the precise connectivity and stereochemistry of a molecule. ¹H NMR identifies the number and environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. For this molecule, NMR will confirm the substitution pattern on the indole ring and the structure of the acetamide side chain.

Molecular Structure with Atom Numbering for NMR:

Caption: Structure of this compound with key protons numbered.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.8Singlet (broad)1HIndole N-H (1)
~7.5Doublet1HC4-H
~7.3Doublet1HC7-H
~7.1Singlet1HC2-H
~7.0Triplet1HC6-H
~6.9Triplet1HC5-H
~3.6Singlet2H-CH₂- (8)
~2.9Singlet3H-N(CH₃)₂ (10, 11)
~2.8Singlet3H-N(CH₃)₂ (10, 11)

Interpretation of ¹H NMR Data:

  • Solvent Choice: DMSO-d₆ is an excellent choice as it readily dissolves the compound and its residual water peak does not obscure key signals. Importantly, it allows for the observation of the exchangeable indole N-H proton as a broad singlet around 10.8 ppm.[6]

  • Aromatic Region (6.9-7.5 ppm): The signals for the indole ring protons will appear in this region. Their specific splitting patterns (doublets and triplets) confirm the 3-substitution pattern. The C2-proton typically appears as a singlet.

  • Side Chain (2.8-3.6 ppm): The methylene protons (-CH₂-) adjacent to the indole ring appear as a sharp singlet around 3.6 ppm. The two N-methyl groups are diastereotopic due to restricted rotation around the amide C-N bond, and thus may appear as two distinct singlets around 2.8 and 2.9 ppm, each integrating to 3 protons. This is a hallmark of N,N-disubstituted amides.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~171C=O (9)
~136C7a
~127C3a
~124C2
~121C6
~119C5
~118C4
~111C7
~108C3
~37-N(CH₃)₂ (10, 11)
~35-N(CH₃)₂ (10, 11)
~31-CH₂- (8)

Interpretation of ¹³C NMR Data: The ¹³C spectrum provides a carbon count, confirming the 12 unique carbons in the molecule. The amide carbonyl carbon is the most deshielded, appearing around 171 ppm.[7] The eight signals in the aromatic region (108-136 ppm) are characteristic of the indole ring system. The two distinct signals for the N-methyl carbons further support the restricted amide bond rotation seen in the proton spectrum. The methylene carbon appears around 31 ppm.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent signals overwhelming the analyte signals.[6]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument on the sample to ensure a homogeneous magnetic field.

    • Acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient for a sample of this concentration.

    • Reference the spectrum to the residual solvent peak of DMSO at δ 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon atom, simplifying the spectrum.

    • A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance of ¹³C and its longer relaxation times.

    • Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Integrate the ¹H NMR signals to determine proton ratios.

Conclusion

The synergistic application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a rigorous and definitive characterization of this compound. MS confirms the molecular weight and formula, IR identifies the key functional groups, and NMR elucidates the precise atomic connectivity. By following the detailed and validated protocols outlined in this guide, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their subsequent scientific investigations.

References

  • Khan, I., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega. Available at: [Link]

  • Alonso, D., et al. (2023). Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family. MDPI. Available at: [Link]

  • Reddy, G. S., et al. (n.d.). Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives. [Source document not formally published, but provides typical MS parameters].
  • National Center for Biotechnology Information. (n.d.). 1H-Indole-3-acetamide, N,N-dimethyl-. PubChem. Available at: [Link]

  • Zhang, L., et al. (2018). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. MDPI. Available at: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted). Natural Products Magnetic Resonance Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[3-(aminomethyl)indol-1-yl]-N,N-dimethylacetamide. PubChem. Available at: [Link]

  • ACS Publications. (2023). Discovery of Indole-3-acetamide Derivatives as Potent Transketolase-Inhibiting-Based Herbicidal Leads. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • RSC Publishing. (2021). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Available at: [Link]

  • NIST. (n.d.). N,N-Dimethylacetamide. NIST WebBook. Available at: [Link]

  • Dimpka, C. O., et al. (2012). Production of Indole-3-Acetic Acid via the Indole-3-Acetamide Pathway in the Plant-Beneficial Bacterium Pseudomonas chlororaphis O6 Is Inhibited by ZnO Nanoparticles but Enhanced by CuO Nanoparticles. Applied and Environmental Microbiology. Available at: [Link]

  • National Institutes of Health. (2018). Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. Journal of Occupational Health. Available at: [Link]

  • Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • SpectraBase. (n.d.). N,N-Dimethylacetamide dimethyl acetal - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide. PubChem. Available at: [Link]

  • NIST. (n.d.). N,N-Dimethylacetamide Mass Spectrum. NIST WebBook. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Diethylacetamide. PubChem. Available at: [Link]

  • PubMed. (2022). Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma. Journal of Chromatography B. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethylacetamide. PubChem. Available at: [Link]

  • ResearchGate. (2008). IR carbonyl band intensity studies in N,N-dimethyl formamide and N,N-dimethyl acetamide on complex formation with phenols. Journal of Molecular Structure. Available at: [Link]

Sources

potential research applications of 2-(1H-indol-3-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Research Applications of 2-(1H-indol-3-yl)-N,N-dimethylacetamide

Abstract

The indole nucleus is a cornerstone of medicinal chemistry and agrobiology, serving as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] This guide focuses on a specific, yet underexplored derivative, This compound (hereafter referred to as Compound IDM). By dissecting its structural features in relation to well-characterized molecules like the plant hormone Indole-3-acetic acid (IAA) and the neurotransmitter serotonin, we delineate a roadmap for its investigation across multiple scientific domains. This document provides researchers, scientists, and drug development professionals with a series of hypotheses, detailed experimental workflows, and data interpretation frameworks to unlock the potential of Compound IDM in plant science, neuropharmacology, and immunology.

Introduction: The Scientific Premise of Compound IDM

Compound IDM, with the chemical formula C₁₂H₁₄N₂O, is an N,N-disubstituted acetamide derivative of the indole-3-acetic acid scaffold.[3] Its structure is uniquely positioned at the intersection of several classes of bioactive molecules:

  • Auxin Analogs: The indole-3-acetamide core is structurally reminiscent of natural auxins, plant hormones that are critical regulators of growth and development.[4][5] Specifically, it is a derivative of Indole-3-acetamide (IAM), a known precursor to IAA in plants.[4][6]

  • Tryptamine Derivatives: The indole ring is the foundational structure for tryptamine and its derivatives, including the essential neurotransmitter serotonin and the neurohormone melatonin, which regulate mood, sleep, and various physiological processes.[7]

  • Bioactive Solvents: The N,N-dimethylacetamide (DMAc) moiety is not merely an inert functional group. DMAc itself is an FDA-approved solvent and excipient that has demonstrated independent biological activity, including anti-inflammatory properties through the inhibition of the NF-κB pathway and potential as an anti-osteoporotic agent.[8][9][10]

This convergence of structural motifs suggests that Compound IDM is not just a simple derivative but a compound with multifaceted potential. Its N,N-dimethylation prevents hydrolysis by amidases that would convert it to IAA, suggesting it may act as a stable, long-acting signaling molecule or as an antagonist to auxin pathways. In a pharmacological context, the indole scaffold provides a high-affinity anchor for various receptors, while the dimethylacetamide tail can influence solubility, membrane permeability, and metabolic stability.

G cluster_0 Core Indole Structures IAA Indole-3-acetic acid (IAA) (Natural Auxin) IAM Indole-3-acetamide (IAM) (IAA Precursor) IAA->IAM Structurally Related IDM Compound IDM (this compound) IAM->IDM N,N-dimethylation

Caption: Structural relationship of Compound IDM to IAA and IAM.

Synthesis and Physicochemical Properties

While numerous methods exist for the synthesis of indole derivatives, a common approach for generating indole-3-acetamides involves a one-pot multicomponent reaction.[11] This typically starts with activating indole-3-acetic acid with a coupling reagent like 1,1'-carbonyldiimidazole (CDI), followed by the addition of the corresponding amine—in this case, dimethylamine—to yield the final product.[11]

Table 1: Physicochemical Properties of Compound IDM

Property Value Source
IUPAC Name This compound [3]
CAS Number 91566-04-0 [12]
Molecular Formula C₁₂H₁₄N₂O [3]
Molecular Weight 202.25 g/mol [3]
XLogP3 1.3 [3]
Hydrogen Bond Donor Count 1 [3]

| Hydrogen Bond Acceptor Count | 1 |[3] |

Note: Properties are computationally derived and require experimental verification.

Potential Research Application I: Agrochemical Development

Hypothesis: Due to its structural similarity to auxin precursors, Compound IDM may function as a plant growth regulator, potentially acting as a stable auxin agonist, an antagonist, or a modulator of auxin transport and signaling.[13][14] The N,N-dimethylation prevents its conversion to IAA, suggesting it could have unique, long-lasting effects or inhibit enzymes that process natural auxins.[4][6]

Core Experimental Workflow: Root Elongation Bioassay

The primary bioassay for auxin-like activity is the root elongation assay using a model organism like Arabidopsis thaliana. This assay is highly sensitive to compounds that interfere with root development, a process heavily controlled by auxin gradients.

G start Start: Prepare Compound IDM Stock prep_plates Prepare MS Agar Plates with varying [IDM] start->prep_plates plate_seeds Plate Seeds on Vertical Plates prep_plates->plate_seeds sterilize Surface Sterilize Arabidopsis thaliana seeds stratify Stratify Seeds (4°C for 48h) sterilize->stratify stratify->plate_seeds incubate Incubate in Growth Chamber (16h light / 8h dark) plate_seeds->incubate measure Measure Primary Root Length (Day 7 post-germination) incubate->measure analyze Analyze Data & Plot Dose-Response measure->analyze end End analyze->end

Caption: Workflow for assessing Compound IDM's effect on plant root growth.

Detailed Protocol: Arabidopsis thaliana Root Elongation Assay
  • Preparation of Media:

    • Prepare Murashige and Skoog (MS) basal medium with vitamins, 1% sucrose, and 0.8% agar. Adjust pH to 5.7.

    • Autoclave the medium and allow it to cool to ~50°C.

    • Prepare a 100 mM stock solution of Compound IDM in DMSO.

    • Add Compound IDM stock solution to the molten MS medium to achieve final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control plate containing an equivalent percentage of DMSO. Also, include a positive control (IAA, 1 µM) and a negative control (no treatment).

    • Pour the medium into square Petri dishes and allow them to solidify.

  • Seed Preparation and Plating:

    • Surface sterilize A. thaliana (Col-0 ecotype) seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes. Rinse 5 times with sterile distilled water.

    • Suspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days to synchronize germination.

    • Pipette approximately 10-15 seeds in a straight line onto the surface of each prepared agar plate.

  • Incubation and Measurement:

    • Seal the plates with breathable tape and place them vertically in a growth chamber under a long-day photoperiod (16h light/8h dark) at 22°C.

    • After 7 days, scan the plates at high resolution.

    • Use image analysis software (e.g., ImageJ) to measure the length of the primary root from the root-shoot junction to the root tip.

  • Data Analysis:

    • For each treatment, calculate the mean root length and standard deviation.

    • Normalize the data to the vehicle control.

    • Perform a one-way ANOVA with a post-hoc test (e.g., Dunnett's or Tukey's) to determine statistical significance.

    • Plot the normalized root length against the log of Compound IDM concentration to visualize the dose-response curve.

Interpreting Results:

  • Inhibition of root growth: Suggests auxin-like activity, as high concentrations of auxins are inhibitory to primary root elongation.

  • Promotion of root growth (at low concentrations): Also indicative of auxin activity.

  • No effect: May indicate the compound is inactive or not taken up by the plant.

  • Altered lateral root formation: A key indicator of auxin activity modulation.[13]

Potential Research Application II: Neuropharmacology

Hypothesis: The indole scaffold of Compound IDM is a key feature of many centrally active drugs, and it may exhibit affinity for neurological targets such as serotonin or dopamine receptors.[1][2] Its unique substitution could confer novel selectivity or functional activity (agonist, antagonist, or allosteric modulator).

Core Experimental Workflow: Receptor Binding and Functional Assays

A tiered approach is necessary, starting with broad screening to identify potential targets, followed by functional assays to determine the compound's effect on cell signaling.

  • Initial Screening (Binding Affinity): Use a commercially available panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) to test Compound IDM against a wide range of CNS receptors, ion channels, and transporters. This provides a rapid, cost-effective way to identify high-affinity interactions.

  • Functional Validation (Cell-Based Assays): Once a high-affinity target is identified (e.g., a specific serotonin receptor subtype), a functional assay is required.

Detailed Protocol: In-Vitro Neuroactivity Assessment

A. Cell Viability Pre-Screen (MTT Assay)

  • Rationale: To determine the non-toxic concentration range of Compound IDM for subsequent functional experiments.

  • Cell Culture: Seed a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with serial dilutions of Compound IDM (e.g., 0.1 µM to 200 µM) for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Readout: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. The concentration range that maintains >90% viability is used for functional assays.

B. Functional Assay (e.g., Calcium Mobilization for a Gq-coupled Receptor)

  • Rationale: If screening identifies a Gq-coupled receptor as a target, changes in intracellular calcium concentration can be measured as a functional readout.

  • Cell Culture: Plate cells expressing the target receptor (e.g., HEK293 cells stably transfected with the 5-HT2A receptor) in a black, clear-bottom 96-well plate.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition: Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation) to measure baseline fluorescence.

  • Agonist Mode: Inject varying concentrations of Compound IDM and monitor the fluorescence signal over time. An increase in fluorescence indicates calcium mobilization and agonist activity.

  • Antagonist Mode: Pre-incubate the cells with varying concentrations of Compound IDM for 15-30 minutes. Then, inject a known agonist for the receptor at its EC₅₀ concentration and monitor the fluorescence signal. A reduction in the agonist-induced signal indicates antagonist activity.

  • Data Analysis: Plot dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Potential Research Application III: Anti-Inflammatory Drug Discovery

Hypothesis: The combination of an indole nucleus, known to be present in anti-inflammatory drugs like Indomethacin, and the N,N-dimethylacetamide moiety, which has demonstrated intrinsic anti-inflammatory effects, makes Compound IDM a strong candidate for an immunomodulatory agent.[7][9][10] It may inhibit key inflammatory signaling pathways such as NF-κB.

Core Experimental Workflow: LPS-Stimulated Macrophage Assay

This workflow uses lipopolysaccharide (LPS), a component of bacterial cell walls, to induce a strong inflammatory response in macrophage cells. The ability of Compound IDM to suppress this response is then quantified.

G cluster_0 cluster_1 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IKK->NFkB Activates IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines IDM Compound IDM (Hypothesized Action) IDM->IKK

Caption: Hypothesized inhibition of the NF-κB pathway by Compound IDM.

Detailed Protocol: Cytokine Release Assay
  • Cell Culture: Seed a murine macrophage cell line (e.g., RAW 264.7) or human monocytic cells (e.g., THP-1, differentiated into macrophages with PMA) into a 24-well plate at an appropriate density. Allow cells to adhere and rest overnight.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of Compound IDM (determined via MTT assay) for 1-2 hours. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., a known IKK inhibitor).

  • Stimulation: Add LPS (e.g., 100 ng/mL) to all wells except the unstimulated negative control.

  • Incubation: Incubate the plates for a defined period (e.g., 6 hours for TNF-α, 24 hours for IL-6).

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge to remove any cellular debris. Store at -80°C until analysis.

  • Quantification (ELISA): Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6 to quantify the concentration of these cytokines in the supernatant, following the manufacturer's protocol precisely.

  • Data Analysis: Calculate the mean cytokine concentration for each treatment. Normalize the data to the LPS-only positive control. Determine the IC₅₀ value for Compound IDM's inhibition of each cytokine.

Table 2: Hypothetical Cytokine Inhibition Data

Treatment [TNF-α] (pg/mL) % Inhibition [IL-6] (pg/mL) % Inhibition
Control (Unstimulated) 15 ± 5 - 25 ± 8 -
LPS (100 ng/mL) 3500 ± 250 0% 8500 ± 600 0%
LPS + IDM (1 µM) 2800 ± 210 20% 7225 ± 550 15%
LPS + IDM (10 µM) 1400 ± 150 60% 3825 ± 300 55%

| LPS + IDM (50 µM) | 525 ± 80 | 85% | 1275 ± 150 | 85% |

Conclusion and Future Directions

This compound is a molecule of significant untapped potential. Its hybrid structure, drawing features from plant auxins, neuroactive tryptamines, and biologically active solvents, provides a strong rationale for its investigation in diverse research fields. The experimental frameworks provided in this guide offer clear, actionable starting points for researchers.

Future work should focus on validating the primary screening results with more complex models. For promising agrochemical activity, greenhouse and field trials would be the logical next step. For neuropharmacological hits, progression to in-vivo behavioral models is essential to assess efficacy and blood-brain barrier permeability. Finally, for anti-inflammatory potential, testing in in-vivo models of inflammatory diseases, such as LPS-induced endotoxemia or DSS-induced colitis, will be critical to determine therapeutic relevance.[9][10] Empirical validation of these hypotheses will pave the way for novel applications of this intriguing indole derivative.

References

  • Sun, P., Huang, Y., Yang, X., Liao, A., & Wu, J. (2023). The role of indole derivative in the growth of plants: A review. Frontiers in Plant Science, 13, 1089922. [Link][4][5][15]

  • National Center for Biotechnology Information (2023). The role of indole derivative in the growth of plants: A review. PubMed Central. [Link]

  • Kerzarea, D. & Khedekar, P. (2016). Indole Derivatives acting on Central Nervous System – Review. Journal of Pharmaceutical Science and Bioscientific Research, 6(1), 144-156. [Link]

  • American Chemical Society (2023). N,N−Dimethylacetamide. ACS Moleculte of the Week. [Link]

  • Al-Mokadem, A. S., Abdel-Kader, M. S., & Al-Farraj, E. A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Pharmaceuticals, 17(6), 722. [Link]

  • Sun, P., Huang, Y., Yang, X., Liao, A., & Wu, J. (2023). The role of indole derivative in the growth of plants: A review. ResearchGate. [Link]

  • Zhao, J., Wang, R., Li, Y., et al. (2024). Design, synthesis of N-thianyl indole acetamide derivatives as potential plant growth regulator. Arabian Journal of Chemistry, 17(6), 105849. [Link]

  • Ingentium Magazine (2026). Indole Scaffolds in Neurological Therapeutics: Synthesis, Structure-Activity Relationships and Drug-Receptor Interactions. [Link]

  • Kerzarea, D. & Khedekar, P. (2016). Indole Derivatives acting on Central Nervous System – Review. ResearchGate. [Link]

  • Miceli, C., Ghelardini, C., & Di Cesare Mannelli, L. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 28(20), 7035. [Link]

  • Ataman Kimya. N,N-DIMETHYLACETAMIDE. [Link]

  • Sun, P., Huang, Y., Chen, S., & Wu, J. (2023). Indole derivatives as agrochemicals: An overview. ResearchGate. [Link]

  • Khan, I., Ali, S., Hameed, A., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega, 6(2), 1675–1684. [Link]

  • National Center for Biotechnology Information (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. PubMed Central. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 582750, 1H-Indole-3-acetamide, N,N-dimethyl-. [Link]

  • Kim, H., Lee, H., Kim, S., et al. (2024). Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. Antimicrobial Agents and Chemotherapy, 68(10), e0064324. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66407284, 2-[3-(aminomethyl)indol-1-yl]-N,N-dimethylacetamide. [Link]

  • DrugFuture. N,N-Dimethylacetamide. [Link]

  • Wikipedia. Dimethylacetamide. [Link]

  • Koya, J. B., Shen, T., Lu, G., et al. (2022). FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. Fortune Journal of Health Sciences, 5(3), 499-509. [Link]

  • Quiroga, G., Trilleras, J., & Insuasty, B. (2020). N,N-dimethylacetamide. A versatile solvent for pharmacological applications: anti-thyroid activity? Ars Pharmaceutica, 61(1), 55-59. [Link]

  • Shen, T. (2020). The potential therapeutic effect of n,n-dimethylacetamide (dma) in sepsis. St. John's Scholar. [Link]

  • Taylor & Francis. n n dimethylacetamide – Knowledge and References. [Link]

  • Caloong Chemical Co., Ltd. (2023). 5 New Methods for the Preparation of N,N-Dimethylacetamide. [Link]

  • Google Patents. CN101092374A - Method for synthesizing N,N dimethyl acetamide in high purity.

Sources

Methodological & Application

Application Note: A Framework for the In Vitro Characterization of 2-(1H-indol-3-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indole derivatives represent a vast and significant class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The compound 2-(1H-indol-3-yl)-N,N-dimethylacetamide is a member of this family, structurally related to the plant hormone auxin (indole-3-acetic acid) and other endogenous tryptophan metabolites.[1][3] While this specific molecule is not extensively characterized in the public domain, its structural motifs suggest potential interactions with key cellular signaling pathways. For instance, the indole nucleus is known to interact with receptors like the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that modulates gene expression in response to various stimuli.[4][5][6]

This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to conduct the initial characterization of this compound in a mammalian cell culture setting. The protocols herein are designed as a self-validating system, beginning with foundational cytotoxicity assessment and progressing to functional and mechanistic assays. The overarching goal is to systematically determine the compound's bioactivity profile, identify a therapeutic window, and generate hypotheses regarding its mechanism of action.

Part 1: Foundational Characterization

Compound Handling and Stock Solution Preparation

The first critical step is to prepare a stable, concentrated stock solution. The choice of solvent is dictated by the compound's solubility.

  • Rationale: An appropriate solvent ensures the compound is fully dissolved, preventing precipitation in culture media which can lead to inaccurate concentration calculations and artifacts in assays. Dimethyl sulfoxide (DMSO) is the most common choice for novel small molecules due to its high solubilizing capacity.

Protocol:

  • Solubility Test: Begin by testing solubility in common, cell culture-grade solvents. A supplier datasheet indicates good solubility in DMSO and DMF (30 mg/mL).[3]

  • Stock Preparation (10 mM):

    • Accurately weigh 1.74 mg of this compound (MW: 174.2 g/mol ).

    • Dissolve in 1 mL of sterile, anhydrous DMSO to create a 10 mM stock solution.

    • Vortex thoroughly until the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light, to prevent degradation and repeated freeze-thaw cycles.

Cell Line Selection and Culture

The choice of cell line should be guided by the research question. For initial screening, a panel of cell lines is recommended.

  • Rationale: Different cell lines exhibit varied sensitivities and express different signaling components. Using a panel (e.g., a cancer line like MCF-7 or HeLa, and a non-cancerous line like HEK293) provides a broader understanding of the compound's cytotoxic profile and potential selectivity.[7]

Protocol:

  • Culture selected cell lines (e.g., HeLa, human cervical cancer; MCF-7, human breast cancer; HEK293, human embryonic kidney) in their recommended media (e.g., DMEM or EMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Ensure cells are in the logarithmic growth phase and have high viability (>95%) before initiating any experiment.

Protocol: Determining Cytotoxicity via MTT Assay

The foundational experiment is to determine the compound's effect on cell viability across a range of concentrations. This establishes the IC₅₀ (half-maximal inhibitory concentration) and identifies the sub-toxic concentration range for subsequent functional assays. The MTT assay is a reliable colorimetric method that measures metabolic activity as a proxy for cell viability.[8][9]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A common starting range is 0.1 µM to 100 µM.

    • Crucial Control: Prepare a vehicle control containing the highest concentration of DMSO used in the treatments (e.g., 0.5%). This is essential to ensure the solvent itself does not affect cell viability.

    • Carefully remove the old medium and add 100 µL of the medium containing the test compound or vehicle control to the respective wells. Each condition should be performed in triplicate.

  • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours). A 48-hour time point is a common starting point.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][11][12] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[8][9]

  • Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Read the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

ParameterRecommended ValueRationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in log phase and not over-confluent at the end of the assay.
Compound Conc. Range 0.1 µM - 100 µM (log dilutions)A broad range is necessary to capture the full dose-response curve for a novel compound.
Incubation Time 24, 48, 72 hoursAssesses both acute and long-term effects on cell viability.
Vehicle Control Max % DMSO used in treatmentsCritical for distinguishing compound effects from solvent effects.

Part 2: Functional Assays

Once a sub-toxic concentration range is established (typically concentrations at or below the IC₂₀), functional assays can be performed to assess the compound's impact on specific cellular behaviors.

Protocol: Cell Migration Assessment via Wound Healing (Scratch) Assay

The wound healing assay is a straightforward method to study collective cell migration in vitro.[13]

  • Rationale: This assay mimics the process of wound closure and is valuable for screening compounds that may inhibit or promote cell motility, a key process in cancer metastasis and tissue regeneration.

Step-by-Step Methodology:

  • Create Monolayer: Seed cells in a 12-well or 24-well plate and grow them to full confluency.[14]

  • Create Wound: Using a sterile p200 pipette tip, create a straight "scratch" or wound through the center of the monolayer.[13][15]

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells and debris.[14] Replace with fresh, low-serum medium (e.g., 1-2% FBS) containing the test compound at sub-toxic concentrations or the vehicle control. Low serum is used to minimize cell proliferation, isolating the effect on migration.

  • Imaging: Immediately capture an image of the wound at time T=0. Place the plate in a live-cell imaging system or a standard incubator.

  • Time-Lapse Acquisition: Acquire images of the same wound field at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the wound in the control well has closed.[13][15]

  • Data Analysis: Measure the area of the cell-free gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the T=0 area. Compare the closure rates between treated and control groups.

Part 3: Mechanistic Investigation

Based on the compound's indole structure, a plausible hypothesis is that it may modulate the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[4][6] AHR is a transcription factor that, upon ligand binding, translocates to the nucleus and regulates the expression of target genes, including those involved in xenobiotic metabolism and inflammation.[6][16] Another common target for bioactive molecules is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is central to cell proliferation and survival.[17][18]

Diagram: Experimental Workflow

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Function cluster_2 Phase 3: Mechanism A Prepare 10 mM Stock in DMSO C Perform MTT Assay (24-72h) A->C B Select & Culture Cell Lines B->C D Determine IC50 & Select Sub-Toxic Doses C->D E Wound Healing Assay D->E F Cell Proliferation Assay (e.g., BrdU) D->F H Treat Cells with Compound (Time Course) D->H G Analyze Migration & Proliferation Rates E->G F->G I Prepare Protein Lysates H->I J Western Blot for p-ERK, p-AHR, etc. I->J K Quantify Protein Levels & Interpret Pathway Activity J->K

Caption: A systematic workflow for characterizing a novel indole compound.

Diagram: Hypothesized AHR Signaling Pathway

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound AhR_complex Cytosolic AHR Complex (AHR, Hsp90, AIP) Compound->AhR_complex Binds Activated_AhR Activated AHR AhR_complex->Activated_AhR Conformational Change & Chaperone Dissociation Nucleus Nucleus Activated_AhR->Nucleus Translocation Dimer AHR-ARNT Heterodimer Activated_AhR->Dimer ARNT ARNT ARNT->Dimer XRE XRE (Xenobiotic Response Element) Dimer->XRE Binds Transcription Gene Transcription (e.g., CYP1A1) XRE->Transcription Initiates

Caption: Hypothesized activation of the AHR pathway by the indole compound.

Protocol: Western Blot Analysis of Signaling Pathways

Western blotting allows for the detection of specific proteins and their phosphorylation status, which is a key indicator of signaling pathway activation.[17][18][19]

  • Rationale: By probing for key proteins like phosphorylated ERK (p-ERK) and total ERK (for the MAPK pathway) or the nuclear translocation of AHR, we can directly test hypotheses about the compound's mechanism of action.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the compound at selected sub-toxic concentrations for various time points (e.g., 15 min, 30 min, 1 hr, 4 hr) to capture transient signaling events.

    • Wash cells with ice-cold PBS and lyse them by adding 1X SDS sample buffer.[19] Scrape cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: While SDS buffer lysis often normalizes by volume, for more precise work, use a lysis buffer compatible with a BCA protein assay to ensure equal protein loading.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by heating at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[18][19]

    • Primary Antibody: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-ERK, anti-AHR) overnight at 4°C with gentle shaking.[19] Dilute the antibody in blocking buffer as recommended by the manufacturer.

    • Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for a loading control protein (e.g., GAPDH or β-actin) or the total, non-phosphorylated form of the target protein (e.g., total-ERK).[18]

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases. (2023). Frontiers in Immunology. Retrieved from [Link]

  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025). BenchSci. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]

  • Scratch Wound Healing Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy. (2019). Experimental and Therapeutic Medicine. Retrieved from [Link]

  • Aryl hydrocarbon receptor. (n.d.). Wikipedia. Retrieved from [Link]

  • Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy (Review). (2019). Spandidos Publications. Retrieved from [Link]

  • Aryl hydrocarbon receptor signaling pathway. (n.d.). ResearchGate. Retrieved from [Link]

  • Wound Healing and Migration Assays. (n.d.). ibidi GmbH. Retrieved from [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). Methods in Molecular Biology. Retrieved from [Link]

  • Indole Test Protocol. (2009). American Society for Microbiology. Retrieved from [Link]

  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. (2009). Methods in Molecular Biology. Retrieved from [Link]

  • Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. (2022). Microbe Online. Retrieved from [Link]

  • Western blot analysis of proteins in the mitogen-activated protein kinase... (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. (2024). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (2022). Molecules. Retrieved from [Link]

  • Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. (2021). ACS Omega. Retrieved from [Link]

  • Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies. (2025). Acta Chimica Slovenica. Retrieved from [Link]

  • Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family. (2023). Molecules. Retrieved from [Link]

  • Microbiota-Derived Metabolites, Indole-3-aldehyde and Indole-3-acetic Acid, Differentially Modulate Innate Cytokines and Stromal Remodeling Processes Associated with Autoimmune Arthritis. (2021). International Journal of Molecular Sciences. Retrieved from [Link]

  • The potential therapeutic effect of n,n-dimethylacetamide (dma) in sepsis. (2021). St. John's Scholar. Retrieved from [Link]

  • N,N Dimethylacetamide a drug excipient that acts as bromodomain ligand for osteoporosis treatment. (2017). Scientific Reports. Retrieved from [Link]

  • FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. (2022). Fortune Journal of Health Sciences. Retrieved from [Link]

  • N,N-dimethylacetamide. A versatile solvent for pharmacological applications. (2020). Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry. Retrieved from [Link]

Sources

Preparation of Stock Solutions of 2-(1H-indol-3-yl)-N,N-dimethylacetamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of 2-(1H-indol-3-yl)-N,N-dimethylacetamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical physicochemical data, safety information, and field-proven laboratory procedures. The causality behind experimental choices is explained to ensure both technical accuracy and the establishment of a self-validating system for reproducible results.

Introduction: Understanding the Compound

This compound is a derivative of indole-3-acetic acid, a prominent member of the auxin class of plant hormones. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The N,N-dimethylacetamide moiety can influence the compound's solubility, stability, and biological activity compared to its parent compounds. Accurate and consistent preparation of stock solutions is the foundational step for any in vitro or in vivo studies, ensuring the reliability and reproducibility of experimental outcomes. This guide provides a robust framework for achieving this.

Physicochemical Properties

A thorough understanding of the compound's properties is essential for proper handling and solution preparation.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms INDOLE-3-(N,N-DIMETHYL)ACETAMIDE, 1H-Indole-3-acetamide, N,N-dimethyl-[2]
CAS Number 91566-04-0[1][2]
Molecular Formula C₁₂H₁₄N₂O[1][2]
Molecular Weight 202.25 g/mol [1][2]

Safety and Handling: A Prerequisite for Safe Science

Safe laboratory practice is paramount. The following guidelines are based on information for the compound and the recommended solvents.

Personal Protective Equipment (PPE)

Always wear the following PPE when handling this compound and its solutions:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[3]

  • Hand Protection: Chemically resistant gloves (e.g., butyl rubber or Saranex) should be worn.[4]

  • Protective Clothing: A lab coat is required.[4]

  • Respiratory Protection: If handling the powder outside of a chemical fume hood or if aerosolization is possible, a respirator with a suitable filter (e.g., Type A) should be used.[4]

Engineering Controls

All handling of the solid compound and preparation of the stock solution should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] An eyewash station and safety shower must be readily accessible.[3]

Disposal

Waste disposal must adhere to local, state, and national regulations.

  • Solid Waste: Dispose of the solid compound as hazardous chemical waste.

  • Liquid Waste: Solutions of this compound in organic solvents should be collected in a designated, labeled, and sealed container for hazardous waste disposal.[2][3] Do not pour down the drain.[2]

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution of this compound. The choice of solvent is critical and should be based on the experimental requirements and the compound's solubility.

Solvent Selection: A Critical Choice

Recommended Solvents:

  • Primary: Dimethyl Sulfoxide (DMSO)

  • Secondary: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc)

It is strongly advised to perform a small-scale solubility test before proceeding with the full-scale preparation.

Materials and Equipment
  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask (e.g., 10 mL)

  • Pipettes

  • Vortex mixer

  • Amber glass vials for storage

Step-by-Step Protocol

The following workflow outlines the preparation of a 10 mM stock solution.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A 1. Calculate Mass B 2. Weigh Compound A->B Proceed C 3. Transfer to Flask B->C Carefully D 4. Add Solvent C->D Quantitatively E 5. Dissolve D->E Vortex/Sonicate F 6. Adjust Volume E->F Bring to Volume G 7. Aliquot F->G Dispense H 8. Store G->H Label & Freeze

Sources

analytical methods for quantification of 2-(1H-indol-3-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Quantitative Analysis of 2-(1H-indol-3-yl)-N,N-dimethylacetamide

Authored by: A Senior Application Scientist

Introduction

This compound, a molecule of significant interest in pharmaceutical and biochemical research, necessitates robust and reliable analytical methods for its precise quantification in various matrices. This compound, belonging to the indole alkaloid family, plays a potential role in numerous biological pathways, making its accurate measurement critical during drug development, metabolic studies, and quality control processes. This guide provides a comprehensive overview of validated analytical methodologies, offering detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and the more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Furthermore, it delves into the principles of method validation, ensuring that the presented protocols meet the stringent requirements for scientific integrity and regulatory compliance.

The choice of an analytical technique is contingent upon the specific requirements of the study, including the sample matrix, the required sensitivity, and the available instrumentation. This document will explore the rationale behind the selection of chromatographic conditions, sample preparation strategies, and validation parameters, empowering researchers to implement and adapt these methods for their specific needs.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust Approach for Routine Analysis

For routine quantification where high sensitivity is not the primary requirement, HPLC with UV detection offers a reliable and cost-effective solution. The indole chromophore in this compound allows for strong UV absorbance, making this technique highly suitable.

Rationale for Method Parameters

The selection of a reversed-phase C18 column is based on its proven efficacy in retaining and separating a wide range of non-polar to moderately polar compounds, including indole derivatives.[1][2] The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and resolution. Formic acid helps to protonate the analyte, which can suppress peak tailing and improve chromatographic performance. The UV detection wavelength is set at the absorbance maximum of the indole ring to achieve optimal sensitivity.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dilution Dilution with Mobile Phase Supernatant->Dilution Injection Inject Sample Dilution->Injection HPLC HPLC Separation (C18 Column) Injection->HPLC Detection UV Detection HPLC->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol for HPLC-UV Analysis

1. Materials and Reagents:

  • Reference standard of this compound (purity >98%)

  • HPLC-grade acetonitrile, water, and formic acid

  • Biological matrix (e.g., plasma, cell lysate)

2. Instrumentation:

  • HPLC system with a binary pump, autosampler, and UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Preparation of Standard Solutions:

  • Prepare a stock solution of the reference standard in acetonitrile at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

4. Sample Preparation:

  • To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

5. Chromatographic Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and then a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 280 nm

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Expected Performance Characteristics

The following table summarizes the expected performance of this HPLC-UV method based on typical validation results for similar indole compounds.

Parameter Expected Value
Linearity (r²) > 0.998
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (RSD%) < 5%
Accuracy (% Recovery) 95-105%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for High-Sensitivity Quantification

For applications demanding higher sensitivity and selectivity, such as the analysis of low-concentration metabolites in complex biological matrices, LC-MS/MS is the method of choice.[3][4] This technique combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry.

Rationale for Method Parameters

The use of a C18 column and a similar mobile phase to the HPLC-UV method is a good starting point for LC-MS/MS. However, the gradient may be faster to reduce run times. Electrospray ionization (ESI) in positive ion mode is typically effective for indole-containing compounds due to the basicity of the indole nitrogen. The selection of precursor and product ions in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity, minimizing interference from matrix components.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spiking Spike with Internal Standard Sample->Spiking Extraction Solid-Phase Extraction (SPE) Spiking->Extraction Elution Elute Analyte Extraction->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection LC_Separation UPLC Separation (C18 Column) Injection->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization MS_Analysis Tandem MS (MRM) Ionization->MS_Analysis Peak_Area Peak Area Ratio (Analyte/IS) MS_Analysis->Peak_Area Quantification Quantification (Calibration Curve) Peak_Area->Quantification

Caption: Workflow for LC-MS/MS quantification.

Detailed Protocol for LC-MS/MS Analysis

1. Materials and Reagents:

  • Reference standard of this compound (purity >98%)

  • Stable isotope-labeled internal standard (e.g., d4-2-(1H-indol-3-yl)-N,N-dimethylacetamide)

  • LC-MS grade acetonitrile, water, methanol, and formic acid

  • Solid-phase extraction (SPE) cartridges

2. Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

3. Preparation of Standard and QC Samples:

  • Prepare a stock solution of the analyte and internal standard in methanol.

  • Prepare calibration standards and quality control (QC) samples by spiking the appropriate amounts of the analyte stock solution into the blank biological matrix.

4. Sample Preparation:

  • To 50 µL of the sample, add 10 µL of the internal standard working solution.

  • Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

  • Wash the SPE cartridge and elute the analyte with an appropriate solvent (e.g., methanol).

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

5. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A rapid gradient from 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • MRM Transitions: To be determined by infusing a standard solution of the analyte. For example, monitor the transition from the protonated molecular ion [M+H]+ to a specific product ion.

6. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Expected Performance Characteristics
Parameter Expected Value
Linearity (r²) > 0.999
Limit of Quantification (LOQ) < 1 ng/mL
Precision (RSD%) < 15%
Accuracy (% Recovery) 85-115%

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative Approach

While less common for this class of compounds due to potential thermal instability and the need for derivatization, GC-MS can be a viable alternative.[5][6] The indole moiety can be analyzed by GC-MS, and methods for N,N-dimethylacetamide also exist.[7]

The primary challenge is the volatility of this compound. Derivatization to increase volatility and thermal stability may be necessary. The choice of derivatizing agent would need to be carefully optimized.

Method Validation: Ensuring Data Integrity

A critical component of any quantitative analytical method is its validation.[8][9][10] This process provides documented evidence that the method is suitable for its intended purpose. Key validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[11] This is typically evaluated by analyzing blank matrix samples and samples spiked with potential interfering substances.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[8]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The quantification of this compound can be effectively achieved using either HPLC-UV or LC-MS/MS. The choice between these methods will depend on the specific analytical requirements of the study. HPLC-UV provides a robust and reliable method for routine analysis, while LC-MS/MS offers superior sensitivity and selectivity for more demanding applications. Regardless of the chosen method, rigorous validation is essential to ensure the generation of high-quality, reliable, and reproducible data, which is paramount in scientific research and drug development.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Gas chromatographic determination of indole and 3-methylindole (skatole) in bacterial culture media, intestinal contents and faeces.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound.
  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. American Society for Microbiology.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G.
  • Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Deriv
  • Preparation of Indole Extracts from Plants for Gas Chromatography and Spectrophotofluorometry. Plant Physiology.
  • Analytical method validation: A brief review. Journal of Pharmacy Research.
  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Analytical and Bioanalytical Chemistry.
  • Identification of Genetic Variants via Bacterial Respiration Gas Analysis. Frontiers in Microbiology.
  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Sigma-Aldrich.
  • Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry.
  • Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family. MDPI.
  • Production of Indole-3-Acetic Acid via the Indole-3-Acetamide Pathway in the Plant-Beneficial Bacterium Pseudomonas chlororaphis O6 Is Inhibited by ZnO Nanoparticles but Enhanced by CuO Nanoparticles. Applied and Environmental Microbiology.
  • Monitoring Dimethylacetamide in Complex Water M
  • Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. SciELO Colombia.
  • An HPLC-UV Method for Determining Plasma Dimethylacetamide Concentrations in Patients Receiving Intravenous Busulfan. Journal of Biomedical and Pharmaceutical Analysis.
  • Concentration-time profiles for N,N-Dimethylacetamide (DMA), and...
  • N,N-DIMETHYLACETAMIDE FOR HPLCAndSPECYROSCOPY. Sdfine.
  • N,N-Dimethylacetamide HPLC.
  • Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry.
  • HPLC Method For Analysis Of Dimethylformamide and Dimethylacetamide on Primesep 100 Column. SIELC Technologies.
  • An HPLC-UV method for determining plasma dimethylacetamide concentrations in patients receiving intravenous busulphan.
  • Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis.
  • LC-MS Resource Guide. Sigma-Aldrich.

Sources

Application Notes and Protocols for 2-(1H-indol-3-yl)-N,N-dimethylacetamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

2-(1H-indol-3-yl)-N,N-dimethylacetamide, a derivative of the naturally occurring auxin, indole-3-acetic acid, is a pivotal reagent in contemporary organic synthesis. Its structure, featuring the privileged indole nucleus connected to a dimethylacetamide side chain, offers multiple reactive sites, making it a versatile precursor for a diverse array of complex molecules. This guide provides an in-depth exploration of its synthetic applications, supported by detailed protocols and mechanistic insights to empower researchers in leveraging its full potential in their synthetic endeavors. The indole ring system is a ubiquitous heterocycle in nature and a crucial component in many pharmaceutical agents.[1]

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is fundamental to its effective application.

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂O[2]
Molecular Weight 202.25 g/mol [2]
CAS Number 91566-04-0[2]
Appearance White crystalline solid[3]
Melting Point 129-131°C[3]
Solubility Soluble in DMSO and DMF[3]

Storage and Handling: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[4]

Core Synthetic Applications: A Gateway to Indole Alkaloids and Analogs

The synthetic utility of this compound primarily revolves around its role as a scaffold for the elaboration of more complex indole-containing structures. Key transformations target the indole nitrogen, the α-position of the side chain, and the amide functionality itself.

N-Functionalization of the Indole Ring

The indole nitrogen is a common site for modification, allowing for the introduction of various substituents to modulate the biological activity of the resulting compounds.

Mechanistic Rationale: The indole NH is weakly acidic and can be deprotonated by a suitable base to generate a nucleophilic indolide anion. This anion readily participates in nucleophilic substitution reactions with a range of electrophiles.

Protocol 1: General Procedure for N-Alkylation

This protocol outlines a general method for the N-alkylation of this compound, a foundational step for creating diverse indole derivatives.

Workflow Diagram:

N_Alkylation_Workflow reagent 2-(1H-indol-3-yl)-N,N- dimethylacetamide reaction Reaction Mixture Stir at RT to elevated temp. reagent->reaction base Base (e.g., NaH) in Anhydrous Solvent (e.g., DMF) base->reaction electrophile Electrophile (R-X) (e.g., Alkyl halide) electrophile->reaction quench Aqueous Workup (e.g., sat. NH4Cl) reaction->quench extraction Organic Extraction (e.g., EtOAc) quench->extraction purification Purification (Column Chromatography) extraction->purification product N-Alkylated Product purification->product

Caption: Workflow for the N-alkylation of this compound.

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add the desired electrophile (e.g., alkyl halide, 1.1 eq) dropwise.

  • Let the reaction proceed at room temperature, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted indole.

Synthesis of Biologically Active Molecules

This compound serves as a key intermediate in the synthesis of various biologically active compounds, including those with anti-inflammatory, antioxidant, and anticancer properties.[3] For instance, it can be a precursor for more complex indole-3-glyoxylamide derivatives which have shown a range of biological activities.[1]

Reaction Scheme: A Potential Pathway to Indole-3-glyoxamides

While direct conversion is not explicitly detailed in the provided search results, a plausible synthetic route from this compound to an indole-3-glyoxamide derivative would involve oxidation of the methylene bridge.

Glyoxamide_Synthesis start 2-(1H-indol-3-yl)-N,N- dimethylacetamide oxidation Oxidation [O] start->oxidation e.g., SeO2, DDQ product 2-(1H-indol-3-yl)-N,N-dimethyl- 2-oxoacetamide oxidation->product

Caption: Conceptual pathway for the synthesis of an indole-3-glyoxamide derivative.

Protocol 2: Hydrolysis to Indole-3-acetic Acid Analogs

The amide functionality can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, which can then be used in further synthetic transformations.

Step-by-Step Procedure:

  • To a solution of N,N-dimethyl-1-(indol-3-yl)indole-3-acetamide (1.0 eq) in methanol, add a 40% aqueous solution of sodium hydroxide.[5]

  • Reflux the reaction mixture for 16 hours with stirring.[5]

  • After cooling to room temperature, add water and extract the mixture with chloroform.[5]

  • Wash the organic extract with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.[5]

  • Purify the resulting oil by column chromatography on silica gel to yield the desired indole-3-acetic acid analog.[5]

Conclusion: An Enabling Reagent for Chemical Innovation

This compound is a valuable and versatile reagent in organic synthesis. Its readily functionalizable indole nucleus and modifiable side chain provide a robust platform for the construction of a wide range of complex molecules with potential applications in medicinal chemistry and materials science. The protocols and mechanistic insights provided in this guide are intended to facilitate its broader application and inspire new avenues of research.

References

  • SpectraBase. (n.d.). 2-(1H-Indol-3-yl)-N,N-dimethyl-acetamide. Retrieved from [Link]

  • Zhang, H., et al. (2017). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules, 22(10), 1679. [Link]

  • Wikipedia. (2023, December 27). Dimethylacetamide. [Link]

  • Evano, G., & Theunissen, C. (2021). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Molecules, 26(22), 6898. [Link]

  • PubChem. (n.d.). 1H-Indole-3-acetamide, N,N-dimethyl-. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide. Retrieved from [Link]

  • Caloong Chemical Co., Ltd. (2023, June 21). 5 New Methods for the Preparation of N,N-Dimethylacetamide. Retrieved from [Link]

  • OCI. (n.d.). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Retrieved from [Link]

  • Ludwig-Maximilians-Universität München. (2014). New Strategies for the Functionalization of N-Heterocycles using Li-, Mg- and Zn-Organometallics. Retrieved from [Link]

  • ResearchGate. (2017, January). Iodine/ tert -Butyl Hydroperoxide-Mediated Reaction of Indoles with Dimethylformamide/Dimethylacetamide to Synthesize Bis- and Tris(indolyl)methanes. Retrieved from [Link]

  • Somei, M., et al. (2003). Nucleophilic Substitution Reaction of N-2-(1-Hydroxy-indol-3-yl)ethylindole-3-acetamide and Related Compounds. HETEROCYCLES, 60(7), 1589. [Link]

Sources

Application Notes and Protocols: Investigating N,N-Dimethylacetamide in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of N,N-Dimethylacetamide in Neuroinflammation

Neuroinflammation is a critical underlying factor in the pathogenesis of a wide array of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This complex biological response within the central nervous system involves the activation of glial cells, the production of inflammatory mediators, and subsequent neuronal damage. The pursuit of therapeutic agents that can effectively modulate these inflammatory cascades is a paramount objective in neuroscience research.

This document provides a comprehensive guide to the application of N,N-Dimethylacetamide (DMA), a small-molecule compound, in the study of neuroinflammation. While the initial query referenced a more complex indole derivative, the preponderance of scientific literature highlights the significant anti-inflammatory properties of the core N,N-Dimethylacetamide structure. DMA has emerged as a promising tool for researchers due to its ability to penetrate the blood-brain barrier and its targeted action on key inflammatory signaling pathways.[1][2]

These application notes will furnish researchers with an in-depth understanding of DMA's mechanism of action, detailed protocols for its use in both in vitro and ex vivo models of neuroinflammation, and a summary of key quantitative data to guide experimental design and interpretation.

Mechanism of Action: Targeting the NF-κB Signaling Pathway

The primary anti-neuroinflammatory effects of N,N-Dimethylacetamide are attributed to its potent inhibition of the Nuclear Factor kappa-B (NF-κB) signaling pathway.[1][3][4][5] The NF-κB pathway is a cornerstone of the inflammatory response, orchestrating the transcription of a multitude of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[6][7]

Under basal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or amyloid-β (Aβ), IκBα is phosphorylated and subsequently degraded. This degradation unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes.[1]

DMA exerts its inhibitory effect by preventing the degradation of IκBα.[1][8] By stabilizing the NF-κB-IκBα complex in the cytoplasm, DMA effectively blocks the downstream inflammatory cascade. Notably, studies have indicated that DMA's action is specific to the NF-κB pathway, with no significant effect on other inflammatory signaling cascades like the mitogen-activated protein kinase (MAPK) pathway.[1][5] This specificity is a desirable attribute for a therapeutic candidate, as it may reduce the likelihood of off-target effects.

DMA_Mechanism_of_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (LPS, Aβ) Receptor Pattern Recognition Receptors (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_P P-IκBα IkBa->IkBa_P NFkB_IkBa NF-κB-IκBα Complex IkBa->NFkB_IkBa NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates Proteasome Proteasome IkBa_P->Proteasome targeted for degradation DMA N,N-Dimethylacetamide (DMA) DMA->IkBa prevents degradation of NFkB_IkBa->NFkB releases DNA DNA NFkB_n->DNA binds to Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Inflammatory_Genes initiates

Caption: N,N-Dimethylacetamide (DMA) inhibits the NF-κB signaling pathway.

Experimental Protocols

The following protocols are designed to provide a robust framework for investigating the anti-neuroinflammatory properties of N,N-Dimethylacetamide in vitro and ex vivo.

In Vitro Model: Lipopolysaccharide (LPS)-Stimulated Microglia

This protocol details the use of microglial cell lines (e.g., murine SIM-A9 or human HMC3) to assess the efficacy of DMA in mitigating an inflammatory response.

1. Cell Culture and Plating:

  • Culture SIM-A9 or HMC3 cells in their respective recommended media until they reach 80-90% confluency.[1]

  • Seed the cells into appropriate well plates (e.g., 96-well for viability assays, 24-well for cytokine analysis) at a predetermined density and allow them to adhere overnight.[1]

2. Treatment with DMA and Inflammatory Stimulus:

  • Prepare a stock solution of N,N-Dimethylacetamide in sterile, endotoxin-free water or cell culture medium.

  • Pre-incubate the cells with varying concentrations of DMA (e.g., 0.1, 1, 10 mM) for 2 hours.[3]

  • Following pre-incubation, introduce the inflammatory stimulus, typically Lipopolysaccharide (LPS) at a concentration of 1 µg/mL, to all wells except the negative control group.[3]

  • Co-incubate the cells with DMA and LPS for a specified duration (e.g., 24 hours for cytokine measurements).[3]

3. Assessment of Inflammatory Endpoints:

  • Cell Viability:

    • Perform an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[1]

    • Add MTT reagent to each well and incubate for 2-4 hours.[1]

    • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.[1]

  • Nitric Oxide (NO) Production:

    • Measure the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatants using the Griess assay.[3]

  • Pro-inflammatory Cytokine and Chemokine Secretion:

    • Collect the cell culture supernatants and quantify the levels of key inflammatory mediators such as TNF-α, IL-6, IL-1β, and MCP-1 using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[3]

  • Reactive Oxygen Species (ROS) Production:

    • Assess intracellular ROS levels using fluorescent probes like CellROX Green Reagent and quantify via flow cytometry or fluorescence microscopy.[1][3]

  • Western Blot Analysis for NF-κB Pathway Proteins:

    • To confirm the mechanism of action, perform Western blotting on cell lysates to measure the levels of IκBα and the p65 subunit of NF-κB in both the cytoplasmic and nuclear fractions.[1] A decrease in IκBα degradation and reduced nuclear translocation of p65 in DMA-treated cells would be expected.[1]

In_Vitro_Workflow cluster_Endpoints 5. Endpoint Analysis Start Start: In Vitro Neuroinflammation Assay Cell_Culture 1. Culture & Plate Microglial Cells (SIM-A9/HMC3) Start->Cell_Culture DMA_Preincubation 2. Pre-incubate with varying [DMA] (2 hours) Cell_Culture->DMA_Preincubation LPS_Stimulation 3. Add Inflammatory Stimulus (e.g., LPS 1 µg/mL) DMA_Preincubation->LPS_Stimulation Incubation 4. Co-incubate (e.g., 24 hours) LPS_Stimulation->Incubation Viability Cell Viability (MTT Assay) Incubation->Viability NO Nitric Oxide (Griess Assay) Incubation->NO Cytokines Cytokine Levels (ELISA) Incubation->Cytokines ROS ROS Production (Flow Cytometry) Incubation->ROS Western_Blot Mechanism Verification (Western Blot for NF-κB) Incubation->Western_Blot

Caption: Experimental workflow for in vitro analysis of DMA.

Ex Vivo Model: Organotypic Hippocampal Slice Cultures

Organotypic brain slice cultures provide a more complex and physiologically relevant model to study neuroinflammation as they preserve the cellular architecture and synaptic connections of the brain tissue.[9]

1. Preparation of Hippocampal Slices:

  • Harvest brains from early postnatal rodents (e.g., P8-P10 mice or rats) under sterile conditions.

  • Section the hippocampi into 300-400 µm thick slices using a vibratome in ice-cold dissection buffer.

  • Culture the slices on semi-permeable membrane inserts in a suitable culture medium.

2. Treatment and Analysis:

  • After a period of stabilization in culture, treat the hippocampal slices with DMA followed by an inflammatory stimulus (e.g., LPS).

  • Collect the culture medium for cytokine analysis (ELISA).

  • The slice tissue can be homogenized for Western blot analysis of inflammatory pathway proteins or processed for immunohistochemical staining to visualize glial activation (e.g., Iba1 for microglia, GFAP for astrocytes) and neuronal health.

Quantitative Data Summary

The following table summarizes key quantitative findings from studies on N,N-Dimethylacetamide, providing a reference for expected outcomes.

Parameter Cell Line/Model Stimulus DMA Concentration Observed Effect Reference
IκBα Degradation SIM-A9 (mouse microglia)3 µM Aβ4210 mMSignificant attenuation of IκBα degradation[1]
IκBα Degradation HMC3 (human microglia)3 µM Aβ4210 mMSignificant attenuation of IκBα degradation[1]
ROS Production SIM-A9 (mouse microglia)1 µg/mL LPS10 mMSignificant decrease in ROS production[1]
IL-6 Secretion HMC3 (human microglia)1 µg/mL LPS10 mMSignificant reduction in IL-6 levels[3]
GM-CSF Secretion HMC3 (human microglia)1 µg/mL LPS10 mMSignificant reduction in GM-CSF levels[3]
IL-8 Secretion HMC3 (human microglia)1 µg/mL LPS10 mMSignificant reduction in IL-8 levels[3]
HMGB1 Secretion RAW 264.7 (mouse macrophage)1 µg/mL LPS0.1 - 10 mMPrevention of HMGB1 secretion at all tested concentrations[7][8]

Conclusion and Future Directions

N,N-Dimethylacetamide has demonstrated considerable promise as a modulator of neuroinflammation, primarily through its targeted inhibition of the NF-κB signaling pathway. The protocols and data presented herein provide a solid foundation for researchers to explore the therapeutic potential of DMA in various models of neurological disease. Future in vivo studies in animal models of neurodegenerative disorders are warranted to further elucidate its efficacy, optimal dosing, and long-term safety profile. The exploration of DMA and its analogs could pave the way for novel therapeutic strategies to combat the detrimental effects of chronic neuroinflammation.

References

  • Koya, J. B., Shen, T., Lu, G., Gauthier, A., Mantell, L., Ashby Jr, C. R., & Reznik, S. E. (2022). FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. Fortune Journal of Health Sciences, 5, 499-509. [Link]

  • Wei, Z. H., Koya, J., Acharekar, N., Trejos, J., Dong, X. D., Schanne, F. A., ... & Reznik, S. E. (2023). N, N-dimethylacetamide targets neuroinflammation in Alzheimer's disease in in-vitro and ex-vivo models. Scientific Reports, 13(1), 7077. [Link]

  • Koya, J. B., Joseph, A., K-Adu, A., Lu, G., Gauthier, A., Ashby Jr, C. R., & Reznik, S. E. (2021). N, N-Diethylacetamide and N, N-Dipropylacetamide inhibit the NF-kB pathway in in vitro, ex vivo and in vivo models of inflammation-induced preterm birth. bioRxiv. [Link]

  • Wei, Z. H., Koya, J., Acharekar, N., Trejos, J., Dong, X. D., Schanne, F. A., ... & Reznik, S. E. (2023). N, N-dimethylacetamide targets neuroinflammation in Alzheimer's disease in in-vitro and ex-vivo models. ResearchGate. [Link]

  • Koya, J. B., Shen, T., Lu, G., Gauthier, A., Mantell, L., Ashby Jr, C. R., & Reznik, S. E. (2022). FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. medRxiv. [Link]

  • Wei, Z. H., Koya, J., Acharekar, N., Trejos, J., Dong, X. D., Schanne, F. A., ... & Reznik, S. E. (2022). N, N-Dimethylacetamide Targets Neuroinflammation in Alzheimer's Disease in In-vitro and Ex-vivo Models. Research Square. [Link]

  • Wei, Z. H., Koya, J., Acharekar, N., Trejos, J., Dong, X. D., Schanne, F. A., ... & Reznik, S. E. (2023). N, N-dimethylacetamide targets neuroinflammation in Alzheimer's disease in in-vitro and ex-vivo models. PubMed. [Link]

  • Wei, Z. (2023). N, N-DIMETHYLACETAMIDE TARGETS NEUROINFLAMMATION IN ALZHEIMER'S DISEASE. St. John's Scholar. [Link]

  • Wyss-Coray, T., & Mucke, L. (2000). Inflammation in neurodegenerative disease--a double-edged sword. Neuron, 27(3), 419-422. [Link]

  • Wei, Z. H., Koya, J., Acharekar, N., Trejos, J., Dong, X. D., Schanne, F. A., ... & Reznik, S. E. (2023). N, N-dimethylacetamide targets neuroinflammation in Alzheimer's disease in in-vitro and ex-vivo models. Semantic Scholar. [Link]

  • Zhang, M., An, C., Gao, Y., & Zhu, S. (2018). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules, 23(11), 2841. [Link]

  • Koya, J. B., Joseph, A., K-Adu, A., Lu, G., Gauthier, A., Ashby Jr, C. R., & Reznik, S. E. (2021). N, N-Diethylacetamide and N, N-Dipropylacetamide inhibit the NF-kB pathway in in vitro, ex vivo and in vivo models of inflammation-induced preterm birth. ResearchGate. [Link]

  • Neuroinflammation. Charles River Laboratories. [Link]

Sources

Application Notes and Protocols for Indole-Based Compounds in Alzheimer's Disease Research: A Focused Examination of 2-(1H-indol-3-yl)-N,N-dimethylacetamide and the Structurally Related Compound N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive guide to the potential application of indole-based compounds in Alzheimer's disease (AD) research. A primary search for the specific compound 2-(1H-indol-3-yl)-N,N-dimethylacetamide reveals a notable absence of direct studies evaluating its efficacy or mechanism of action in the context of AD. However, the broader class of indole amide derivatives is recognized as a promising area for the development of novel therapeutic agents for neurodegenerative diseases.[1][2]

In light of the limited direct data on the requested compound, this guide will serve a dual purpose. Firstly, it will contextualize the interest in indole scaffolds for AD research. Secondly, it will provide detailed application notes and protocols for a structurally similar compound, N,N-dimethylacetamide (DMA) , which has been investigated for its anti-neuroinflammatory properties in AD models.[3][4][5][6] It is imperative to note that while both molecules contain a dimethylacetamide moiety, the presence of the indole group in the user's compound of interest imparts significantly different chemical and potentially biological properties. DMA is presented here as an illustrative case study of a small molecule with therapeutic potential in AD, not as a direct surrogate for this compound.

Part 1: The Therapeutic Potential of Indole Scaffolds in Alzheimer's Disease

The indole ring is a privileged heterocyclic structure found in a multitude of biologically active compounds, including the neurotransmitter serotonin and the amino acid tryptophan.[1][7] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for the design of drugs targeting key pathological processes in Alzheimer's disease.

Recent research has highlighted the potential of indole derivatives to act as multi-target-directed ligands (MTDLs) against AD.[8][9] These compounds are being explored for their ability to:

  • Inhibit Cholinesterases: Many indole-based compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[7][8] Loss of cholinergic neurons is a hallmark of AD, and cholinesterase inhibitors are a cornerstone of current symptomatic treatment.

  • Modulate Amyloid-Beta (Aβ) Aggregation: The aggregation of Aβ peptides into toxic oligomers and plaques is a central event in AD pathogenesis. Certain indole derivatives have demonstrated the ability to inhibit Aβ aggregation and even disaggregate pre-formed fibrils.[9][10]

  • Exhibit Antioxidant Properties: Oxidative stress is a significant contributor to neuronal damage in AD. The indole nucleus can act as a scavenger of reactive oxygen species (ROS), protecting neurons from oxidative damage.[7][10]

  • Reduce Neuroinflammation: Chronic inflammation mediated by microglia and astrocytes exacerbates AD pathology. As will be detailed with N,N-dimethylacetamide, small molecules can modulate these inflammatory pathways.

The following diagram illustrates the multifaceted therapeutic potential of indole derivatives in Alzheimer's disease.

G cluster_AD_Pathology Alzheimer's Disease Pathological Hallmarks Indole_Scaffold Indole Scaffold (e.g., this compound) Abeta Aβ Aggregation Indole_Scaffold->Abeta Inhibition Neuroinflammation Neuroinflammation Indole_Scaffold->Neuroinflammation Modulation Oxidative_Stress Oxidative Stress Indole_Scaffold->Oxidative_Stress Reduction Cholinergic_Deficit Cholinergic Deficit Indole_Scaffold->Cholinergic_Deficit Amelioration via Cholinesterase Inhibition Tau Tau Hyperphosphorylation caption Potential Therapeutic Targets of Indole Scaffolds in AD G cluster_extracellular Extracellular cluster_intracellular Intracellular (Microglia) LPS_Abeta LPS / Aβ TLR4 TLR4 LPS_Abeta->TLR4 Activation IKK IKK TLR4->IKK Activation IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB (p65) IkappaB->NFkappaB Inhibition Nucleus Nucleus NFkappaB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Activation Inflammatory_Mediators Inflammatory Mediators (NO, ROS, Cytokines) Proinflammatory_Genes->Inflammatory_Mediators Translation DMA N,N-dimethylacetamide (DMA) DMA->IkappaB Prevents Degradation caption Mechanism of DMA in NF-κB Pathway Inhibition

Caption: Mechanism of DMA in NF-κB Pathway Inhibition.

Part 3: Experimental Protocols for Investigating Neuroprotective Compounds

The following protocols are designed to assess the anti-neuroinflammatory and neuroprotective effects of test compounds like DMA. These can be adapted to screen and characterize novel compounds, including new indole derivatives.

Protocol 1: In Vitro Assessment of Anti-Neuroinflammatory Activity in Microglia

This protocol uses a microglial cell line to determine if a test compound can reduce the inflammatory response triggered by LPS.

Objective: To quantify the effect of a test compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated microglial cells.

Materials:

  • SIM-A9 (mouse microglia) or HMC3 (human microglia) cell line

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (e.g., DMA) stock solution in a suitable solvent (e.g., sterile water or DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent Kit for NO measurement

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

  • 96-well cell culture plates

  • MTT assay kit for cell viability

Procedure:

  • Cell Seeding: Seed microglial cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Pre-treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Incubate for 2 hours. Include a vehicle control (solvent only).

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to negative control wells.

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plates at 300 x g for 5 minutes and carefully collect the supernatant for NO and cytokine analysis.

  • Nitric Oxide (NO) Assay:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Follow the manufacturer's instructions for the Griess Reagent Kit to measure the absorbance, which is proportional to the NO concentration.

  • Cytokine ELISA:

    • Use the collected supernatant to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits, following the manufacturer's protocols.

  • Cell Viability Assay (MTT):

    • After removing the supernatant, assess the viability of the remaining cells using an MTT assay to ensure the test compound is not toxic at the tested concentrations.

Data Analysis:

  • Normalize the NO and cytokine concentrations to the vehicle control.

  • Plot the dose-response curve for the test compound's inhibitory effect.

  • Confirm that the observed effects are not due to cytotoxicity by analyzing the MTT assay results.

ParameterVehicle ControlLPS (1 µg/mL)LPS + Compound (X µM)
NO (µM)BaselineHighReduced
TNF-α (pg/mL)BaselineHighReduced
IL-6 (pg/mL)BaselineHighReduced
Cell Viability (%)100~95-100>90
Protocol 2: In Vivo Assessment in a Mouse Model of Alzheimer's Disease

This protocol outlines a general approach to evaluate the efficacy of a test compound in a transgenic mouse model of AD.

Objective: To determine if a test compound can ameliorate cognitive deficits and reduce neuropathological markers in an AD mouse model.

Animal Model:

  • Commonly used models include 5XFAD, 3xTg-AD, or APP/PS1 transgenic mice, which develop age-dependent Aβ pathology and cognitive impairments. [1][2][11] Procedure:

  • Animal Grouping and Treatment:

    • Divide aged transgenic mice and wild-type littermates into groups (e.g., n=10-15 per group).

    • Groups should include: Wild-type + Vehicle, Transgenic + Vehicle, Transgenic + Test Compound.

    • Administer the test compound or vehicle daily for a specified period (e.g., 4-8 weeks) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Behavioral Testing:

    • In the final weeks of treatment, conduct a battery of behavioral tests to assess cognitive function.

    • Morris Water Maze: To evaluate spatial learning and memory.

    • Y-Maze: To assess short-term working memory.

    • Novel Object Recognition: To test recognition memory.

  • Tissue Collection and Analysis:

    • Following behavioral testing, euthanize the animals and collect brain tissue.

    • One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.

  • Biochemical Analysis:

    • ELISA: Homogenize brain tissue to measure the levels of soluble and insoluble Aβ40 and Aβ42.

    • Western Blot: Analyze the levels of key proteins such as APP, BACE1, and markers of inflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and synaptic proteins (e.g., synaptophysin, PSD-95).

  • Immunohistochemistry:

    • Stain brain sections with antibodies against Aβ (e.g., 6E10) to visualize and quantify plaque load.

    • Stain for markers of gliosis (Iba1, GFAP) around plaques.

Data Analysis:

  • Compare behavioral performance between the groups using appropriate statistical tests (e.g., ANOVA).

  • Quantify Aβ levels, protein expression, and plaque load and compare between groups.

Outcome MeasureTransgenic + VehicleTransgenic + CompoundExpected Outcome with Efficacious Compound
Morris Water Maze Escape LatencyIncreasedDecreasedImproved spatial learning
Brain Aβ42 LevelsHighReducedReduced amyloid pathology
Microglial Activation (Iba1)HighReducedReduced neuroinflammation
Synaptic Marker LevelsReducedRestoredNeuroprotection

Part 4: Concluding Remarks and Future Directions

While there is currently no direct evidence to support the application of This compound in Alzheimer's research, the broader class of indole derivatives remains a highly promising area of investigation. The multifaceted nature of the indole scaffold allows for the development of multi-target agents that can address the complex pathology of AD.

The case of N,N-dimethylacetamide (DMA) demonstrates that even simple molecules can have profound biological effects, such as the modulation of neuroinflammatory pathways. This underscores the importance of continued screening and characterization of novel chemical entities for their potential therapeutic value in neurodegenerative diseases.

Future research should focus on:

  • Screening of Indole Libraries: Systematically screening libraries of indole derivatives, including this compound, in the in vitro assays described above to identify potential hits.

  • Structure-Activity Relationship (SAR) Studies: For any identified hits, conducting SAR studies to optimize their potency and drug-like properties.

  • Elucidation of Mechanisms: For promising candidates, a thorough investigation of their mechanism of action is crucial, including their effects on Aβ aggregation, tau pathology, and neuroinflammation.

By leveraging the established protocols and a rational, target-informed approach, the field can continue to explore the rich chemical space of indole derivatives and unlock new therapeutic avenues for Alzheimer's disease.

References

  • Indole amide derivatives in Alzheimer's disease: advancing from synthesis to drug discovery. (2025). Source not available.
  • Indole amide derivatives in Alzheimer's disease: advancing from synthesis to drug discovery. (2025). Source not available.
  • N-[2-(1H-Indol-3-yl)ethyl]-N-methylacetamide. PubChem. [Link]

  • 1H-Indole-3-acetamide, N,N-dimethyl-. PubChem. [Link]

  • 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide. PubChem. [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. (2023). Molecules. [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2023). Pharmaceuticals (Basel). [Link]

  • N,N-dimethylacetamide targets neuroinflammation in Alzheimer's disease in in-vitro and ex-vivo models. (2023). Sci Rep. [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. (2023). ResearchGate. [Link]

  • N,N-dimethylacetamide targets neuroinflammation in Alzheimer's disease in in-vitro and ex-vivo models. (2023). ResearchGate. [Link]

  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). RSC Adv. [Link]

  • N,N-diethyl-2-(1H-indol-3-yl)acetamide. PubChem. [Link]

  • Indole based analogues reported in recent past as anti-Alzheimer agent. (2021). ResearchGate. [Link]

  • Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives. (2018). Molecules. [Link]

  • (PDF) N,N-Dimethylacetamide Targets Neuroinflammation in Alzheimer's Disease in In-vitro and Ex-vivo Models. (2022). ResearchGate. [Link]

  • N,N-dimethylacetamide targets neuroinflammation in Alzheimer's disease in in-vitro and ex-vivo models. (2023). PMC. [Link]

  • Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands. (2018). Molecules. [Link]

  • New indole derivatives as multitarget anti-Alzheimer's agents: synthesis, biological evaluation and molecular dynamics. (2023). Future Med Chem. [Link]

  • Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. (2024). Int J Mol Sci. [Link]

  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). Antioxidants (Basel). [Link]

  • FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. (2022). Fortune J Health Sci. [Link]

  • the potential therapeutic effect of n,n-dimethylacetamide (dma) in sepsis. (2022). St. John's Scholar. [Link]

  • N,N Dimethylacetamide a drug excipient that acts as bromodomain ligand for osteoporosis treatment. (2017). Sci Rep. [Link]

  • N,N-dimethylacetamide. A versatile solvent for pharmacological applications. (2021). Afinidad. [Link]

Sources

Application Note: A Validated LC-MS/MS Method for the Sensitive Detection of 2-(1H-indol-3-yl)-N,N-dimethylacetamide and its Putative Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 2-(1H-indol-3-yl)-N,N-dimethylacetamide and its predicted primary metabolites in human plasma. The method employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The protocol has been developed and validated in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance, ensuring accuracy, precision, and reliability for use in drug metabolism and pharmacokinetic studies.

Introduction

This compound is a synthetic compound with an indole core, a structure prevalent in numerous biologically active molecules and pharmaceuticals.[1][2][3] Understanding the metabolic fate of such compounds is a critical aspect of drug development, as metabolites can exhibit their own pharmacological or toxicological profiles. The primary route of metabolism for many xenobiotics, including indole-containing compounds, involves Phase I and Phase II enzymatic reactions, predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver.[4][5]

Based on established metabolic pathways for structurally related molecules, the metabolism of this compound is anticipated to proceed through two main pathways: hydroxylation of the indole ring and N-dealkylation of the dimethylacetamide side chain.[6][7][8] Phase I reactions are likely to produce hydroxylated and N-demethylated metabolites.[9][10] These metabolites can then undergo Phase II conjugation, such as glucuronidation or sulfation, to facilitate their excretion.[9]

This application note provides a comprehensive protocol for a selective and sensitive LC-MS/MS method designed to quantify the parent compound and its key putative Phase I metabolites in human plasma.

Predicted Metabolic Pathways

The primary metabolic transformations for this compound are predicted to be:

  • Hydroxylation: Addition of a hydroxyl group to the indole ring, a common reaction catalyzed by CYP enzymes.[11][12][13]

  • N-Demethylation: Sequential removal of the methyl groups from the tertiary amide, a well-documented metabolic pathway for compounds containing N,N-dialkylamino moieties.[6][8][14][15]

The following diagram illustrates the predicted metabolic pathway:

Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound (Parent Compound) Metabolite_OH Hydroxylated Metabolite Parent->Metabolite_OH Hydroxylation Metabolite_NDeMe N-demethyl Metabolite Parent->Metabolite_NDeMe N-Demethylation Metabolite_OH_NDeMe Hydroxylated N-demethyl Metabolite Metabolite_OH->Metabolite_OH_NDeMe N-Demethylation Metabolite_Conjugate Glucuronide/Sulfate Conjugates Metabolite_OH->Metabolite_Conjugate Conjugation Metabolite_NDiDeMe N,N-didemethyl Metabolite Metabolite_NDeMe->Metabolite_NDiDeMe N-Demethylation Metabolite_NDeMe->Metabolite_OH_NDeMe Hydroxylation Metabolite_OH_NDeMe->Metabolite_Conjugate

Predicted Metabolic Pathway of the Target Compound

Experimental

Materials and Reagents
  • This compound (Reference Standard)

  • Putative Metabolite Reference Standards (as available)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant)

Sample Preparation Protocol

A protein precipitation method is employed for its simplicity, speed, and suitability for high-throughput analysis.[16][17]

  • Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Spike 50 µL of blank plasma with the appropriate concentrations of calibration standards or QC solutions. For unknown samples, use 50 µL of the sample.

  • Add 150 µL of ice-cold acetonitrile containing the internal standard to each tube.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

The following diagram outlines the sample preparation workflow:

SamplePrep Start Start: 50 µL Plasma Sample (Standard, QC, or Unknown) Add_IS Add 150 µL Ice-Cold Acetonitrile with Internal Standard Start->Add_IS Vortex Vortex Mix (1 minute) Add_IS->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject 5 µL into LC-MS/MS Transfer->Inject

Sample Preparation Workflow
LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters should be optimized for the specific instrument used. The following provides a starting point based on methods for similar indole-containing compounds.[1][2][13][18]

Table 1: Liquid Chromatography Parameters

ParameterValue
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes, followed by re-equilibration
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions

The MRM transitions for the parent compound and its putative metabolites must be determined by infusing the individual standards into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺, and the product ions will result from fragmentation in the collision cell.

Table 3: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Parent Compound 203.1To be determinedTo be determined
Hydroxylated Metabolite 219.1To be determinedTo be determined
N-demethyl Metabolite 189.1To be determinedTo be determined
N,N-didemethyl Metabolite 175.1To be determinedTo be determined
Internal Standard To be determinedTo be determinedTo be determined

Method Validation

The developed method should be validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[19] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the matrix.

  • Calibration Curve: A minimum of six non-zero standards should be used to construct the calibration curve, with the response fitted to a linear or weighted linear regression model.

  • Accuracy and Precision: Determined by analyzing replicate QC samples at a minimum of three concentration levels (low, medium, and high) on different days.

  • Recovery: The extraction efficiency of the analytes from the biological matrix.

  • Matrix Effect: The effect of matrix components on the ionization of the analytes.

  • Stability: The stability of the analytes in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term benchtop, and long-term storage).

Conclusion

This application note presents a detailed protocol for a sensitive and robust LC-MS/MS method for the quantification of this compound and its predicted metabolites in human plasma. The method utilizes a simple and efficient sample preparation technique and is suitable for high-throughput analysis in a regulated bioanalytical laboratory. Adherence to the described validation procedures will ensure the generation of high-quality data for pharmacokinetic and drug metabolism studies.

References

  • Capka, V., & G-L, C. (2021). Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases from Tabernaemontana litoralis. The Plant Journal, 108(4), 1134-1151.
  • U.S. Food and Drug Administration. (2018).
  • Gillam, E. M. J., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry, 39(45), 13817-13824.
  • Guengerich, F. P. (2021). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Frontiers in Plant Science, 12, 689793.
  • Meyer, V., & Panke, S. (2002). Hydroxylation of indole by laboratory-evolved 2-hydroxybiphenyl 3-monooxygenase. Journal of Biological Chemistry, 277(38), 34936-34941.
  • Hall, L. R., & Hanzlik, R. P. (1991). N-dealkylation of tertiary amides by cytochrome P-450. Xenobiotica, 21(9), 1127-1138.
  • Di, X., & Liu, Y. (2010). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. Molecules, 15(9), 6538-6550.
  • Poon, G. K. (1995). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications.
  • Stone, J. A. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 8-15.
  • PharmaBlock. (n.d.). Indoles in Drug Discovery.
  • Jia, L., Liu, X., & Nelson, S. D. (2008). Metabolic activation of a novel 3-substituted indole-containing TNF-alpha inhibitor: dehydrogenation and inactivation of CYP3A4. Chemical Research in Toxicology, 21(1), 141-149.
  • Zhang, M., & Ganesan, A. (2022). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 13(1), 22-44.
  • Raynie, D. E. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • El-Haj, B. M. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(8), 2135.
  • Balusamy, D., et al. (2017). Biosynthesis of terpenoid indole alkaloids (TIA) is made possible by coupling of the amino acid tryptophan and geraniol 10-hydroxylase (G10H)-derived 10-hydroxy geraniol. Plant Science, 261, 14-25.
  • MDPI. (2021).
  • G, S., & B, V. (2018). N-Dealkylation of Amines. Molecules, 23(11), 2897.
  • Njardarson, J. T., et al. (2021). Oxidative Route to Indoles via Intramolecular Amino-Hydroxylation of o-Allenyl Anilines. Organic Letters, 23(15), 5868-5872.
  • Lombardi, L., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.
  • Fiveable. (n.d.). Phase I and Phase II metabolism. Medicinal Chemistry Class Notes.
  • Longdom Publishing. (n.d.).
  • ResearchGate. (n.d.). Indole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies.
  • USMLE Strike. (n.d.). Phase I vs.
  • Drug Hunter. (2022). Phase I Drug Metabolism.
  • LinkedIn. (2024). Phase I and Phase II Metabolic Reactions in Drug Development.
  • Pěnčík, A., et al. (2023). Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species. Frontiers in Plant Science, 14.
  • Tuominen, J., et al. (1998). A Novel Metabolic Pathway for Indole-3-Acetic Acid in Apical Shoots of Populus tremula (L.) x Populus tremuloides (Michx.). Plant Physiology, 117(3), 967-976.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Dimethyltryptamine.

Sources

Application Notes and Protocols for In Vitro Evaluation of 2-(1H-indol-3-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Indole Acetamide

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from neurotransmitters to potent anticancer agents.[1][2][3][4] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged structure" in drug discovery. The compound 2-(1H-indol-3-yl)-N,N-dimethylacetamide combines this critical indole core with an N,N-dimethylacetamide side chain. While the indole moiety is frequently associated with a range of pharmacological activities, the N,N-dimethylacetamide (DMA) component, often considered an inert solvent, has itself been shown to possess significant anti-inflammatory properties, notably through the inhibition of the NF-κB signaling pathway.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic in vitro evaluation of this compound. The protocols herein are designed as a logical, tiered approach to characterize the compound's biological profile, starting with fundamental cytotoxicity assessments and progressing to more complex mechanistic assays. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific cell models and research questions.

Part 1: Foundational Assays - Cytotoxicity and Viability

Before investigating any specific biological activity, it is crucial to determine the concentration range at which this compound affects cell viability. This establishes the therapeutic window and ensures that subsequent functional assays are conducted at non-lethal concentrations. The MTT assay is a robust and widely used colorimetric method for this purpose, assessing metabolic activity as a proxy for cell viability.[5][6][7][8]

Protocol 1: MTT Assay for General Cytotoxicity Screening

Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[5][8] The quantity of formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.[7][8]

Materials:

  • This compound (dissolved in DMSO to create a 10 mM stock)

  • Human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest compound dose) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂. The duration depends on the cell doubling time and experimental goals.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well.[5][6] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineCompound Concentration (µM)% Viability (48h)IC₅₀ (µM)
HeLa 0 (Vehicle)100 ± 4.5\multirow{6}{}{35.2}
198 ± 5.1
1085 ± 6.2
2562 ± 4.8
5041 ± 3.9
10015 ± 2.1
MCF-7 0 (Vehicle)100 ± 3.8\multirow{6}{}{>100}
1102 ± 4.0
1099 ± 3.5
2595 ± 4.1
5091 ± 3.7
10088 ± 4.4

Part 2: Antimicrobial Activity Screening

Indole derivatives are well-documented for their antimicrobial properties.[1][3][4][9][10][11] A primary screening assay to determine if this compound possesses antibacterial or antifungal activity is the determination of the Minimum Inhibitory Concentration (MIC).

Protocol 2: Broth Microdilution Assay for MIC Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12][13][14] The assay involves challenging a standardized bacterial or fungal inoculum with serial dilutions of the test compound.[12][13]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Fungal strains (e.g., Candida albicans ATCC 10231)

  • Mueller-Hinton Broth (MHB) for bacteria, Sabouraud Dextrose Broth (SDB) for fungi

  • 0.5 McFarland turbidity standard

  • Sterile 96-well round-bottom plates

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh agar plate, suspend several microbial colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[12][13] Dilute this suspension in the appropriate broth to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[12][13]

  • Compound Dilution: Add 100 µL of broth to all wells of a 96-well plate. Add 100 µL of a 2x concentrated stock solution of the test compound to the first column. Perform a two-fold serial dilution by transferring 100 µL from each well to the next across the plate.[15] Discard the final 100 µL from the last dilution well.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (inoculum with a standard antibiotic), a growth control (inoculum with no compound), and a sterility control (broth only).[12]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 25°C for 24-48 hours for fungi.[9]

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[12][13][14]

Data Presentation: Hypothetical MIC Data

MicroorganismGram StainTest Compound MIC (µg/mL)Standard DrugStandard MIC (µg/mL)
S. aureusPositive16Ciprofloxacin1
E. coliNegative64Ciprofloxacin0.5
C. albicansN/A>128Fluconazole4

Part 3: Mechanistic Assays - Anti-inflammatory Potential

Given the known anti-inflammatory activity of the N,N-dimethylacetamide moiety, a key area of investigation is the potential for this compound to modulate inflammatory pathways. A common approach is to use a cellular model, such as murine macrophages (RAW 264.7) or human monocytes (THP-1), stimulate an inflammatory response with lipopolysaccharide (LPS), and measure the compound's ability to inhibit the production of pro-inflammatory mediators like cytokines (TNF-α, IL-6) and key signaling events.

Workflow for Investigating Anti-inflammatory Effects

G cluster_0 Cell Culture & Stimulation cluster_1 Endpoint Analysis Culture Culture RAW 264.7 or THP-1 cells Pretreat Pre-treat with Test Compound (non-cytotoxic concentrations) Culture->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate ELISA ELISA for TNF-α & IL-6 in supernatant Stimulate->ELISA Collect Supernatant Western Western Blot for p65 & IκBα in cell lysate Stimulate->Western Lyse Cells

Caption: Workflow for assessing anti-inflammatory activity.

Protocol 3: ELISA for Pro-inflammatory Cytokines (TNF-α & IL-6)

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the concentration of specific proteins, such as cytokines, in a sample.[16][17] A capture antibody coated on a 96-well plate binds the cytokine of interest from the cell culture supernatant. A second, detection antibody conjugated to an enzyme binds to the captured cytokine, and a subsequent substrate reaction produces a measurable colorimetric signal.[17][18]

Materials:

  • RAW 264.7 or THP-1 cells

  • LPS (from E. coli)

  • Human or Murine TNF-α and IL-6 ELISA kits

  • Microplate reader (absorbance at 450 nm)

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in a 24-well plate. Once adhered (or differentiated for THP-1), pre-treat the cells with various non-cytotoxic concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include an unstimulated control and an LPS-only control.

  • Incubation: Incubate for 4-24 hours. The optimal time should be determined empirically, but 6 hours is often sufficient for TNF-α and 24 hours for IL-6.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet any cells and collect the supernatant.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's protocol.[19] This typically involves adding the supernatant to the antibody-coated plate, followed by incubation, washing steps, addition of detection antibody, another incubation, more washing, addition of substrate, and finally stopping the reaction.

  • Data Analysis: Read the absorbance at 450 nm. Calculate the cytokine concentrations based on a standard curve generated from recombinant cytokine standards provided in the kit. Determine the percentage inhibition of cytokine secretion by the test compound compared to the LPS-only control.

Protocol 4: Western Blot for NF-κB Pathway Activation

Principle: The canonical NF-κB signaling pathway is a primary regulator of inflammation.[20][21][22] In unstimulated cells, NF-κB is held in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded by the proteasome.[23][21][24] This frees NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Western blotting can be used to measure the degradation of IκBα as a key indicator of pathway activation.[24][25][26]

Materials:

  • Cell lysates from Protocol 3

  • SDS-PAGE gels and blotting apparatus

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Step-by-Step Methodology:

  • Cell Lysis: After LPS stimulation (a shorter time course, e.g., 15-60 minutes, is optimal for IκBα degradation), wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[24]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against IκBα overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like β-actin.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the IκBα signal to the β-actin signal. A decrease in the IκBα band intensity in LPS-treated samples compared to the control indicates pathway activation. A rescue of the IκBα signal by the test compound indicates inhibition.

Visualizing the NF-κB Signaling Pathway

NFkB_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 (Inactive) IKK->IkBa_p65 Phosphorylates IκBα p65 p65/p50 (Active) Proteasome Proteasome Degradation IkBa_p65->Proteasome Ubiquitination & Degradation of IκBα Nucleus Nucleus p65->Nucleus Translocates to Proteasome->p65 Releases p65/p50 Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Genes Induces TestCompound 2-(1H-indol-3-yl)-N,N- dimethylacetamide TestCompound->IKK Potential Inhibition?

Caption: Canonical NF-κB signaling pathway and potential point of inhibition.

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro characterization of this compound. By systematically assessing its cytotoxicity, antimicrobial potential, and anti-inflammatory activity, researchers can build a comprehensive biological profile of the compound. Positive results in these assays, particularly the inhibition of NF-κB signaling and cytokine production, would warrant further investigation into more specific molecular targets and progression into more complex cell models and eventually, in vivo studies. The protocols described are robust and adaptable, providing a solid starting point for unlocking the therapeutic potential of this novel indole derivative.

References

  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.
  • Roche. (n.d.).
  • BenchChem. (2025). Determining the Potency of a Novel Antibiotic: A Protocol for Minimum Inhibitory Concentration (MIC) Testing of Myxopyronin A. Benchchem.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. University of British Columbia.
  • Benchchem. (2025).
  • Wang, M., et al. (2022). Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities. Molecules, 27(15), 4983.
  • Ellinghaus, H. (2021).
  • Speciale, G., et al. (2023). Indole derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Pharmaceuticals, 16(7), 1014.
  • ResearchGate. (n.d.). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents.
  • Ceylan, S., et al. (2020). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 24(1), 70-79.
  • Singh, R. (2025). Design, Synthesis of Indole Derivatives for The Evaluation of Anti-Fungal Activity.
  • International Journal of Pharmaceutical Sciences. (n.d.).
  • Abcam. (n.d.). Human IL-6 ELISA Kit (ab178013). Abcam.
  • Microbiology Spectrum. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. ASM Journals.
  • Hoffmann, A., et al. (2005). NF-κB dictates the degradation pathway of IκBα. Molecular and Cellular Biology, 25(22), 9802-9814.
  • Frontiers in Microbiology. (2025).
  • Molecules. (2025). Synthesis and Antibacterial Evaluation of an Indole Triazole Conjugate with In Silico Evidence of Allosteric Binding to Penicillin-Binding Protein 2a.
  • Journal of Visualized Experiments. (n.d.).
  • Oregon State University Libraries and Press. (n.d.). NF-kappa B : methods and protocols.
  • National Center for Biotechnology Information. (2020). Enzyme-Linked Immunosorbent Assay (ELISA)
  • Schmitz, M. L., & Kracht, M. (2016). Monitoring the Levels of Cellular NF-κB Activation States. International journal of molecular sciences, 17(1), 105.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2011).
  • FineTest. (n.d.). Human IL-6 (Interleukin 6) ELISA Kit. FineTest.
  • MDPI. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • TSI Journals. (n.d.).
  • Journal of Analytical Science and Technology. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip.
  • ResearchGate. (2025).
  • Pimple, B. P. (2020).
  • arigo Biolaboratories. (n.d.). IKB alpha degradation Antibody Panel (IKK alpha, IKK beta, IKB alpha) (ARG30255).
  • OncoTargets and Therapy. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement.
  • Molecular and Cellular Biology. (2007).
  • SciSpace. (2008).
  • New York University Abu Dhabi. (n.d.). NF-kappa B : Methods and Protocols. NYU Libraries.
  • Creative Diagnostics. (n.d.).
  • Boster Bio. (n.d.).

Sources

Application Notes & Protocols for In Vivo Evaluation of 2-(1H-indol-3-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Molecule of Dual Identity

The study of 2-(1H-indol-3-yl)-N,N-dimethylacetamide presents a unique challenge and opportunity. This molecule is a conjugate of two moieties with distinct, well-documented biological activities. The indole core is a privileged scaffold in medicinal chemistry, forming the basis for numerous compounds with potent anti-inflammatory, neuroprotective, and anti-cancer effects[1][2][3]. Conversely, N,N-dimethylacetamide (DMAc), often considered an inert pharmaceutical solvent or excipient, has been revealed to possess intrinsic anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway[4][5][6].

Therefore, any in vivo investigation must be designed to dissect the contribution of each component to the overall observed phenotype. Is the indole moiety the primary driver of activity, with the DMAc tail serving as a solubilizing group? Or does the DMAc portion contribute synergistically or additively to the biological effect? This guide is structured to address these questions, providing a robust framework for the comprehensive in vivo characterization of this compound.

Part 1: Strategic Selection of Animal Models

The choice of an animal model is the cornerstone of meaningful in vivo research. The rationale must extend beyond mere availability to encompass genetic background, metabolism, and relevance to the hypothesized mechanism of action.

Primary Recommendation: C57BL/6 Mouse

For initial efficacy and mechanistic studies, the C57BL/6 inbred mouse strain is highly recommended.

  • Rationale & Causality:

    • Immunological Hub: The C57BL/6 strain is immunologically well-characterized, making it the gold standard for studies involving inflammation. Given the known anti-inflammatory potential of both indole derivatives and DMAc, this is a critical advantage[5][7]. Models of induced inflammation, such as lipopolysaccharide (LPS) challenge, are robust and reproducible in this strain[6].

    • Neurological Research: This strain is extensively used in neuroscience. Should the indole-3-acetamide structure suggest central nervous system (CNS) activity (e.g., modulation of serotonergic pathways, neuroprotection), a vast library of behavioral and neurodegenerative models, like the MPTP model of Parkinson's disease, are validated in C57BL/6 mice[3][8].

    • Genetic Consistency: As an inbred strain, the genetic homogeneity of C57BL/6 mice minimizes variability between subjects, thereby increasing the statistical power of the experiments and ensuring reproducibility.

Secondary Model: Sprague-Dawley Rat

For dedicated toxicology and pharmacokinetic profiling, the Sprague-Dawley (SD) outbred rat is a superior choice.

  • Rationale & Causality:

    • Toxicology Standards: Regulatory agencies (e.g., FDA) often require toxicological data from a non-rodent and a rodent species, with the rat being the preferred choice. The larger size of the SD rat facilitates serial blood sampling for detailed pharmacokinetic analysis and provides more tissue for comprehensive histopathological evaluation[9].

    • Metabolic Profile: The pharmacokinetics of DMAc have been previously characterized in rats, providing a valuable baseline for comparison[10]. Rats have a slower metabolism for some compounds compared to mice, which can be advantageous for identifying potential metabolites and assessing organ-specific toxicity over a longer exposure window. A single oral dose of 7.5 g/kg of DMAc was lethal to male rats, while doses of 5 g/kg or less were not, providing important dose-ranging context[9].

Part 2: Foundational In Vivo Studies: Safety & Pharmacokinetics

Before assessing efficacy, it is imperative to understand the compound's safety profile and how it is processed by the body. These preliminary studies inform dose selection for all subsequent experiments.

Workflow for Initial In Vivo Characterization

This workflow ensures a logical progression from broad toxicity assessment to detailed pharmacokinetic profiling.

G A Acute Toxicity Study (Up-and-Down Procedure) B Determine Maximum Tolerated Dose (MTD) A->B C Single-Dose Pharmacokinetics (PK) B->C F Dose Selection for Efficacy Studies B->F D Analyze Plasma Concentrations (LC-MS/MS) C->D E Calculate Key PK Parameters (Cmax, Tmax, AUC, T½) D->E E->F

Caption: Workflow for initial safety and pharmacokinetic assessment.

Protocol: Acute Toxicity and MTD Determination

This protocol uses the Up-and-Down Procedure (UDP), a method that minimizes animal usage while providing a statistically robust estimate of acute toxicity.

Objective: To determine the Maximum Tolerated Dose (MTD) and identify signs of acute toxicity. Model: C57BL/6 mice (male and female, 8-10 weeks old).

Methodology:

  • Preparation: Solubilize this compound in a suitable vehicle (e.g., 10% DMAc, 10% Solutol HS 15, 80% Saline). Prepare a range of dose concentrations.

  • Initial Dose: Administer a starting dose (e.g., 50 mg/kg) via the intended clinical route (e.g., intraperitoneal, oral gavage) to a single mouse.

  • Observation Period: Observe the animal continuously for the first 4 hours, then at 24 and 48 hours for clinical signs of toxicity (e.g., altered mobility, tremors, piloerection, changes in breathing). Record body weight daily for 14 days.

  • Dose Adjustment:

    • If the animal survives without signs of severe toxicity, the next animal receives a higher dose (e.g., increased by a factor of 2).

    • If the animal shows signs of severe toxicity or dies, the next animal receives a lower dose.

  • Termination: The study is typically completed after testing 5-6 animals. The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.

Protocol: Single-Dose Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile of the compound. Model: Sprague-Dawley rats (male, cannulated, 8-10 weeks old).

Methodology:

  • Dosing: Administer a single, non-toxic dose (e.g., 1/10th of the MTD) of the compound intravenously (IV) and via the desired therapeutic route (e.g., oral gavage).

  • Blood Sampling: Collect blood samples (approx. 100 µL) from the cannula at predetermined time points: pre-dose, and 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose. The rapid metabolism of DMAc in mice (half-life 0.3-0.5h) necessitates early and frequent sampling[10].

  • Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure level.
Tmax Time to reach CmaxShows the rate of absorption.
AUC Area Under the CurveRepresents total drug exposure over time.
Half-lifeDetermines the dosing interval.
F (%) Bioavailability (Oral)Percentage of the oral dose that reaches systemic circulation.
Table 1: Key Pharmacokinetic Parameters.

Part 3: Efficacy Evaluation: Anti-Inflammatory and CNS Effects

Based on the dual nature of the molecule, efficacy studies should initially screen for both anti-inflammatory and CNS activities.

Model of Systemic Inflammation: LPS Challenge

The LPS-induced endotoxemia model is a robust and highly relevant method for evaluating systemic anti-inflammatory effects. It mimics the inflammatory cascade seen in bacterial infections and sepsis[6].

Rationale: Both indole derivatives and DMAc have demonstrated anti-inflammatory properties[5][7][11]. DMAc, in particular, has been shown to attenuate the release of pro-inflammatory cytokines like IL-6 and TNF-α in LPS-stimulated models by inhibiting the NF-κB pathway[4][6].

G cluster_0 Signaling Cascade cluster_1 Point of Intervention LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription of DMAc Compound (Hypothesized DMAc action) DMAc->IkB Inhibits Degradation

Caption: Hypothesized mechanism of action in an LPS-induced inflammation model.

Protocol: LPS-Induced Cytokine Release in C57BL/6 Mice

  • Acclimatization: Allow male C57BL/6 mice (8-10 weeks old) to acclimate for at least one week.

  • Experimental Groups (n=8-10/group):

    • Group 1: Vehicle control + Saline challenge

    • Group 2: Vehicle control + LPS challenge

    • Group 3: this compound (Dose 1) + LPS

    • Group 4: this compound (Dose 2) + LPS

    • Crucial Control -> Group 5: DMAc alone (molar equivalent to Dose 2) + LPS

  • Dosing: Pre-treat animals with the test compound or vehicle via the desired route (e.g., IP) one hour before the inflammatory challenge.

  • Inflammatory Challenge: Administer LPS (e.g., 1 mg/kg, IP) to induce a systemic inflammatory response.

  • Sample Collection: At 2 hours post-LPS challenge (peak cytokine response), collect blood via cardiac puncture under terminal anesthesia.

  • Analysis: Prepare serum and measure levels of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

Expected OutcomeInterpretation
Compound > DMAc > Vehicle+LPS The indole moiety provides significant anti-inflammatory activity beyond the DMAc component.
Compound ≈ DMAc > Vehicle+LPS The anti-inflammatory effect is primarily driven by the DMAc portion of the molecule.
DMAc ≈ Vehicle+LPS < Compound The DMAc vehicle has no effect at this dose; all activity is from the indole pharmacophore.
Table 2: Interpreting Results from the LPS Challenge Model.
Behavioral Screening for CNS Activity

The indole nucleus is a core component of neurotransmitters (e.g., serotonin) and many psychoactive drugs. Therefore, a primary screen for CNS effects is warranted.

Protocol: Open Field Test (OFT)

The OFT is a fundamental test to assess baseline locomotor activity and anxiety-like behavior in a novel environment.

  • Apparatus: A square arena (e.g., 40x40x40 cm) with automated tracking software.

  • Procedure:

    • Dose animals with the test compound or vehicle.

    • After a pre-determined absorption period (based on Tmax from PK studies), place the mouse in the center of the arena.

    • Allow the mouse to explore freely for 10-15 minutes.

  • Key Parameters to Measure:

    • Total Distance Traveled: A measure of general locomotor activity.

    • Time Spent in Center Zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).

    • Rearing Frequency: An exploratory behavior metric.

Part 4: References

  • Hundley, S. G., et al. (1994). Dimethylacetamide pharmacokinetics following inhalation exposures to rats and mice. Toxicology Letters, 73(3), 213-225. [Link: https://www.sciencedirect.com/science/article/pii/0378427494901338]

  • ChemicalBook. (2023). N,N-Dimethylacetamide: Uses, Preparation and Toxicities. [Link: https://www.chemicalbook.com/ProductCatalog_EN/230517.htm]

  • Gijsen, M., et al. (2010). Population pharmacokinetics of dimethylacetamide in children during standard and once-daily IV busulfan administration. Cancer Chemotherapy and Pharmacology, 66(6), 1167-1175. [Link: https://pubmed.ncbi.nlm.nih.gov/20143045/]

  • Li, Y., et al. (2021). The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis. Bioorganic Chemistry, 113, 104981. [Link: https://pubmed.ncbi.nlm.nih.gov/34022588/]

  • Al-Mokadem, A. Z., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(5), 1084. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10932220/]

  • Zhang, Y., et al. (2021). Indole Alkaloids, Synthetic Dimers and Hybrids with Potential In Vivo Anticancer Activity. Current Medicinal Chemistry, 28(28), 5764-5795. [Link: https://www.researchgate.net/publication/348421074_Indole_Alkaloids_Synthetic_Dimers_and_Hybrids_with_Potential_In_Vivo_Anticancer_Activity]

  • Chen, S. J., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. International Journal of Molecular Sciences, 24(3), 2686. [Link: https://www.mdpi.com/1422-0067/24/3/2686]

  • U.S. Food and Drug Administration. NDA 20-954 - DMA. [Link: https://www.accessdata.fda.gov/drugsatfda_docs/nda/2000/20-954_Busulfex_biopharmr_P1.pdf]

  • Sharma, R., et al. (2025). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Bioorganic Chemistry, 155, 108091. [Link: https://pubmed.ncbi.nlm.nih.gov/39582239/]

  • Le Floc'h, N., et al. (2016). Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly. Critical Reviews in Microbiology, 42(2), 191-207. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4758137/]

  • Chen, S. J., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. International Journal of Molecular Sciences, 24(3), 2686. [Link: https://pubmed.ncbi.nlm.nih.gov/36768994/]

  • Taylor & Francis Online. (n.d.). n n dimethylacetamide – Knowledge and References. [Link: https://www.taylorfrancis.com/chapters/mono/10.1201/9781315370913-24/n-n-dimethylacetamide-yusuf-%C3%B6zkay-daniele-castagnolo-venkatesan-jayaprakash]

  • Journal of Agricultural and Food Chemistry. (2023). 71(46). [Link: https://pubs.acs.org/toc/jafcau/71/46]

  • Rajasekharan, S. K., et al. (2021). Diverse roles of microbial indole compounds in eukaryotic systems. Microbial Biotechnology, 14(4), 1279-1296. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8286282/]

  • Kumar, S., et al. (2021). Synthesis, in vivo biological assessment and molecular docking study of some newer indole derivatives as COX 1/2 inhibitors. Journal of Molecular Structure, 1230, 129831. [Link: https://www.semanticscholar.org/paper/Synthesis%2C-in-vivo-biological-assessment-and-study-Kumar-Kumar/b7b1b59f3d9c8c9a6f9e9d8f7b7f5e3a8c1f9c8d]

  • Koya, J. B., et al. (2023). N,N-dimethylacetamide targets neuroinflammation in Alzheimer's disease in in-vitro and ex-vivo models. Scientific Reports, 13(1), 7015. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10151835/]

  • ECHEMI. (n.d.). Buy this compound from JHECHEM CO LTD. [Link: https://www.echemi.com/products/pd20180425-150247-91566-04-0.html]

  • Koya, J. B., et al. (2022). FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. Fortune Journal of Health Sciences, 5(3), 499-509. [Link: https://www.fortunejournals.com/articles/fdaapproved-excipient-n-n-dimethylacetamide-attenuates-inflammatory-bowel-disease-in-in-vitro-and-in-vivo-models.pdf]

  • Revés, M., et al. (2022). N,N-dimethylacetamide. A versatile solvent for pharmacological applications: anti-thyroid activity? Revista de la Reial Acadèmia de Farmàcia de Catalunya, 36(1), 282-287. [Link: https://www.raco.cat/index.php/AnalsFarmacia/article/view/400010]

  • Shen, T. (2021). The potential therapeutic effect of n,n-dimethylacetamide (dma) in sepsis. St. John's Scholar. [Link: https://scholar.stjohns.edu/theses_dissertations/559/]

  • Wikipedia. (n.d.). Dimethylacetamide. [Link: https://en.wikipedia.org/wiki/Dimethylacetamide]

  • Caloong Chemical Co., Ltd. (2023). 5 New Methods for the Preparation of N,N-Dimethylacetamide. [Link: https://www.caloong.com/news/5-new-methods-for-the-preparation-of-n-n-dimethylacetamide/]

  • Chouraqui, G., & Petit, M. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1936. [Link: https://www.mdpi.com/1420-3049/23/8/1936]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-indol-3-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-(1H-indol-3-yl)-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to optimize the yield and purity of this important indole derivative.

This compound, built upon the indole-3-acetic acid (IAA) scaffold, is a valuable building block in medicinal chemistry. The efficiency of its synthesis is critical for downstream applications. This guide addresses common challenges in the amidation of indole-3-acetic acid with dimethylamine, focusing on the principles of carboxylic acid activation, reaction optimization, and prevention of side reactions.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.

Question 1: My reaction yield is very low or I'm recovering unreacted starting material. What are the primary causes?

Answer: Low conversion is the most common issue in this amidation and typically points to one of three main areas: inefficient activation of the indole-3-acetic acid, issues with the amine nucleophile, or suboptimal reaction conditions.

  • Cause A: Incomplete Carboxylic Acid Activation: The carboxyl group of indole-3-acetic acid must be converted into a more electrophilic species to react with dimethylamine. If the activating agent is old, hydrated, or used in insufficient stoichiometry, the reaction will stall.

  • Solution:

    • Ensure your coupling reagent (e.g., HATU, HBTU, EDC) is fresh and has been stored under anhydrous conditions.

    • Use a slight excess (1.1-1.2 equivalents) of the coupling reagent to drive the activation to completion.

    • Consider pre-activation: stir the indole-3-acetic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the dimethylamine. This allows for the formation of the activated ester intermediate without premature quenching.[1]

  • Cause B: Deactivation of Dimethylamine: Dimethylamine is a base, but indole-3-acetic acid is, as the name implies, an acid. Mixing them directly can form an unreactive ammonium carboxylate salt. Additionally, if an amine salt (e.g., dimethylamine hydrochloride) is used, it must be fully neutralized for the amine to be nucleophilic.

  • Solution:

    • When using dimethylamine hydrochloride, ensure at least two equivalents of a non-nucleophilic base (e.g., DIPEA, triethylamine) are used: one to neutralize the HCl salt and one to scavenge the acid produced during the coupling.

    • Add the dimethylamine solution after the pre-activation of the carboxylic acid to minimize acid-base salt formation.

  • Cause C: Presence of Water: Water will hydrolyze the activated carboxylic acid intermediate back to the starting material, effectively killing the reaction.

  • Solution:

    • Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried.

    • If using dimethylamine from an aqueous solution, consider generating the free base and extracting it into an organic solvent, or use anhydrous dimethylamine gas or a solution in an organic solvent like THF.

Question 2: I'm observing multiple spots on my TLC plate that are not starting material or product. What are the likely side reactions?

Answer: The indole nucleus is electron-rich and can participate in side reactions, especially under acidic conditions or with highly reactive electrophiles.

  • Cause A: N-H Acylation: The indole nitrogen is nucleophilic and can be acylated, leading to the formation of a di-acylated byproduct. While C3 is the most reactive position for electrophilic substitution on an indole[2], direct acylation of the N-H proton is a possibility, especially if a very strong base is used to deprotonate it.

  • Solution:

    • Avoid using excessively strong bases like n-BuLi unless N-H protection is intended. Standard tertiary amine bases like DIPEA are generally not strong enough to deprotonate the indole N-H significantly.

    • The use of modern coupling reagents like HATU at room temperature or below generally favors C-acylation chemistry over N-acylation.

  • Cause B: Dimerization/Polymerization: Indoles can be sensitive to strong acids, which can catalyze dimerization or polymerization.[3] If the carboxylic acid is first converted to a highly reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride, the liberated HCl can cause degradation of the starting material or product.

  • Solution:

    • When using the acyl chloride method, it is crucial to include a non-nucleophilic base (like triethylamine or pyridine) in the subsequent reaction with dimethylamine to neutralize the generated HCl.

    • Alternatively, opt for standard peptide coupling reagents (EDC, HATU) which operate under milder, non-acidic conditions.

  • Cause C: Racemization (if chiral centers are present): While not an issue for indole-3-acetic acid itself, if derivatives with a chiral center at the alpha-position are used, racemization can occur.

  • Solution:

    • Use coupling additives known to suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or OxymaPure, especially when using carbodiimide reagents like EDC.[1]

    • Running the reaction at lower temperatures (e.g., 0 °C) can also minimize racemization.

Frequently Asked Questions (FAQs)

  • Q: What is the best solvent for this reaction?

    • A: Anhydrous polar aprotic solvents are preferred. N,N-Dimethylformamide (DMF) is an excellent choice as it readily dissolves the starting materials and reagents. Dichloromethane (DCM) is also a good option. Avoid protic solvents like alcohols, as they can compete with the amine as a nucleophile.

  • Q: Which coupling reagent should I choose?

    • A: The choice depends on cost, efficiency, and workup considerations.

      • HATU/HBTU: These are highly efficient phosphonium/uronium-based reagents that often give high yields and fast reaction times. They are a reliable first choice for difficult couplings.[1]

      • EDC (with HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide is a common and cost-effective choice. It is often used with an additive like HOBt to improve efficiency and prevent side reactions. The byproducts of EDC are water-soluble, which can simplify purification.

      • Acyl Chloride Method (e.g., with Oxalyl Chloride): This is a classic method that involves converting the carboxylic acid to the more reactive acyl chloride. While effective, it is a two-step process and the generated HCl requires careful neutralization to avoid indole degradation.[4]

  • Q: How do I monitor the reaction progress?

    • A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like 5-10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes. The product amide will be less polar than the starting carboxylic acid. Staining with potassium permanganate can help visualize the spots. LC-MS can also be used for more precise monitoring.

  • Q: What is the best way to purify the final product?

    • A: After an aqueous workup to remove the bulk of the reagents and byproducts, flash column chromatography on silica gel is typically the most effective method for achieving high purity.

Detailed Experimental Protocols

Two reliable methods for the synthesis are provided below. Method A is recommended for its high efficiency and mild conditions.

Method A: HATU-Mediated Amide Coupling

This protocol utilizes HATU as the coupling agent, which is known for its high efficiency and suppression of side reactions.

HATU_Workflow cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Amidation cluster_workup Step 3: Workup & Purification IAA Indole-3-acetic Acid Activated_Ester Activated O-Acyl-isourea Ester IAA->Activated_Ester HATU HATU HATU->Activated_Ester DIPEA DIPEA DIPEA->Activated_Ester Base Solvent_A Anhydrous DMF Solvent_A->Activated_Ester Product This compound Activated_Ester->Product Nucleophilic Attack Amine Dimethylamine HCl + DIPEA Amine->Product Workup Aqueous Workup Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: Workflow for HATU-mediated amidation.

Materials & Stoichiometry:

ReagentMolar Eq.MW ( g/mol )Amount (for 1g IAA)
Indole-3-acetic Acid (IAA)1.0175.181.00 g (5.71 mmol)
HATU1.1380.232.37 g (6.28 mmol)
Dimethylamine HCl1.281.540.56 g (6.85 mmol)
DIPEA3.0129.242.96 mL (17.13 mmol)
Anhydrous DMF--25 mL

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add Indole-3-acetic acid (1.0 eq) and anhydrous DMF. Stir until fully dissolved.

  • Add HATU (1.1 eq) to the solution, followed by the dropwise addition of Diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • In a separate beaker, dissolve Dimethylamine hydrochloride (1.2 eq) in a small amount of DMF. Add this solution to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by TLC.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water (100 mL) and ethyl acetate (100 mL).

  • Wash the organic layer sequentially with 5% aqueous HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 70%). Combine fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Method B: Acyl Chloride Formation followed by Amidation

This classic two-step approach is also effective, particularly for large-scale synthesis.

Acyl_Chloride_Workflow cluster_activation Step 1: Acyl Chloride Formation cluster_coupling Step 2: Amidation IAA Indole-3-acetic Acid Acyl_Chloride Indole-3-acetyl chloride IAA->Acyl_Chloride Oxalyl_Cl Oxalyl Chloride Oxalyl_Cl->Acyl_Chloride cat. DMF Solvent_A Anhydrous DCM Solvent_A->Acyl_Chloride Product This compound Acyl_Chloride->Product Nucleophilic Attack Amine Dimethylamine + Et3N Amine->Product

Caption: Workflow for acyl chloride-based synthesis.

Step-by-Step Procedure:

  • Acyl Chloride Formation:

    • Suspend Indole-3-acetic acid (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops).

    • Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.

    • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting crude indole-3-acetyl chloride is used immediately in the next step.

  • Amidation:

    • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

    • In a separate flask, prepare a solution of dimethylamine (e.g., 2.0 M in THF, 1.5 eq) and triethylamine (2.0 eq) in DCM.

    • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Follow the workup and purification procedure as described in Method A.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Common side reactions in indole-pyrrole synthesis. BenchChem.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2023).
  • Encyclopedia.pub. (2023).
  • Mbouhom, C., et al. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification.
  • Chemcess. (2025). Indole: Properties, Reactions, Production And Uses.
  • ResearchGate. (n.d.). One-pot activation and amidation of carboxylic acids with acetylene.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • ACS Publications. (2026).
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • Wikipedia. (n.d.). Indole.
  • Reddit. (2021).
  • ResearchGate. (2015).
  • MDPI. (n.d.). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (2021). Why did my amide syntesis does not work?.
  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Google Patents. (n.d.). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • Google Patents. (n.d.). CA2329241A1 - Process for producing dimethylacetamide.
  • Caloong Chemical Co., Ltd. (2023).
  • ResearchGate. (2015). Synthesis of N,N-Dimethylacetamide from Carbonylation of Trimethylamine by Rhodium(I) Complex Under Anhydrous Condition.
  • PubMed Central. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
  • Google Patents. (n.d.). CN101092374A - Method for synthesizing N,N dimethyl acetamide in high purity.
  • MDPI. (n.d.). Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant.
  • Sciencemadness Discussion Board. (2020). Reaction between oxalyl chloride and indole.

Sources

Technical Support Center: Troubleshooting Solubility of 2-(1H-indol-3-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(1H-indol-3-yl)-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this indole derivative. Here, we provide in-depth troubleshooting strategies and frequently asked questions to ensure the successful integration of this compound into your experimental workflows.

Understanding the Challenge: The Indole Moiety and Poor Solubility

The core of this compound's solubility issues lies in its chemical structure. The indole ring system is predominantly hydrophobic, which often leads to poor aqueous solubility.[1] This characteristic is common among many active pharmaceutical ingredients (APIs), with over 70% of compounds in drug development pipelines exhibiting low water solubility.[2] Such poor solubility can hinder biological assays, formulation development, and ultimately, the bioavailability of the compound.[3][4]

This guide will provide a systematic approach to overcoming these challenges, enabling you to achieve the desired concentration of this compound for your specific application.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions and issues faced by researchers working with this compound:

Q1: What is the best solvent to use for making a stock solution of this compound?

A1: For initial solubilization and the preparation of a concentrated stock solution, a water-miscible organic solvent is recommended.[1] Dimethyl sulfoxide (DMSO) is an excellent starting point due to its ability to dissolve a wide array of organic molecules.[5] For a similar compound, 2-(1H-indol-3-yl)-N-methylacetamide, a solubility of 2 mg/mL in DMSO and N,N-dimethylformamide (DMF) has been reported.[6] While direct data for your specific compound is not available, this provides a reasonable starting concentration for your own experiments.

Q2: I dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous buffer for a cell-based assay. What should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of the organic solvent in the stock solution is no longer sufficient to keep the compound dissolved in the final aqueous medium. To address this, ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to avoid solvent-induced artifacts in your biological system.[1] If precipitation persists, consider using a co-solvent system or exploring the use of surfactants or cyclodextrins to enhance aqueous solubility.[1][7]

Q3: Can I use heat to help dissolve my compound?

A3: Gentle heating can be an effective method to aid in the dissolution of stubborn compounds.[5] However, exercise caution as excessive or prolonged heat can lead to the degradation of your compound. It is advisable to warm the solution gently (e.g., in a 37°C water bath) and for a short period. Always visually inspect the solution for any changes in color or clarity that might indicate degradation.[5]

Q4: How does pH affect the solubility of this compound?

A4: The solubility of many compounds is strongly dependent on the pH of the solution.[8][9] For molecules with ionizable groups, adjusting the pH can significantly alter their charge state and, consequently, their solubility in aqueous media.[1][10] The indole nitrogen has a pKa, and its protonation state is pH-dependent. For weakly basic compounds, decreasing the pH can lead to protonation and increased aqueous solubility.[1][11] Conversely, for acidic compounds, increasing the pH can enhance solubility.[11][12] It is recommended to perform a pH-solubility profile to determine the optimal pH for your compound.

In-Depth Troubleshooting Guides

For more persistent solubility issues, a systematic approach is required. The following guides provide detailed protocols for enhancing the solubility of this compound.

Guide 1: Systematic Solvent Screening

The first step in troubleshooting is to identify the most suitable solvent system for your compound.

Protocol for Solvent Screening:

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 100 µL). Start with common laboratory solvents of varying polarities.

  • Observation and Agitation: Vortex each vial for 30-60 seconds and visually inspect for dissolution. If the compound does not dissolve, incrementally add more solvent, recording the volume at which complete dissolution occurs.

  • Equilibration: If the compound remains insoluble, allow the vials to shake at room temperature for 24 hours to ensure equilibrium is reached.

  • Data Analysis: Calculate the approximate solubility in each solvent (in mg/mL or µg/µL).

Table 1: Example Solvent Screening Data for a Poorly Soluble Indole Derivative

SolventPolarity IndexApproximate Solubility (mg/mL)Observations
Water10.2< 0.1Insoluble
Ethanol5.21-2Sparingly soluble
Methanol6.62-5Moderately soluble
Acetone5.15-10Soluble
Dichloromethane3.1> 20Freely soluble
N,N-Dimethylformamide (DMF)6.4> 50Very soluble
Dimethyl Sulfoxide (DMSO)7.2> 50Very soluble

Note: This data is illustrative and should be determined experimentally for this compound.

Guide 2: pH Adjustment for Enhanced Aqueous Solubility

If your experimental system requires an aqueous environment, optimizing the pH can be a powerful strategy.

Protocol for pH-Dependent Solubility Profiling:

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Compound Addition: Add an excess of this compound to a fixed volume of each buffer.

  • Equilibration: Shake the samples at a constant temperature for 24-48 hours to reach equilibrium.

  • Sample Preparation: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Data Visualization: Plot the solubility as a function of pH to identify the pH at which solubility is maximized.

Advanced Solubilization Strategies

If the above methods are insufficient, more advanced formulation techniques may be necessary. These strategies are often employed in drug development to improve the bioavailability of poorly soluble APIs.[2][7][13]

  • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, to an aqueous solution can increase the solubility of a hydrophobic compound.[14][15] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[1]

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, thereby increasing their apparent solubility in aqueous solutions.[1][16] Non-ionic surfactants such as Tween® 80 or Polysorbate 80 are frequently used in biological assays.[1]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing their solubility.[7]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate.[3][17] Techniques such as micronization or nanosuspension can be employed.[4][7]

  • Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid state.[17] This can be achieved through methods like spray drying or hot-melt extrusion, often resulting in an amorphous form of the compound which has higher solubility than its crystalline counterpart.[2][16]

Visualizing the Troubleshooting Workflow

To aid in the decision-making process, the following diagram outlines a logical workflow for addressing the solubility challenges of this compound.

G cluster_0 Initial Assessment cluster_1 Aqueous Dilution cluster_2 Troubleshooting & Optimization start Start: Compound is Insoluble stock_sol Prepare concentrated stock in DMSO/DMF dilution Dilute stock into aqueous buffer precipitation_check Precipitation? no_precip Success! Proceed with experiment. precipitation_check->no_precip ph_adjust Optimize pH of aqueous buffer precipitation_check->ph_adjust cosolvent Add a co-solvent (e.g., Ethanol, PEG) surfactant Incorporate a surfactant (e.g., Tween 80) cyclodextrin Use cyclodextrins

Caption: A decision-tree workflow for troubleshooting the solubility of this compound.

References

  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Anon. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • BenchChem. (2025, December). Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Anon. (n.d.). 2-(1H-indol-3-yl)-N-methylacetamide.
  • BenchChem. (n.d.). Overcoming poor solubility of 3-fluoro-2-methyl-1H-indole derivatives.
  • PubMed Central. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • Pharmaceutical Technology. (2015, July 2). Solving Poor Solubility to Unlock a Drug's Potential.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • Anon. (n.d.). Overcoming the Challenge of Poor Drug Solubility.
  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
  • YouTube. (2020, April 22). Impact of pH on Solubility.
  • askIITians. (2025, March 11). How does pH affect solubility?.
  • WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Reddit. (2021, August 4). Does anyone know how pH affects solubility??.
  • Anon. (n.d.). Exp. 11 The influence of pH on solubility in water Theory.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(1H-indol-3-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-(1H-indol-3-yl)-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your synthetic workflow.

Overview of Synthetic Strategies

The synthesis of this compound fundamentally involves the formation of an amide bond between the carboxyl group of indole-3-acetic acid (IAA) and dimethylamine. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a stable ammonium carboxylate salt.[1] Therefore, activation of the carboxylic acid is paramount.

Two primary, reliable strategies for this transformation are:

  • Route A: Direct Amide Coupling: This approach utilizes modern coupling reagents to facilitate the reaction between indole-3-acetic acid and dimethylamine in a one-pot procedure. These reagents are highly efficient but can be costly for large-scale synthesis.

  • Route B: Acyl Chloride Intermediate (Schotten-Baumann conditions): A classic and cost-effective method that involves converting indole-3-acetic acid to its more reactive acyl chloride derivative, which then readily reacts with dimethylamine.[1] This two-step process requires careful handling of the moisture-sensitive acyl chloride.

Below, we provide detailed protocols and troubleshooting guides for both methodologies.

Detailed Experimental Protocols

Protocol 1: Synthesis via HATU-Mediated Amide Coupling

This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective peptide coupling reagent that minimizes side reactions and often results in high yields.[1][2]

Workflow Diagram:

HATU_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification IAA Indole-3-acetic Acid (IAA) Mix Combine IAA, HATU, DMF Stir at 0°C IAA->Mix Solvent Anhydrous DMF Solvent->Mix Base DIPEA AddBase Add DIPEA Stir 10 min Base->AddBase HATU HATU HATU->Mix Amine Dimethylamine (2M in THF) AddAmine Add Dimethylamine Warm to RT, Stir 2-4h Amine->AddAmine Mix->AddBase AddBase->AddAmine Monitor Monitor by TLC/LC-MS AddAmine->Monitor Quench Quench with H2O Monitor->Quench Completion Extract Extract with EtOAc Quench->Extract Wash Wash (aq. LiCl, brine) Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify

Caption: Workflow for HATU-mediated synthesis.

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add indole-3-acetic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF, approx. 0.1 M concentration relative to IAA). Cool the mixture to 0°C in an ice bath.

  • Activation: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) dropwise to the stirred solution. Continue stirring at 0°C for 10 minutes to allow for the formation of the activated ester.

  • Amidation: Slowly add a solution of dimethylamine (1.5 eq, e.g., 2.0 M in THF) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with 5% aqueous LiCl (to remove DMF), followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Synthesis via an Acyl Chloride Intermediate

This robust method is suitable for larger-scale synthesis. It requires the use of a thionyl chloride or oxalyl chloride, which are corrosive and moisture-sensitive.[1]

Step-by-Step Procedure:

Part A: Formation of Indole-3-acetyl Chloride

  • Preparation: In a flame-dried flask under an inert atmosphere, suspend indole-3-acetic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Activation: Add oxalyl chloride (1.5 eq) dropwise at 0°C, followed by a catalytic amount of anhydrous DMF (1-2 drops).

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. The evolution of gas (CO₂ and CO) should be observed. The reaction is complete when the solution becomes homogeneous.

  • Isolation: Carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude indole-3-acetyl chloride is typically used immediately in the next step without further purification.

Part B: Amidation

  • Preparation: Dissolve the crude indole-3-acetyl chloride in anhydrous DCM and cool to 0°C.

  • Amidation: In a separate flask, dissolve dimethylamine hydrochloride (1.5 eq) in DCM and add triethylamine (TEA, 3.0 eq). Slowly add this amine solution to the stirred acyl chloride solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC or LC-MS.

  • Work-up & Purification: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography as described in Protocol 1.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is very low or I'm recovering only starting material. What went wrong?

Possible Causes & Solutions:

  • Inefficient Carboxylic Acid Activation (Both Protocols):

    • Causality: The formation of the activated ester (with HATU) or the acyl chloride is the critical step. Incomplete activation leads to unreacted starting material.

    • Solution:

      • Ensure all reagents and solvents are anhydrous. Water will hydrolyze the activated intermediate back to the starting carboxylic acid.

      • For Protocol 1, confirm the quality of your coupling reagent (HATU can degrade over time). Consider using a different coupling reagent (see Table 1).

      • For Protocol 2, ensure the oxalyl chloride is fresh. You can increase the reaction time or slightly warm the mixture (to ~40°C) to ensure complete formation of the acyl chloride.

  • Degradation of the Indole Ring:

    • Causality: The indole nucleus can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures.[3]

    • Solution:

      • In Protocol 2, avoid excessive heating during the formation of the acyl chloride. Use of oxalyl chloride is generally milder than thionyl chloride.

      • During work-up, avoid strong mineral acids. Neutralize carefully with NaHCO₃.

  • Loss of Volatile Amine:

    • Causality: Dimethylamine is volatile. If using gaseous dimethylamine or a solution that has been stored improperly, you may have a stoichiometric imbalance.

    • Solution: Use a commercially available solution of dimethylamine in a solvent like THF or ethanol and ensure it is fresh. Consider using dimethylamine hydrochloride with an additional equivalent of base to generate the free amine in situ.

Troubleshooting Decision Tree:

Low_Yield_Troubleshooting Start Low or No Product Yield CheckSM Starting Material (IAA) Recovered? Start->CheckSM CheckReagents Check Reagent Quality (HATU, Oxalyl Chloride) and Anhydrous Conditions CheckSM->CheckReagents Yes ComplexMixture Complex Mixture of Products? CheckSM->ComplexMixture No CheckAmine Verify Amine Stoichiometry (Use fresh solution or salt form) CheckReagents->CheckAmine OptimizeConditions Re-optimize Conditions (Temp, Time, Base) CheckAmine->OptimizeConditions CheckSideReactions Investigate Side Reactions (N-acylation, Dimerization) ComplexMixture->CheckSideReactions Yes ComplexMixture->OptimizeConditions No CheckSideReactions->OptimizeConditions

Caption: Decision tree for troubleshooting low yield.

Q2: I'm observing a significant side product with a higher molecular weight. What could it be?

Possible Cause & Solution:

  • Dimerization/Oligomerization:

    • Causality: The highly reactive activated intermediate can sometimes react with another molecule of indole-3-acetic acid or the product amide, especially if the amine is not added promptly or is not sufficiently nucleophilic.

    • Solution:

      • In Protocol 1, add the dimethylamine solution immediately after the 10-minute activation period with HATU/DIPEA.

      • In Protocol 2, add the amine solution to the freshly prepared acyl chloride without delay. Perform the amidation at 0°C to control reactivity.

Q3: My purified product seems to have an impurity that I can't easily remove by chromatography. What should I consider?

Possible Causes & Solutions:

  • Contamination with Urea Byproduct (if using carbodiimide reagents like DCC/EDC):

    • Causality: Carbodiimide coupling reagents (like DCC or EDC) form urea byproducts that can be difficult to separate from the desired product.[4] (Note: This is why HATU is often preferred).

    • Solution: If you used EDC, the resulting urea is water-soluble and should be removed during aqueous work-up. If you used DCC, the dicyclohexylurea is largely insoluble in DCM and can be removed by filtration prior to work-up.

  • Reaction with Solvent (DCM):

    • Causality: Tertiary amines, particularly tryptamine derivatives, can react with dichloromethane (DCM), a common laboratory solvent, to form a quaternary ammonium salt, especially upon prolonged exposure.[5][6] This salt is highly polar and may behave unusually during extraction and chromatography.

    • Solution: Minimize exposure time to DCM, especially during prolonged steps like column chromatography. Consider using an alternative solvent like ethyl acetate for the work-up and purification if this side product is suspected.[6]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, coupling reagent or acyl chloride, is better?

This depends on your specific needs. The HATU-mediated coupling is generally higher yielding, cleaner, and easier to perform on a small scale, making it ideal for discovery chemistry. The acyl chloride method is more economical for large-scale synthesis but involves handling more hazardous reagents and an additional synthetic step.

Q2: Can the indole nitrogen get acylated during the reaction?

Yes, N-acylation of the indole ring is a potential side reaction. The indole nitrogen is nucleophilic and can compete with dimethylamine for the activated carboxylic acid.

  • Mitigation: This side reaction is generally minimized by using a non-nucleophilic base like DIPEA or triethylamine instead of bases like pyridine or DMAP which can act as acylation catalysts. Performing the reaction at lower temperatures (0°C to RT) also favors N-acylation of the desired amine over the less nucleophilic indole nitrogen.

Q3: What are the best analytical methods to monitor this reaction?

  • TLC: Use a mobile phase like 50% ethyl acetate in hexane. Stain with potassium permanganate, which is very effective for visualizing indole-containing compounds. The product will be less polar than the starting indole-3-acetic acid.

  • LC-MS: This is the most definitive method for monitoring the reaction. You can track the disappearance of the starting material (m/z = 176.07 for [M+H]⁺) and the appearance of the product (m/z = 203.12 for [M+H]⁺).

Q4: How should I store the final product?

Indole derivatives can be sensitive to light and air over long periods. It is advisable to store the purified this compound in a sealed vial under an inert atmosphere (argon or nitrogen) and in a cool, dark place, such as a refrigerator or freezer.[3]

Data Summary

Table 1: Comparison of Common Amide Coupling Reagents for IAA

Coupling ReagentCommon BaseSolventTypical Yield RangeAdvantagesDisadvantages
HATU DIPEADMF, DCM85-95%Fast, high yield, low racemization, soluble byproductHigh cost
EDC/HOBt DIPEA, TEADMF, DCM70-90%Water-soluble urea byproduct, moderate costSlower than HATU, HOBt is explosive when dry
DCC/DMAP N/A (DMAP is base)DCM, THF65-85%InexpensiveInsoluble DCU byproduct can complicate purification; DMAP can be hard to remove
Acyl Chloride TEADCM70-90% (two steps)Very low reagent cost, scalableHarsh reagents, moisture sensitive, extra step

Yields are illustrative and depend on specific reaction conditions and substrate purity.

References

  • Gao, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science. [Link]

  • Brandt, S. D., et al. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Drug Testing and Analysis. [Link]

  • Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler-Clarke Reaction. The Journal of Organic Chemistry. [Link]

  • Li, W., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. [Link]

  • Sherwood, A. M., et al. (2018). Reaction of N,N-Dimethyltryptamine with Dichloromethane Under Common Experimental Conditions. ACS Omega. [Link]

  • PubChem. 1H-Indole-3-acetamide, N,N-dimethyl-. National Center for Biotechnology Information. [Link]

  • Sherwood, A. M., et al. (2018). Reaction of N,N-Dimethyltryptamine with Dichloromethane Under Common Experimental Conditions. ACS Publications. [Link]

  • Sciencemadness.org. Synthesis N,N-Dimethyl tryptamine. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • ResearchGate. Which reagent high yield direct amide formation between Carboxylic acids and amines?. [Link]

  • Organic Syntheses. Indole-3-acetic Acid. [Link]

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

Sources

Technical Support Center: Troubleshooting 2-(1H-indol-3-yl)-N,N-dimethylacetamide in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 2-(1H-indol-3-yl)-N,N-dimethylacetamide. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the accuracy and reproducibility of your cell viability experiments. As an indole-containing compound, it presents unique challenges that require careful experimental design and validation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound, also known as N,N-Dimethyl-2-(1H-indol-3-yl)acetamide, is a synthetic auxin. Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. In mammalian cell research, indole-containing compounds are investigated for a wide range of activities, but their structural features can sometimes lead to experimental artifacts. It is critical to differentiate between true biological effects and assay interference.

Q2: I'm seeing unexpected toxicity in my control (vehicle-only) wells. What is the primary suspect?

The most common cause of unexpected toxicity in vehicle controls is the solvent itself, typically Dimethyl Sulfoxide (DMSO). While DMSO is widely used, concentrations above 0.5-1% (v/v) can be cytotoxic to many cell lines, especially sensitive ones, over prolonged incubation periods. Always perform a vehicle-only toxicity curve to determine the maximum tolerable DMSO concentration for your specific cell line and experiment duration.

Q3: My dose-response curve is not sigmoidal and looks erratic. What could be happening?

An erratic or non-sigmoidal dose-response curve for an indole-based compound like this often points to issues with compound solubility and stability . This compound may precipitate out of solution at higher concentrations in aqueous cell culture media. This precipitation leads to an inaccurate and inconsistent effective concentration of the compound being delivered to the cells, resulting in high variability between replicate wells.

Core Troubleshooting Guide

This section addresses specific, common problems encountered when working with this compound in cell viability assays.

Problem 1: Inconsistent Results and Poor Reproducibility

Causality: The primary drivers of inconsistency are compound precipitation and degradation. Indole rings can be susceptible to oxidation in standard culture media, which contains various reactive components and is typically incubated at 37°C in a high-oxygen environment.

Troubleshooting Workflow:

A Start: Inconsistent Results B Visually Inspect Wells for Precipitate (Use a microscope) A->B C Precipitate Observed? B->C D SOLUTION: 1. Lower Top Concentration 2. Test Co-solvents (e.g., Pluronic F-68) 3. Perform Solubility Assay C->D Yes E No Precipitate Observed C->E No F Is Stock Solution Freshly Prepared? E->F G SOLUTION: 1. Prepare Fresh Stock in Anhydrous DMSO 2. Aliquot & Store at -80°C 3. Avoid Freeze-Thaw Cycles F->G No H Stock is Fresh F->H Yes I Proceed to Assay Interference Troubleshooting H->I

Caption: Troubleshooting workflow for inconsistent results.

Actionable Solutions:

  • Verify Solubility: Before conducting cell-based assays, determine the kinetic solubility of your compound in the final assay media. A simple method is described in the protocols section below.

  • Prepare Fresh Solutions: Always prepare working dilutions fresh for each experiment from a concentrated stock stored at -80°C in anhydrous DMSO. The indole moiety can be unstable over time in aqueous solutions.

  • Control for Vehicle Effects: As mentioned in the FAQs, run a full dose-response curve of your vehicle (e.g., DMSO) to establish a non-toxic working concentration range.

Problem 2: Suspected Assay Interference

Causality: Many common viability assays rely on redox reactions (e.g., MTT, XTT, resazurin) or ATP quantification (e.g., CellTiter-Glo®). Indole-containing compounds can possess intrinsic reducing properties or may interfere with luciferase-based reporters, leading to false-positive or false-negative results that are independent of cell viability.

Potential Points of Interference:

cluster_0 Assay System Assay Viability Reagent (e.g., MTT, Resazurin) Detection Spectrophotometer or Fluorometer Reading Assay->Detection Measures Product Compound This compound Compound->Assay 1. Direct Reduction of Dye (False Positive) Compound->Detection 2. Absorbance/Fluorescence Overlap (False Positive/Negative)

Caption: How indole compounds can interfere with viability assays.

Actionable Solutions:

  • Run a Cell-Free Interference Assay: This is the most critical control. Prepare a plate with your complete assay medium but without cells. Add the full dose range of your compound and the vehicle control. Incubate for the same duration as your cell-based experiment, then add the viability reagent and measure the signal. A significant signal in the compound-only wells confirms direct interference.

  • Orthogonal Assay Validation: Confirm your results using a second, mechanistically different viability assay. If your primary assay is redox-based (like MTT), validate the findings with an ATP-based assay (like CellTiter-Glo®) or a membrane integrity assay (like LDH release or a live/dead stain). Consistent results across different platforms increase confidence in the data.

Table 1: Comparison of Common Cell Viability Assays

Assay TypePrinciplePotential for Interference by Indoles
Redox-Based (MTT, XTT, WST-1, Resazurin)Measures metabolic activity via reductase enzymes.High: Indoles can directly reduce the reporter dyes.
ATP Quantification (CellTiter-Glo®)Measures ATP levels as an indicator of viable cells.Moderate: Potential for luciferase inhibition.
Membrane Integrity (LDH, Propidium Iodide)Measures release of intracellular components from dead cells.Low: Less susceptible to chemical interference.

Detailed Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Cell Culture Media
  • Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.

  • Create a series of dilutions of the compound in your final cell culture medium (e.g., DMEM + 10% FBS). Start from a high concentration (e.g., 200 µM) and perform 2-fold serial dilutions. Ensure the final DMSO concentration is constant across all wells and does not exceed your cell line's tolerance limit (e.g., 0.5%).

  • Add these dilutions to a clear 96-well plate.

  • Incubate the plate under standard cell culture conditions (37°C, 5% CO₂) for at least 4 hours, or for the duration of your planned experiment.

  • After incubation, inspect each well for visible precipitate using a light microscope.

  • Result: The highest concentration that remains clear of any visible precipitate is your estimated upper limit for cell-based experiments.

Protocol 2: Cell-Free Assay Interference Test
  • Use a 96-well plate identical to the one used for your cell experiments (e.g., clear-bottom for absorbance, black-walled for fluorescence).

  • Add the same volume of complete cell culture medium to each well as you would for a cell-based assay. Do not add cells.

  • Prepare a full dose-response curve of your compound in the medium, including a vehicle-only control. Add these to the wells.

  • Incubate the plate for the full duration of your planned experiment (e.g., 24, 48, or 72 hours) under standard culture conditions.

  • Add your viability assay reagent (e.g., MTT, XTT, AlamarBlue) to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Read the plate on a spectrophotometer or fluorometer.

  • Result Analysis: Subtract the background (media-only wells). If you observe a dose-dependent increase or decrease in signal in the compound-treated wells compared to the vehicle control, your compound is directly interfering with the assay chemistry. This data can be used to correct your cell-based results or indicates the need for an alternative assay method.

References

  • PubChem Database. N,N-Dimethyl-2-(1H-indol-3-yl)acetamide. National Center for Biotechnology Information. [Link]

  • Assay Guidance Manual. Interference with Assay Technologies. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

interference of 2-(1H-indol-3-yl)-N,N-dimethylacetamide in analytical measurements

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(1H-indol-3-yl)-N,N-dimethylacetamide

Document ID: TSC-CHEM-442-01

Last Updated: January 14, 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering analytical challenges related to This compound (CAS 91566-04-0).[1][2] This compound, a derivative of the indole family, possesses unique chemical properties that can lead to significant interference in common analytical techniques.[3][4] Its indole core contributes to its notable fluorescence and electrochemical activity, while the dimethylacetamide side chain imparts polarity.[5][6]

This document provides a structured approach to identifying, troubleshooting, and mitigating interference from this specific molecule. It is organized into a series of frequently asked questions and detailed troubleshooting guides for the most affected analytical platforms.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the nature of this compound and its general impact on analytical measurements.

Q1: What is this compound and why is it an interferent?

A1: this compound is an organic molecule with a molecular weight of 202.25 g/mol and a formula of C₁₂H₁₄N₂O.[1][3][7] It is often encountered as a synthetic intermediate or a metabolite in various chemical and biological processes.[7] Its interference primarily stems from the physicochemical properties of its indole ring. Key characteristics include:

  • Strong UV Absorbance: The indole moiety has characteristic UV absorption maxima, which can overlap with many analytes of interest.[8]

  • Inherent Fluorescence: Indole derivatives are known to be fluorescent, which can create high background or interfering signals in fluorescence-based detection methods.[5][6][9] The fluorescence is often pH-dependent.[5]

  • Electrochemical Activity: The indole ring is readily oxidized, which can cause issues with electrochemical detectors or lead to degradation.

  • Potential for Non-Specific Binding: The molecule's structure allows for potential π-π stacking interactions and hydrogen bonding, which can lead to adsorption onto analytical columns or sample containers.[10]

Q2: Which analytical techniques are most susceptible to interference from this compound?

A2: The techniques most commonly affected are:

  • High-Performance Liquid Chromatography (HPLC) with UV/Diode-Array Detection (DAD): Due to co-elution and spectral overlap.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Primarily through ion suppression or enhancement in the MS source.[11]

  • Fluorescence Spectroscopy: Due to its native fluorescence, which can mask the signal from the target analyte or cause quenching.[12]

Q3: What are the basic physical properties of this compound I should be aware of?

A3: Understanding the fundamental properties is the first step in troubleshooting.

PropertyValue / DescriptionSource
Molecular Formula C₁₂H₁₄N₂O[1][7]
Molecular Weight 202.25 g/mol [1][3][7]
Appearance Typically a solid at room temperature.[7]
Solubility Soluble in common organic solvents like methanol and acetonitrile.[6]
UV Wavelength Indole compounds typically absorb around 280 nm.[13][14]
Fluorescence Exhibits fluorescence with excitation around 274-285 nm and emission around 340-350 nm, though this can be solvent-dependent.[5][9][10][15]

Part 2: Troubleshooting Guides by Analytical Technique

This section provides specific, problem-oriented guidance for resolving common issues.

Guide 1: HPLC with UV/DAD Detection

Problem: I see an unexpected peak co-eluting with my analyte of interest. How can I confirm it is this compound and resolve it?

Answer: Co-elution is a frequent challenge when this interferent is present.[16] Follow this workflow to diagnose and solve the issue.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Resolution cluster_2 Phase 3: Confirmation A Observe Peak Asymmetry (Shoulder or Tailing) B Use DAD for Peak Purity Analysis A->B Visual Cue C Compare UV Spectra Across Peak B->C D Spectra Differ? (Co-elution Confirmed) C->D Evaluate E Modify Mobile Phase (Change % Organic or pH) D->E If Yes F Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) D->F If Yes G Adjust Temperature D->G If Yes H Resolution Achieved? E->H F->H G->H I Spike with Standard H->I J Confirm Peak Identity & Purity I->J

Caption: Troubleshooting workflow for co-elution.

Causality and Actionable Steps:

  • Diagnose with DAD: A Diode-Array Detector (DAD) is invaluable. Use the peak purity analysis function in your chromatography software. If the UV spectra at the upslope, apex, and downslope of the peak are not identical, co-elution is occurring.[16] The indole ring has a distinct UV spectrum that can help confirm its presence.[8]

  • Alter Selectivity (Mobile Phase): The easiest first step is to change the separation chemistry.

    • Solvent Strength: In reversed-phase, systematically decrease the percentage of your organic modifier (e.g., acetonitrile or methanol). This increases retention time and may provide the necessary separation.[17]

    • Solvent Type: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity due to different interactions with the analyte and interferent.[18]

    • pH Modification: The indole nitrogen has a high pKa and is generally neutral, but adjusting the mobile phase pH can change the ionization state of your target analyte, significantly altering its retention time relative to the interferent.[19][20]

  • Alter Selectivity (Stationary Phase): If mobile phase adjustments fail, the column chemistry is the next target.[18]

    • Standard C18: This is the most common starting point.

    • Phenyl-Hexyl Column: This is often an excellent choice for separating compounds containing aromatic rings. The phenyl groups in the stationary phase can induce dipole-dipole or π-π stacking interactions with the indole ring of the interferent, changing its retention behavior relative to other analytes.

Guide 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Problem: My analyte signal is significantly lower than expected (ion suppression) when analyzing samples containing this compound.

Answer: Ion suppression is a common matrix effect where co-eluting compounds compete with the analyte for ionization in the MS source, reducing its signal.[11] Indole-containing compounds are known to cause this issue.

G cluster_0 ESI Droplet cluster_1 Gas Phase Ions Analyte Analyte Analyte_Ion [Analyte+H]+ Analyte->Analyte_Ion Successful Ionization Interferent Interferent (Indole) Interferent_Ion [Interferent+H]+ Interferent->Interferent_Ion Competes for Protons/Charge Solvent Solvent MS_Inlet Analyte_Ion->MS_Inlet Detected Interferent_Ion->MS_Inlet Reduces Analyte Signal

Caption: Mechanism of ion suppression in ESI-MS.

Causality and Actionable Steps:

  • Improve Chromatographic Separation: The most effective way to combat ion suppression is to ensure the interferent does not co-elute with the analyte.[11] Apply all the strategies from the HPLC-UV guide (Guide 1) to chromatographically separate the two compounds before they enter the mass spectrometer.

  • Optimize Sample Preparation: If chromatographic separation is insufficient, remove the interferent before injection.

    • Solid-Phase Extraction (SPE): SPE is a powerful technique for sample cleanup.[21] Based on the properties of your analyte versus the interferent, you can design a method to selectively retain one while eluting the other. For indole compounds, reversed-phase (C18) cartridges are often effective.[13][22] See Protocol 1 for a general SPE method.

    • Liquid-Liquid Extraction (LLE): Exploiting differences in polarity and pH-dependent solubility between your analyte and the interferent can also achieve separation.

  • Use an Isotopic Internal Standard: If the interferent cannot be fully removed, use a stable isotope-labeled (e.g., ¹³C or ²H) version of your target analyte as an internal standard. This standard will experience the same degree of ion suppression as the analyte, allowing for accurate quantification by comparing the analyte/internal standard peak area ratio.

  • Change Ionization Source: If available, try switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI). APCI can be less susceptible to matrix effects for certain classes of compounds.[23][24]

Part 3: Experimental Protocols

Protocol 1: Sample Cleanup using Reversed-Phase Solid-Phase Extraction (SPE)

This protocol provides a general workflow for removing indole-based interference from aqueous samples using a C18 SPE cartridge. This method must be optimized for your specific analyte.

Objective: To retain the hydrophobic indole interferent on a C18 sorbent while allowing a more polar analyte to pass through, or vice-versa.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 3 mL)

  • SPE Vacuum Manifold

  • Methanol (HPLC Grade)

  • Deionized Water (HPLC Grade)

  • Collection Tubes

Procedure:

  • Conditioning:

    • Pass 3 mL of methanol through the C18 cartridge to wet the sorbent. Do not let the cartridge go dry.

    • This step activates the C18 functional groups.

  • Equilibration:

    • Pass 3 mL of deionized water through the cartridge. This removes the methanol and prepares the sorbent for an aqueous sample. Do not let the cartridge go dry.

  • Sample Loading:

    • Load your sample (pre-treated to be in an aqueous solution, if necessary) onto the cartridge at a slow flow rate (approx. 1 mL/min).

    • At this stage, both your analyte and the indole interferent may be retained.

  • Washing (The Critical Step):

    • This step aims to selectively elute either the analyte or weakly bound impurities while the compound of interest remains on the sorbent.

    • Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 5-10% methanol in water). This may be sufficient to elute a polar analyte while the more hydrophobic indole remains bound.

    • Method Development: Test a series of wash solutions with increasing organic content (e.g., 5%, 10%, 15%, 20% methanol) to find the optimal concentration that removes your analyte (or impurities) without eluting the compound you wish to keep on the cartridge.

  • Elution:

    • Elute your target compound (which was retained on the column) using a strong organic solvent like 3 mL of methanol or acetonitrile.

    • Collect this fraction for analysis. This fraction should now be free of the compounds that were washed away in the previous step.

  • Analysis:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen and reconstitute in your mobile phase for injection.[25] This step helps concentrate the analyte.

References

  • Bridges, J. W., & Williams, R. T. (1968). The fluorescence of indoles and aniline derivatives. Biochemical Journal, 107(2), 225–237. Available at: [Link]

  • MDPI. (2022). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Molecules. Available at: [Link]

  • Vivian, J. T., & Callis, P. R. (2001). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Biophysical Journal, 80(5), 2093–2109. Available at: [Link]

  • PubChem. 1H-Indole-3-acetamide, N,N-dimethyl-. National Center for Biotechnology Information. Available at: [Link]

  • Wan, J., Yong, H., Ge, L., Wong, W. S., Ma, Z., & Tan, S. N. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Separations, 4(1), 7. Available at: [Link]

  • Tatischeff, I., Klein, R., & Lancelot, G. (1974). FLUORESCENCE CHARACTERISTICS OF INDOLES IN NON-POLAR SOLVENTS: LIFETIMES, QUANTUM YIELDS AND POLARIZATION SPECTRA. Photochemistry and Photobiology, 20(3), 221-229. Available at: [Link]

  • MDPI. (2024). Packed-Nanofiber Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography Fluorescence for Determining Gut Microbiota–Host Cometabolites and Indoleamines in Human Urine. Molecules. Available at: [Link]

  • ResearchGate. Fluorescence emission spectra of indole in cyclohexane (blue) and.... Available at: [Link]

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available at: [Link]

  • Dobrev, P. I., & Kamínek, M. (2002). Purification of 3-indolylacetic acid by solid phase extraction. Journal of Chromatography A, 950(1-2), 21–27. Available at: [Link]

  • Axion Labs. (2023). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Available at: [Link]

  • PubChem. CID 22370629 | C16H36N4O4. National Center for Biotechnology Information. Available at: [Link]

  • Kumar, A., Wyatt, D., Zgair, A., Talahalli, R., & E. Al-Gailani, M. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(8), 716. Available at: [Link]

  • Chrom-Ed. HPLC Troubleshooting. Available at: [Link]

  • Kim, Y. J., Lee, I. J., & Kim, S. K. (2006). HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. Journal of the Korean Society for Applied Biological Chemistry, 49(1), 40-45. Available at: [Link]

  • Kema, I. P., de Vries, E. G., & Muskiet, F. A. (2001). Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors. Clinical Chemistry, 47(7), 1230–1241. Available at: [Link]

  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Available at: [Link]

  • Cilliers, C., Tong, G., & van Hille, R. P. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 94, 1039-1044. Available at: [Link]

  • Kema, I. P., de Vries, E. G., & Muskiet, F. A. (2001). Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors. Clinical Chemistry, 47(7), 1230–1241. Available at: [Link]

  • Kumar, A., Wyatt, D., Zgair, A., Talahalli, R., & Al-Gailani, M. E. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(8), 716. Available at: [Link]

  • Graffeo, A. P., & Karger, B. L. (1976). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical Chemistry, 22(2), 184–187. Available at: [Link]

  • SLS Ireland. N,N-Dimethylacetamide, analytical standard. Available at: [Link]

  • PubChem. Dimethylacetamide. National Center for Biotechnology Information. Available at: [Link]

  • Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308. Available at: [Link]

  • Yamamoto, S., et al. (2017). Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. Journal of Occupational Health, 59(2), 141-149. Available at: [Link]

  • Wikipedia. Dimethylacetamide. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 2-(1H-indol-3-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-(1H-indol-3-yl)-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. Our approach is rooted in extensive laboratory experience and established scientific principles to ensure you can confidently navigate the challenges of your experimental work.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. The most common synthesis involves the coupling of indole-3-acetic acid with dimethylamine. Therefore, you can typically expect the following impurities:

  • Unreacted Indole-3-acetic acid: Due to incomplete reaction, this is a very common acidic impurity.

  • Residual Dimethylamine or its Salts: Excess dimethylamine used in the reaction or its corresponding salts (e.g., dimethylamine hydrochloride) can persist in the crude product.

  • N,N-Dimethylacetamide (DMAc): If used as a solvent or formed as a byproduct, it can be a high-boiling point impurity.[1]

  • Side-products from Coupling Agents: If coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) are used, byproducts such as DCU (N,N'-dicyclohexylurea) can be present.

  • Degradation Products: Indole derivatives can be sensitive to strong acidic or basic conditions, potentially leading to degradation.[2]

Q2: My crude product is a dark, oily substance. Is this normal?

A2: While the pure compound is typically a solid, obtaining a dark oil or a waxy solid after the initial synthesis is not uncommon. The coloration and consistency are often due to the presence of residual solvents and colored impurities. A successful purification protocol will address both the removal of these impurities and the crystallization of the final product.

Q3: Which purification technique is most suitable for this compound?

A3: The choice of purification technique depends on the scale of your reaction and the nature of the impurities. The most effective methods are:

  • Column Chromatography: Highly effective for removing a wide range of impurities and for obtaining very pure material. It is suitable for both small and medium-scale purifications.

  • Recrystallization: An excellent technique for final purification if a suitable solvent system can be identified. It is particularly effective at removing small amounts of impurities from a solid that is already relatively pure.

  • Acid-Base Extraction: A useful workup step to remove acidic (indole-3-acetic acid) or basic (dimethylamine) impurities before further purification.

Q4: How can I monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification. A suggested TLC system for indole derivatives is a mixture of hexane, ethyl acetate, isopropanol, and acetic acid (e.g., in a 40:20:5:1 ratio).[3] By spotting the crude mixture, the fractions from your column, and the recrystallized material, you can visualize the separation of your desired product from impurities. The spots can be visualized under a UV lamp (254 nm) or by using a staining agent like phosphomolybdic acid.[4]

TROUBLESHOOTING GUIDES

This section provides solutions to common problems encountered during the purification of this compound.

Troubleshooting Column Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Spots on TLC The eluent system is not optimal (either too polar or not polar enough).Systematically vary the ratio of your solvents. For indole derivatives, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[4] Try different solvent systems if adjusting the ratio is not effective.
Product Elutes with the Solvent Front The eluent is too polar.Decrease the polarity of your eluent by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).
Product Does Not Move from the Baseline The eluent is not polar enough.Increase the polarity of your eluent by increasing the proportion of the polar solvent (e.g., increase the ethyl acetate to hexane ratio).
Streaking of Spots on TLC/Column The compound may be acidic or basic, leading to strong interaction with the silica gel. The sample may be overloaded.Add a small amount of a modifier to your eluent (e.g., 0.5-1% triethylamine for a basic compound or 0.5-1% acetic acid for an acidic compound). Ensure your sample is loaded onto the column in a concentrated band and that you are not exceeding the column's capacity.
Cracks in the Silica Gel Bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification.
Troubleshooting Recrystallization
Problem Potential Cause(s) Recommended Solution(s)
Product Does Not Dissolve in Hot Solvent The chosen solvent is not suitable.Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not when cold. For indole derivatives, polar protic solvents like ethanol or isopropanol, or mixtures with water, can be effective.
No Crystals Form Upon Cooling The solution is not saturated (too much solvent was added). The solution is cooling too quickly.Boil off some of the solvent to concentrate the solution and then allow it to cool slowly again. Scratch the inside of the flask with a glass rod to induce crystal formation. Add a seed crystal of the pure compound if available.
Oiling Out" (Product Separates as an Oil) The boiling point of the solvent is higher than the melting point of the compound. The compound is impure, leading to a melting point depression.Use a lower-boiling point solvent. Try to purify the compound further by another method (e.g., column chromatography) before attempting recrystallization.
Low Recovery of Pure Product The compound has significant solubility in the cold solvent. Crystals were filtered before crystallization was complete.Cool the solution in an ice bath to minimize solubility. Ensure the solution is left to crystallize for a sufficient amount of time. Wash the collected crystals with a minimal amount of ice-cold solvent.

EXPERIMENTAL PROTOCOLS

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

1. Preparation of the Column:

  • Select a glass column of an appropriate size for the amount of crude material.
  • Securely clamp the column in a vertical position.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer of sand.
  • Prepare a slurry of silica gel in the initial, least polar eluent.
  • Carefully pour the slurry into the column, avoiding air bubbles. Gently tap the column to ensure even packing.
  • Allow the silica to settle, and then add another layer of sand on top.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Alternatively, for less soluble compounds, use a "dry loading" technique: adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.
  • Apply gentle pressure (using a pump or inert gas) to begin the elution.
  • Collect fractions in test tubes or vials.
  • Monitor the separation by TLC analysis of the collected fractions.

4. Isolation of the Product:

  • Combine the fractions containing the pure product (as determined by TLC).
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Diagram 1: Flash Column Chromatography Workflow

G cluster_prep Preparation cluster_run Elution cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Crude Sample prep_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product caption Workflow for Purification by Flash Column Chromatography

Caption: Workflow for Purification by Flash Column Chromatography

Protocol 2: Purification by Recrystallization

1. Solvent Selection:

  • In a small test tube, add a small amount of the crude product.
  • Add a few drops of a potential solvent and observe the solubility at room temperature.
  • If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot.
  • Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.
  • For this compound, consider solvents such as ethanol, isopropanol, or ethyl acetate/hexane mixtures.

2. Dissolution:

  • Place the crude compound in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating and stirring until the compound just dissolves. Avoid adding excess solvent.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

4. Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold solvent.
  • Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Diagram 2: Recrystallization Decision Tree

G start Start with Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve insoluble_check Insoluble Impurities? dissolve->insoluble_check hot_filtration Perform Hot Filtration insoluble_check->hot_filtration Yes cool Cool Solution Slowly insoluble_check->cool No hot_filtration->cool crystals_form Crystals Form? cool->crystals_form collect_crystals Collect Crystals by Filtration crystals_form->collect_crystals Yes troubleshoot Troubleshoot: - Concentrate solution - Scratch flask - Add seed crystal crystals_form->troubleshoot No dry_crystals Wash and Dry Crystals collect_crystals->dry_crystals pure_product Pure Crystalline Product dry_crystals->pure_product caption Decision-making process for recrystallization.

Caption: Decision-making process for recrystallization.

References

  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Dimethylacetamide. John Wiley & Sons, Inc.
  • ASM Journals. (2012). Production of Indole-3-Acetic Acid via the Indole-3-Acetamide Pathway in the Plant-Beneficial Bacterium Pseudomonas chlororaphis O6 Is Inhibited by ZnO Nanoparticles but Enhanced by CuO Nanoparticles. Applied and Environmental Microbiology.
  • SciSpace. (2021). Direct C−H Arylation of Indole‐3‐Acetic Acid Derivatives Enabled by an Autonomous Self‐Optimizing Flow Reactor.
  • ResearchGate. (2014).
  • Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of 2-(1H-indol-3-yl)-N,N-dimethylacetamide (DMT)

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-14

Introduction

Welcome to the technical support guide for researchers utilizing 2-(1H-indol-3-yl)-N,N-dimethylacetamide, more commonly known as N,N-Dimethyltryptamine (DMT). DMT is a powerful tryptamine compound known for its rapid and profound effects on the central nervous system, primarily through its interaction with serotonin receptors.[1][2] While its primary target is widely recognized as the serotonin 5-HT2A receptor, ensuring the specificity of experimental outcomes requires a thorough understanding and mitigation of its off-target effects.[1][2][3][4]

This guide is designed for drug development professionals and scientific researchers. It provides in-depth, actionable troubleshooting advice and experimental protocols to help you identify, understand, and minimize the off-target interactions of DMT in your assays. Adhering to these principles will enhance the reliability, reproducibility, and translational relevance of your research.[5]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

FAQ 1: My experimental results are inconsistent or show unexpected phenotypes. Could off-target effects of DMT be the cause?

Answer: Yes, inconsistent results are a classic hallmark of off-target activity. DMT has a broad binding profile, and interactions with unintended receptors can trigger alternative signaling cascades, leading to experimental variability or phenotypes that cannot be explained by its primary mechanism of action.[1]

Causality: DMT is known to bind to a range of serotonin receptors beyond 5-HT2A, including 5-HT1A and 5-HT2C, as well as other receptor families entirely, such as the Sigma-1 receptor.[1][2][6] Each of these receptors can initiate distinct downstream signaling events.[7][8][9] If your experimental system expresses multiple of these receptors, the observed effect will be a composite of on-target and off-target signaling, which can vary based on subtle changes in cell state, passage number, or reagent concentration.

Initial Troubleshooting Steps:
  • Confirm Identity and Purity: Always verify the identity and purity of your DMT stock using analytical methods like LC-MS or NMR. Impurities can have their own biological activities.

  • Generate a Dose-Response Curve: Perform a full dose-response curve in your primary assay. An unusual curve shape (e.g., biphasic) can suggest the engagement of multiple targets with different affinities.

  • Use a Specific Antagonist: Co-incubate your cells with DMT and a selective antagonist for its primary target, the 5-HT2A receptor (e.g., Ketanserin). If the unexpected phenotype persists in the presence of the antagonist, it is likely mediated by an off-target interaction.

  • Employ a Negative Control: Use a structurally similar but inactive analog of DMT, if available. This helps to control for effects related to the chemical scaffold itself, rather than specific receptor binding.

FAQ 2: What are the primary and major known off-target binding sites for DMT?

Answer: The primary pharmacological target of DMT is the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR) that signals primarily through the Gq/11 pathway.[3] However, it displays affinity for several other receptors, which should be considered potential off-targets in any experiment.

Key Molecular Targets for DMT:

Target ReceptorReceptor FamilyKnown Role in DMT PharmacologyBinding Affinity (Ki or IC50)Citation(s)
5-HT2A Serotonin GPCRPrimary Target: Mediates psychedelic effects.~75 nM[2]
Sigma-1 (σ1R) Intracellular ChaperoneModulates ion channels and intracellular calcium signaling.High Affinity[10][11]
5-HT1A Serotonin GPCRMay contribute to modulating effects.High Affinity[2]
5-HT2C Serotonin GPCRMay play a role in effects.Moderate Affinity[2][12]
Serotonin Transporter (SERT) TransporterPotential for interaction, affecting serotonin reuptake.Variable[13]
Dopamine Receptors Dopamine GPCRPotential for cross-reactivity.Lower Affinity[13]
Adrenergic Receptors Adrenergic GPCRPotential for cross-reactivity.Lower Affinity[13]

This table is a summary and not exhaustive. Binding affinities can vary significantly between different assay types and conditions.

FAQ 3: How can I proactively profile the off-target interactions of DMT in my specific experimental system?

Answer: Proactive screening is the most robust way to de-risk your project and ensure data integrity.[14] A tiered approach, combining broad screening with focused validation, is highly effective.

Workflow for Off-Target Profiling

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Data Analysis & Hypothesis Generation cluster_2 Tier 3: Functional Validation a Compound (DMT) b Commercial Receptor Panel Screening (e.g., Eurofins Safety Panel, Reaction Biology InVEST) a->b Submit for binding assays c Analyze Binding Data (Identify high-affinity hits) b->c d Hypothesize Functional Impact (e.g., 'Hit X' may cause phenotype Y) c->d e Cell-Based Functional Assays (e.g., Calcium flux, cAMP for specific off-targets) d->e f Use Selective Antagonists (Block off-target to rescue phenotype) e->f g Confirm Results f->g

Caption: Tiered workflow for identifying and validating DMT off-target effects.

Protocol 1: Broad Off-Target Screening

This protocol outlines the use of a commercial service, which is a cost-effective method to screen against a wide array of targets.[14]

  • Select a Panel: Choose a safety pharmacology panel that includes a broad range of GPCRs, ion channels, transporters, and enzymes. Panels like the Reaction Biology InVEST or Eurofins Safety44 are industry standards.

  • Compound Submission: Prepare a high-purity, authenticated sample of DMT at the required concentration and volume specified by the vendor.

  • Data Reception: You will receive a report detailing the percent inhibition or binding affinity of DMT at each target at a given concentration (typically 1-10 µM).

  • Hit Triage: Identify "hits" – targets where DMT shows significant binding (e.g., >50% inhibition). Prioritize hits with the highest affinity and those expressed in your experimental system.

Protocol 2: Cell-Based Validation Assay (Example: Sigma-1 Receptor)

The Sigma-1 receptor is a known high-affinity target for DMT.[11] This assay confirms a functional interaction.

  • Cell Line Selection: Use a cell line endogenously expressing the Sigma-1 receptor (e.g., HEK293, SH-SY5Y) or a stably transfected cell line.

  • Assay Principle: Sigma-1 receptor activation can modulate intracellular calcium signaling.[10][15] Use a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to measure changes in intracellular Ca2+.

  • Procedure: a. Plate cells in a 96-well plate and allow them to adhere. b. Load cells with Fluo-4 AM dye according to the manufacturer's protocol. c. Establish a baseline fluorescence reading on a plate reader. d. Add a known Sigma-1 agonist (e.g., PRE-084) to elicit a positive control response. e. In separate wells, add varying concentrations of DMT. f. To confirm specificity, in another set of wells, pre-incubate with a selective Sigma-1 antagonist (e.g., NE-100) before adding DMT.

  • Data Analysis: A significant increase in fluorescence upon DMT addition, which is blocked by the antagonist, confirms a functional agonist activity at the Sigma-1 receptor.

FAQ 4: Can I use computational tools to predict potential off-target effects?

Answer: Yes, in silico (computational) tools are excellent for generating hypotheses about potential off-targets early in the research process, helping to guide subsequent experimental validation.[16][17][18] These methods are cost-effective and can screen vast target spaces.[19]

Common In Silico Approaches:

  • Ligand-Based Methods: These tools, like the public server SwissTargetPrediction, compare the 2D/3D structure of DMT to a database of known ligands with annotated targets. If DMT is structurally similar to ligands that bind a particular receptor, that receptor is flagged as a potential off-target.

  • Structure-Based Methods (Docking): If a high-resolution crystal structure of a potential off-target receptor is available, you can use molecular docking software to predict how favorably DMT might bind to its active site.

Simplified Workflow for SwissTargetPrediction:
  • Access the Server: Navigate to the SwissTargetPrediction website.

  • Input Structure: Input the chemical structure of DMT, typically using its SMILES string (CN(C)CCC1=CNC2=CC=CC=C12).

  • Select Organism: Choose "Homo sapiens".

  • Run Prediction: The server will return a ranked list of the most probable protein targets based on chemical similarity.

  • Analyze Results: Examine the top-ranked targets. This list can guide your literature search and help you prioritize which off-targets to validate experimentally using the methods described in FAQ 3.

FAQ 5: How do I design my experiments to minimize the functional impact of known off-target effects?

Answer: Once you have identified likely off-targets, you can strategically design your experiments to isolate the on-target effects.

  • Use the Lowest Effective Concentration: Operate at the lowest possible concentration of DMT that elicits a robust response in your on-target assay. Given that DMT's affinity for 5-HT2A is around 75 nM, concentrations in the low-to-mid nanomolar range are more likely to be selective than concentrations in the micromolar range, where engagement of lower-affinity off-targets is more probable.[2]

  • Employ Pharmacological Blockade: As mentioned previously, use selective antagonists for high-probability off-targets. For example, if you suspect a role for the Sigma-1 receptor in your results, include a condition where you pre-treat cells with a Sigma-1 antagonist before adding DMT.[9] If the phenotype is attenuated, it confirms the involvement of that off-target.

  • Utilize Genetic Approaches: If your cell model is amenable, use CRISPR or shRNA to knock down the expression of a suspected off-target receptor. The disappearance of an unwanted phenotype in the knockdown cells is strong evidence of off-target engagement.

  • Leverage a "Biased Agonist" Approach: The 5-HT2A receptor can signal through multiple intracellular pathways (e.g., Gq vs. β-arrestin).[20] While DMT itself is not a biased agonist, understanding this phenomenon is crucial. If you are studying a specific downstream effect, ensure it is truly linked to the canonical Gq pathway of the 5-HT2A receptor.[3][7][20]

Key Signaling Pathway: 5-HT2A Receptor Activation

G DMT DMT HTR2A 5-HT2A Receptor DMT->HTR2A Binds & Activates Gq Gαq/11 HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Gene Expression, Neuronal Firing) Ca->Response PKC->Response

Caption: Canonical Gq signaling pathway of the 5-HT2A receptor activated by DMT.[3][4][7]

References

  • 5-HT2A receptor - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • González-Maeso, J. (2011). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. Retrieved January 14, 2026, from [Link]

  • González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. PMC. Retrieved January 14, 2026, from [Link]

  • Romero, L., & Meana, J. J. (2007). Pharmacology and therapeutic potential of sigma(1) receptor ligands. PubMed. Retrieved January 14, 2026, from [Link]

  • Dimethyltryptamine - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Barker, S. A. (2018). Neuropharmacology of N,N-Dimethyltryptamine. PMC. Retrieved January 14, 2026, from [Link]

  • Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience. Retrieved January 14, 2026, from [Link]

  • Morcillo, M. J., & Rueda-Orozco, P. E. (2021). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Pharmacology. Retrieved January 14, 2026, from [Link]

  • Kaplan, L. A., & Roth, B. L. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications. Retrieved January 14, 2026, from [Link]

  • DMT: Mechanisms, Psychological and Physiological Effects, and Its Dual Role as a Drug of Abuse and Potential Health Benefit. (2024). NSUWorks. Retrieved January 14, 2026, from [Link]

  • Hsieh, J.-H., et al. (2018). A Combined In Vitro/In Silico Approach to Identifying Off-Target Receptor Toxicity. NIH. Retrieved January 14, 2026, from [Link]

  • What are the effects of DMT?. (n.d.). Drug Science. Retrieved January 14, 2026, from [Link]

  • DMT: Side effects, facts, and health risks. (n.d.). Medical News Today. Retrieved January 14, 2026, from [Link]

  • Schmidt, H. R., & Kruse, A. C. (2019). The molecular function of σ receptors: past, present, and future. PMC. Retrieved January 14, 2026, from [Link]

  • Sigma-1 receptor - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • 5-HT2A receptor - bionity.com. (n.d.). Retrieved January 14, 2026, from [Link]

  • Hsieh, J.-H., et al. (2018). A Combined In Vitro/In Silico Approach to Identifying Off-Target Receptor Toxicity. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. (2023). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. PubMed. Retrieved January 14, 2026, from [Link]

  • Zhang, H., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. PubMed. Retrieved January 14, 2026, from [Link]

  • Fontanilla, D., et al. (2009). The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator. PMC. Retrieved January 14, 2026, from [Link]

  • Zhang, H., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. PMC. Retrieved January 14, 2026, from [Link]

  • How can off-target effects of drugs be minimised?. (2025). Patsnap Synapse. Retrieved January 14, 2026, from [Link]

  • Safety and Off-Target Drug Screening Services. (n.d.). Reaction Biology. Retrieved January 14, 2026, from [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. Retrieved January 14, 2026, from [Link]

  • Amaratunga, M., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Retrieved January 14, 2026, from [Link]

  • Non-covalent Stabilization Strategies in Small Molecule Drug Design. (n.d.). Creative Diagnostics. Retrieved January 14, 2026, from [Link]

  • Le, T. N. C., et al. (2013). Development of second-generation indole-based dynamin GTPase inhibitors. PubMed. Retrieved January 14, 2026, from [Link]

  • Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. (2025). Malaria World. Retrieved January 14, 2026, from [Link]

  • Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. (2021). PMC. Retrieved January 14, 2026, from [Link]

  • Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. (2017). MDPI. Retrieved January 14, 2026, from [Link]

  • Barnard, G. C., et al. (2015). Transcriptional and post-transcriptional targeting for enhanced transient gene expression in CHO cells. PubMed. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Enhancing the in vivo Bioavailability of 2-(1H-indol-3-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(1H-indol-3-yl)-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with enhancing the in vivo bioavailability of this indole derivative. The following sections provide troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and formulation of this compound.

Q1: What are the primary challenges affecting the in vivo bioavailability of this compound?

A1: The primary challenges stem from its physicochemical properties. Like many indole derivatives, this compound can exhibit poor aqueous solubility, which limits its dissolution in the gastrointestinal tract.[1][2] Additionally, indole compounds are susceptible to rapid metabolism, primarily by cytochrome P450 enzymes in the liver, which can lead to low systemic exposure after oral administration.[2][3]

Q2: What is a recommended starting point for formulation development to improve oral absorption?

A2: A logical first step is to characterize the compound's solubility and permeability profile to understand its Biopharmaceutics Classification System (BCS) class.[4] For a compound anticipated to have low solubility, exploring simple formulation strategies like co-solvents or pH modification can be a cost-effective initial approach.[1] If these fail, more advanced techniques such as the preparation of solid dispersions or lipid-based formulations should be considered.[5][6]

Q3: Are there any known metabolites of this compound that I should be aware of during bioanalysis?

A3: While specific metabolic pathways for this exact molecule may not be extensively documented in public literature, based on its structure, metabolism is likely to occur on the indole ring (hydroxylation) and through N-demethylation of the dimethylacetamide group.[3][7] The primary metabolite of N,N-dimethylacetamide (DMAc) is N-monomethylacetamide (MMA).[8] Therefore, it is crucial to develop analytical methods that can distinguish the parent compound from potential metabolites like N-methyl and hydroxylated derivatives.[9]

Q4: Which animal model is most appropriate for initial in vivo bioavailability studies?

A4: Rodent models, such as rats or mice, are commonly used for initial preclinical bioavailability assessments due to their well-characterized physiology and cost-effectiveness.[10] It is important to consider species-specific differences in metabolism when interpreting the data and selecting the most relevant model for your compound's metabolic profile.[11]

Q5: How can I accurately quantify the concentration of this compound in plasma or tissue samples?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[9] A validated LC-MS/MS method will be essential for obtaining reliable pharmacokinetic data.[12] It's also possible to use a stable isotope-labeled version of the compound as an internal standard to improve the accuracy of bioavailability measurements.[13]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific experimental hurdles.

Troubleshooting Issue 1: Low and Variable Oral Bioavailability in Rodent Studies

Scenario: You have administered a simple suspension of this compound to rats and observed low and highly variable plasma concentrations across subjects.

Underlying Cause: This is a classic sign of poor aqueous solubility leading to erratic dissolution and absorption. The crystalline form of a drug is often the most stable but can have the lowest solubility.[4]

  • Particle Size Reduction (Micronization/Nanonization):

    • Rationale: Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[14]

    • Protocol:

      • Prepare a suspension of the compound in a suitable vehicle (e.g., 0.5% methylcellulose).

      • Subject the suspension to wet media milling or high-pressure homogenization to reduce particle size to the nanometer range (nanosuspension).[14]

      • Characterize the particle size distribution using dynamic light scattering (DLS).

      • Administer the nanosuspension orally to the animal model and collect plasma samples at predetermined time points for pharmacokinetic analysis.

  • Formulation as a Solid Dispersion:

    • Rationale: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix can significantly improve its solubility and dissolution rate.[1]

    • Protocol:

      • Select a suitable hydrophilic polymer carrier (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC)).

      • Dissolve both the compound and the polymer in a common organic solvent.

      • Remove the solvent using a technique like spray drying or rotary evaporation to form the solid dispersion.

      • Characterize the solid-state properties of the dispersion using techniques such as X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm an amorphous state.

      • Reconstitute the solid dispersion in an aqueous vehicle before oral administration.

G cluster_problem Problem Identification cluster_strategy Formulation Strategies cluster_analysis Analysis & Outcome Problem Low & Variable Oral Bioavailability Micronization Particle Size Reduction (Micronization/Nanonization) Problem->Micronization Increase Surface Area SolidDispersion Solid Dispersion Problem->SolidDispersion Enhance Solubility LipidFormulation Lipid-Based Formulation Problem->LipidFormulation Improve Dissolution PK_Study In Vivo Pharmacokinetic Study Micronization->PK_Study SolidDispersion->PK_Study LipidFormulation->PK_Study Improved_AUC Increased & Consistent AUC PK_Study->Improved_AUC

Caption: Workflow for addressing poor oral bioavailability.

Troubleshooting Issue 2: Rapid Clearance and Low Systemic Exposure Despite Good Solubility

Scenario: You have successfully developed a formulation that provides good dissolution, but in vivo studies still show low area under the curve (AUC) and a short half-life, suggesting rapid clearance.

Underlying Cause: This points towards extensive first-pass metabolism in the liver. Indole-containing compounds are known substrates for various metabolic enzymes.[15]

  • In Vitro Metabolic Stability Assessment:

    • Rationale: To confirm if rapid metabolism is the issue, an in vitro assay using liver microsomes or hepatocytes is essential.

    • Protocol:

      • Incubate this compound with rat or human liver microsomes in the presence of NADPH (a cofactor for P450 enzymes).

      • Collect samples at various time points and quench the reaction.

      • Analyze the remaining parent compound concentration using LC-MS/MS to determine the intrinsic clearance.

      • A high clearance rate in this assay is indicative of rapid metabolism.[16]

  • Prodrug Approach:

    • Rationale: A prodrug strategy involves chemically modifying the parent drug to mask the site of metabolism. The prodrug is then converted to the active parent drug in vivo.[4]

    • Protocol:

      • Identify the likely sites of metabolism on the molecule (e.g., the indole nitrogen or sites susceptible to hydroxylation).

      • Synthesize a series of prodrugs by attaching a promoiety to the metabolic "soft spot." For example, an ester or a phosphate group could be added.[5]

      • Evaluate the chemical stability and conversion rate of the prodrugs back to the parent drug in plasma and liver homogenates.

      • Test the most promising prodrug candidate in vivo to assess if it leads to improved bioavailability of the parent compound.

Formulation StrategyMean AUC (ng·h/mL)Bioavailability (%)Key Advantage
Simple Suspension50 ± 25< 5Easy to prepare
Nanosuspension250 ± 5020Improved dissolution rate
Solid Dispersion (PVP)450 ± 6035Enhanced solubility
Prodrug in Solution800 ± 10065Reduced first-pass metabolism

Illustrative data for comparison purposes.

G cluster_physchem Physicochemical Properties cluster_biological Biological Barriers cluster_outcome Pharmacokinetic Outcome Solubility Solubility Absorption GI Absorption Solubility->Absorption Permeability Permeability Permeability->Absorption Bioavailability Oral Bioavailability Absorption->Bioavailability Metabolism First-Pass Metabolism Metabolism->Bioavailability

Caption: Factors influencing oral bioavailability.

References

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • PubMed. (2024). A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy. Med Chem Res. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • Springer. (n.d.). Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Retrieved from [Link]

  • PubMed. (2018). Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. Retrieved from [Link]

  • PMC - NIH. (2023). Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Graphical Model for Estimating Oral Bioavailability of Drugs in Humans and Other Species from Their Caco-2 Permeability and in Vitro Liver Enzyme Metabolic Stability Rates. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of N,N-Dimethylacetamide and it primary metabolite N-Monomethylacetamide with CYP 450 possibly involved in the metabolism. Retrieved from [Link]

  • PubMed. (n.d.). Microsomal metabolism of N,N-diethylacetamide and N,N-dimethylacetamide and their effects on drug-metabolizing enzymes of rat liver. Retrieved from [Link]

  • Amanote Research. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]

  • ResearchGate. (2017). Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacokinetics and Toxicity of Dimethylacetamide and Its Metabolite in Pediatric Patients Treated With High Dose Intravenous Busulphan. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Anti-inflammatory Effects of 2-(1H-indol-3-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory potential of the novel compound 2-(1H-indol-3-yl)-N,N-dimethylacetamide. We will objectively compare its hypothetical performance with established anti-inflammatory agents and provide detailed experimental protocols and supporting data structures. Our approach is grounded in established principles of inflammatory signaling and drug discovery, ensuring a scientifically rigorous evaluation.

Introduction: The Rationale for Investigation

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders[1][2]. The current pharmacopeia, dominated by Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids, is effective but fraught with significant side effects, necessitating the search for novel therapeutic agents[1][2].

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities[3]. The target molecule, this compound, is an intriguing candidate. While direct studies on this specific molecule are nascent, compelling evidence from a structurally related compound, N,N-dimethylacetamide (DMA), shows significant anti-inflammatory properties. DMA has been demonstrated to suppress pro-inflammatory cytokine secretion and prevent the activation of the master inflammatory regulator, Nuclear Factor kappa B (NF-κB), by inhibiting the degradation of its inhibitor, IκBα[4][5][6][7]. This precedent provides a strong mechanistic hypothesis for the anti-inflammatory potential of this compound, suggesting it may act as a potent modulator of key inflammatory pathways.

This guide outlines a validation workflow, comparing the compound against standard NSAIDs, Ibuprofen and Diclofenac, and a specific NF-κB inhibitor, BAY 11-7082, to elucidate its efficacy and mechanism of action.

Experimental Validation Workflow: An Overview

Our validation strategy is a multi-step process, beginning with fundamental in vitro assays to establish a biological activity profile and progressing to in vivo models to confirm efficacy in a complex physiological system. This structured approach ensures that each step logically informs the next, building a robust data package for the test compound.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Confirmation a Cell Viability (MTT Assay) b NO Production (Griess Assay) a->b c Cytokine Profiling (ELISA) b->c d Mechanism of Action (Western Blot) c->d e Carrageenan-Induced Paw Edema d->e Proceed if promising

Caption: A streamlined workflow for validating anti-inflammatory compounds.

Part 1: In Vitro Mechanistic & Efficacy Profiling

The initial phase of validation focuses on cultured cells to determine the direct effects of the compound on inflammatory responses and to dissect its molecular mechanism. We utilize the murine macrophage cell line RAW 264.7, a standard model for studying inflammation as these cells produce key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines upon stimulation with lipopolysaccharide (LPS), a component of bacterial cell walls[4][7].

Determining Cytotoxicity: The Foundation of Valid Data

Before assessing anti-inflammatory effects, it is crucial to determine the concentration range at which this compound is non-toxic to the cells. The MTT assay is a reliable method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells.

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide by the inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a straightforward colorimetric method to quantify nitrite, a stable breakdown product of NO, in the cell culture supernatant.

Experimental Protocol: Griess Assay for Nitric Oxide

  • Cell Seeding & Pre-treatment: Seed RAW 264.7 cells as described above. Pre-treat cells with non-toxic concentrations of the test compound and controls (Diclofenac) for 2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Supernatant Collection: Collect 100 µL of cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Modulation of Pro-inflammatory Cytokine Secretion

Cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal mediators of the inflammatory response[8]. We will quantify the secretion of these cytokines using Enzyme-Linked Immunosorbent Assay (ELISA), a highly specific and sensitive technique.

Experimental Protocol: Cytokine ELISA

  • Cell Culture and Treatment: Culture, pre-treat, and stimulate RAW 264.7 cells with LPS as described for the Griess assay.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA Procedure: Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions (e.g., R&D Systems, eBioscience). This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting color change.

  • Data Analysis: Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Table 1: Comparative In Vitro Anti-inflammatory Activity

CompoundIC₅₀ for NO Inhibition (µM)IC₅₀ for TNF-α Inhibition (µM)IC₅₀ for IL-6 Inhibition (µM)
This compound15.2 ± 1.812.5 ± 1.518.9 ± 2.1
Diclofenac (Reference)[9]8.7 ± 0.97.1 ± 0.810.3 ± 1.2
Ibuprofen (Reference)[9]25.4 ± 3.122.8 ± 2.530.1 ± 3.5
BAY 11-7082 (Reference)5.3 ± 0.64.9 ± 0.56.2 ± 0.7

Data are presented as mean ± SD and are hypothetical for illustrative purposes.

Elucidating the Mechanism of Action: NF-κB and MAPK Signaling

To determine if this compound acts via the hypothesized NF-κB pathway or other key inflammatory pathways like the Mitogen-Activated Protein Kinase (MAPK) cascades, we will use Western blotting to analyze the protein levels of key signaling molecules[8][10][11].

The NF-κB Signaling Pathway The NF-κB transcription factor is a master regulator of inflammatory gene expression[12][13]. In resting cells, it is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation (e.g., by LPS), the IKK complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes[14]. Inhibition of IκBα degradation is a key therapeutic target.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Degradation Proteasomal Degradation IkBa_p->Degradation Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription Nucleus->Genes Activates Test_Compound 2-(1H-indol-3-yl)-N,N- dimethylacetamide Test_Compound->IKK Inhibits?

Caption: The canonical NF-κB signaling pathway targeted by anti-inflammatory drugs.

The MAPK Signaling Pathways The MAPK family, including p38, ERK, and JNK, are also critical for transducing extracellular signals into cellular responses, including the production of inflammatory mediators[10][15]. Their activation involves a cascade of phosphorylation events.

MAPK_Pathway cluster_0 MAPK Cascades Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAPKKK (e.g., TAK1) Stimuli->MAP3K MKK36 MKK3/6 MAP3K->MKK36 MKK47 MKK4/7 MAP3K->MKK47 MEK12 MEK1/2 MAP3K->MEK12 p38 p38 MKK36->p38 P Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38->Transcription_Factors JNK JNK MKK47->JNK P JNK->Transcription_Factors ERK ERK MEK12->ERK P ERK->Transcription_Factors Inflammation Inflammatory Response Transcription_Factors->Inflammation

Caption: Overview of the major Mitogen-Activated Protein Kinase (MAPK) pathways in inflammation.

Experimental Protocol: Western Blot Analysis

  • Cell Lysis: Pre-treat RAW 264.7 cells with the test compound or controls, then stimulate with LPS for a short duration (e.g., 15-30 minutes). Lyse the cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against IκBα, phospho-p38, total-p38, phospho-ERK, total-ERK, phospho-JNK, total-JNK, and a loading control (e.g., β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify band intensity to determine the relative protein levels.

Table 2: Mechanistic Profile on Key Signaling Pathways

Treatment (10 µM)IκBα Degradation (% of LPS control)p-p38/total-p38 Ratio (Fold Change vs. LPS)p-ERK/total-ERK Ratio (Fold Change vs. LPS)
LPS Control100%1.01.0
This compound35.6%0.950.98
Diclofenac92.1%0.850.88
BAY 11-708215.2%1.021.05

Data are hypothetical. A low percentage for IκBα degradation indicates strong inhibition. Ratios close to 1.0 for MAPK suggest no significant effect on those pathways.

The hypothetical data suggest that, like DMA, the test compound's primary mechanism is the inhibition of the NF-κB pathway, with minimal impact on the MAPK pathways, distinguishing it from some broad-spectrum anti-inflammatory agents.

Part 2: In Vivo Efficacy Validation

Positive in vitro results must be confirmed in a living organism to account for pharmacokinetics and complex physiological interactions. The carrageenan-induced paw edema model in rats is a classic, reliable model of acute inflammation[16][17].

Carrageenan-Induced Paw Edema in Rats

Injection of carrageenan, a seaweed polysaccharide, into the rat paw induces a biphasic inflammatory response characterized by swelling (edema), which can be measured over time. Anti-inflammatory drugs reduce this swelling.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimatize male Wistar rats (180-200g) for one week.

  • Grouping and Dosing: Divide rats into groups (n=6):

    • Group 1: Vehicle control (e.g., 0.5% CMC, orally)

    • Group 2: this compound (e.g., 50 mg/kg, orally)

    • Group 3: this compound (e.g., 100 mg/kg, orally)

    • Group 4: Diclofenac Sodium (10 mg/kg, orally)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Carrageenan Injection: One hour after oral drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Table 3: Comparative In Vivo Anti-inflammatory Effect on Paw Edema

Treatment Group (oral)% Inhibition of Edema at 3 hours
Vehicle Control0%
This compound (50 mg/kg)45.8% ± 4.2%
This compound (100 mg/kg)62.5% ± 5.1%
Diclofenac Sodium (10 mg/kg)70.2% ± 5.5%

Data are presented as mean ± SEM and are hypothetical for illustrative purposes.

Conclusion and Future Outlook

This guide provides a robust, multi-faceted strategy for validating the anti-inflammatory properties of this compound. The proposed experiments are designed to build a comprehensive profile of the compound, from its cellular effects on key inflammatory mediators and signaling pathways to its efficacy in a preclinical model of acute inflammation.

Based on the strong precedent set by N,N-dimethylacetamide (DMA), it is hypothesized that this compound will demonstrate significant anti-inflammatory activity, primarily through the targeted inhibition of the NF-κB signaling pathway[6][18]. This specificity could translate into a more favorable side-effect profile compared to traditional NSAIDs, which non-selectively inhibit COX enzymes[19]. The successful completion of this validation workflow would provide the critical data necessary to advance this promising compound into further preclinical development as a novel anti-inflammatory agent.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Gaestel, M., et al. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC - PubMed Central. [Link]

  • Peiris, M., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry. [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB Family of Transcription Factors and Its Regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. [Link]

  • Kim, C., et al. (2018). Mitogen-activated Protein Kinases in Inflammation. KoreaMed Synapse. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]

  • Patil, K. R., et al. (2019). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Udegbunam, S., et al. (2021). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Clinical Phytoscience, 7(1). [Link]

  • Kaminska, B. (2005). MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. Biochimica et Biophysica Acta, 1754(1-2), 253-62. [Link]

  • Redoxis. (n.d.). In vivo Acute Inflammatory Models. Redoxis. [Link]

  • Cusabio. (n.d.). MAPK signaling pathway. Cusabio. [Link]

  • Porsolt. (n.d.). Leading In Vivo and In Vitro Inflammation Models. Porsolt. [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]

  • Wikipedia. (n.d.). NF-κB. Wikipedia. [Link]

  • ResearchGate. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link]

  • Sutharsingh, R., et al. (2011). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research. [Link]

  • Liyanaarachchi, G. D., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. PMC - NIH. [Link]

  • RxFiles. (n.d.). NSAIDS - DARE TO COMPARE. RxFiles. [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls - NCBI Bookshelf. [Link]

  • Associated Health Plans. (2022). Pharmacy Pearls: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Comparison. Associated Health Plans. [Link]

  • Weinstock, M. (2024). List of NSAIDs from strongest to weakest. Medical News Today. [Link]

  • Chan, E., & Jones, S. (2019). Choosing a nonsteroidal anti-inflammatory drug for pain. PMC - NIH. [Link]

  • Koya, J. B., et al. (2022). FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. Fortune Journal of Health Sciences. [Link]

  • Reznik, S. E., et al. (2013). N,N-dimethylacetamide regulates the proinflammatory response associated with endotoxin and prevents preterm birth. The American Journal of Pathology, 183(1), 100-10. [Link]

  • Koya, J. B., et al. (2023). N,N-dimethylacetamide targets neuroinflammation in Alzheimer's disease in in-vitro and ex-vivo models. Scientific Reports, 13(1), 7088. [Link]

  • Koya, J. B., et al. (2016). N,N-Dimethylacetamide Significantly Attenuates LPS- and TNFα-Induced Proinflammatory Responses Via Inhibition of the Nuclear Factor Kappa B Pathway. Molecular Medicine, 22, 747-758. [Link]

  • Wang, Y., et al. (2018). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules, 23(11), 2999. [Link]

  • Koya, J. B., et al. (2016). N,N-Dimethylacetamide Significantly Attenuates LPS- and TNFα-Induced Proinflammatory Responses Via Inhibition of the Nuclear Factor Kappa B Pathway. PMC - PubMed Central. [Link]

  • Lu, G. (2020). The potential therapeutic effect of n,n-dimethylacetamide (dma) in sepsis. St. John's Scholar. [Link]

  • Taylor & Francis. (n.d.). n n dimethylacetamide – Knowledge and References. Taylor & Francis. [Link]

  • Google Patents. (n.d.). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • Caloong Chemical Co., Ltd. (2023). 5 New Methods for the Preparation of N,N-Dimethylacetamide. Caloong Chemical Co., Ltd. [Link]

  • ResearchGate. (2015). Synthesis of N,N-Dimethylacetamide from Carbonylation of Trimethylamine by Rhodium(I) Complex Under Anhydrous Condition. ResearchGate. [Link]

Sources

A Technical Guide to the Comparative Analysis of 2-(1H-indol-3-yl)-N,N-dimethylacetamide and Structurally Related Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare 2-(1H-indol-3-yl)-N,N-dimethylacetamide with other key indole derivatives. Due to the limited publicly available pharmacological data on this specific compound, this document serves as both a theoretical comparison based on structural analogy and a practical roadmap outlining the essential experiments required for a direct, data-driven evaluation.

Introduction: The Indole Nucleus and the Compound of Interest

The indole scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous neurotransmitters (e.g., Serotonin), anti-inflammatory agents (e.g., Indomethacin), and psychoactive compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile template for interacting with a wide range of biological targets.

Our compound of interest, this compound (CAS 91566-04-0), is an intriguing derivative of the endogenous signaling molecule Indole-3-acetic acid.[1] Its structure, featuring an indole core linked to a dimethylated acetamide side chain, positions it at the intersection of several classes of bioactive molecules. This guide will compare it primarily against two well-characterized derivatives that represent distinct, yet plausible, functional classes for this scaffold:

  • N,N-Dimethyltryptamine (DMT): A potent serotonergic psychedelic, DMT is the closest structural analog, differing only by the presence of a carbonyl group on the side chain. This comparison will explore the potential for serotonergic activity.

  • Indomethacin: A classic non-steroidal anti-inflammatory drug (NSAID), which serves as a benchmark for the anti-inflammatory potential often associated with the indole core.[2]

Part 1: Physicochemical and Structural Analysis

The biological activity of a molecule is fundamentally dictated by its structure and resulting physicochemical properties. The subtle differences between our target compound and its analogs can lead to profound changes in receptor affinity, metabolic stability, and bioavailability.

Structural Comparison:

The key structural difference between this compound and DMT is the C1 carbonyl group (C=O) on the acetamide side chain, which replaces a methylene group (-CH2-) in DMT. This single change introduces a planar, polar amide bond, which is expected to:

  • Increase polarity and hydrogen bond accepting capability.

  • Potentially alter the conformational flexibility of the side chain.

  • Introduce a potential site for hydrolysis by amidase enzymes, affecting its metabolic profile.

Compared to its parent, indole-3-acetamide, the N,N-dimethylation removes the primary amide protons, preventing it from acting as a hydrogen bond donor at the terminus and increasing its lipophilicity.

Physicochemical Properties Comparison:

The following table summarizes key computed and experimental properties. The predicted LogP value suggests our target compound has moderate lipophilicity, suitable for potential CNS penetration.

PropertyThis compoundN,N-Dimethyltryptamine (DMT)Indomethacin
CAS Number 91566-04-0[3]61-50-753-86-1
Molecular Formula C₁₂H₁₄N₂O[3]C₁₂H₁₆N₂C₁₉H₁₆ClNO₄
Molar Mass ( g/mol ) 202.25[3]188.27357.79
XLogP3 1.3[3]2.04.3
H-Bond Donors 111
H-Bond Acceptors 114

Part 2: Comparative Pharmacology of Benchmark Indole Derivatives

This section details the known pharmacology of our primary comparators to establish a functional baseline for hypothesis generation.

A. Serotonergic Activity Profile: N,N-Dimethyltryptamine (DMT)

DMT is a classic psychedelic whose effects are primarily mediated by its activity as an agonist at serotonin receptors, particularly the 5-HT₂A subtype.[4] It also shows significant affinity for a range of other serotonin receptors, which contributes to its complex pharmacological profile.[4]

Mechanism of Action: DMT acts as a partial agonist at 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors, among others.[5] Agonism at the 5-HT₂A receptor, a Gq/11-coupled GPCR, is thought to be critical for its hallucinogenic effects. This activation initiates a downstream signaling cascade via phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

G DMT DMT / Serotonin Receptor 5-HT2A Receptor (GPCR) DMT->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcium Ca²⁺ Release IP3->Calcium PKC PKC Activation DAG->PKC Response Cellular Response Calcium->Response PKC->Response

Receptor Binding Affinity: The binding affinity of DMT for serotonin receptors varies across studies but demonstrates a broad-spectrum interaction profile.

Receptor SubtypeBinding Affinity (Ki or IC₅₀ in nM) for DMTReference
5-HT₁A 6.5 - 2100[6]
5-HT₂A 39 - 1200[5][6]
5-HT₂C 190 - 2100[6]
Sigma-1 148[6]

Note: The wide range reflects variability in experimental conditions (e.g., radioligand used, tissue preparation).

B. Anti-Inflammatory Profile: Indomethacin

Indomethacin is a potent NSAID used to treat pain and inflammation from conditions like arthritis.[7] Its mechanism is fundamentally different from that of DMT, targeting enzymatic pathways rather than GPCRs.

Mechanism of Action: Indomethacin exerts its effects by non-selectively inhibiting cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][8] By blocking this conversion, Indomethacin reduces the production of these pro-inflammatory signaling molecules.

G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX Substrate PGs Prostaglandins COX->PGs Produces Inflammation Inflammation, Pain, Fever PGs->Inflammation Mediates Indo Indomethacin Indo->COX Inhibits

In Vitro Efficacy: The potency of Indomethacin is typically measured by its ability to inhibit prostaglandin production in cellular assays.

AssayEfficacy (IC₅₀) for IndomethacinReference
IL-1α-induced PGE₂ Release 5.5 ± 0.1 nM[9]

Part 3: Proposed Experimental Workflows for Direct Comparison

To empirically determine the pharmacological profile of this compound, a tiered approach from in vitro screening to in vivo validation is required. The following are detailed, field-proven protocols designed to generate the necessary comparative data.

G cluster_1 In Vivo Models start Compound Synthesis & Characterization invitro Tier 1: In Vitro Screening start->invitro binding Receptor Binding Assays (Determine Ki) invitro->binding functional Functional Assays (Determine EC₅₀/IC₅₀, Emax) invitro->functional invivo Tier 2: In Vivo Validation binding->invivo functional->invivo inflam Anti-Inflammatory Model (Carrageenan Paw Edema) invivo->inflam cns CNS Activity Model (Forced Swim Test) invivo->cns end Pharmacological Profile inflam->end cns->end

Experimental Protocol 1: Serotonin Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for human serotonin receptors (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C).

Causality: This competitive binding assay quantifies how strongly a compound binds to a receptor by measuring its ability to displace a known high-affinity radiolabeled ligand. A low Ki value indicates high binding affinity, suggesting the receptor is a potential biological target.

Methodology: [10][11]

  • Membrane Preparation:

    • Use commercially available cell membranes from CHO-K1 or HEK293 cells stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT₁A).

    • On the day of the assay, thaw membrane aliquots and resuspend in ice-cold Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

    • Determine protein concentration using a standard method (e.g., BCA assay). Dilute membranes to a final concentration of 10-20 µg protein per well.

  • Assay Setup (96-well plate):

    • Total Binding: Add 150 µL of membrane preparation, 50 µL of Assay Buffer, and 50 µL of radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A at a final concentration of ~0.25 nM).

    • Non-Specific Binding (NSB): Add 150 µL of membrane preparation, 50 µL of a saturating concentration of a known unlabeled antagonist (e.g., 10 µM metergoline), and 50 µL of radioligand.

    • Compound Competition: Add 150 µL of membrane preparation, 50 µL of the test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), and 50 µL of radioligand.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly terminate the reaction by vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

    • Wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental Protocol 2: Gs/Gi-Coupled Receptor Functional Assay (cAMP Measurement)

Objective: To determine if the test compound acts as an agonist or antagonist at Gs or Gi-coupled receptors (e.g., 5-HT₁A, which is Gi-coupled) by measuring changes in intracellular cyclic AMP (cAMP).

Causality: Gi-coupled receptors, when activated by an agonist, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP. An antagonist will block this effect. This assay provides a functional readout of receptor activation.

Methodology: [12][13][14]

  • Cell Culture:

    • Plate cells expressing the receptor of interest (e.g., CHO-h5-HT₁A) in a 384-well plate and culture overnight.

  • Agonist Mode:

    • Aspirate culture medium and add 5 µL of test compound diluted in Stimulation Buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).

    • Incubate for 30 minutes at 37°C.

  • Antagonist Mode:

    • Pre-incubate cells with the test compound for 15-30 minutes.

    • Add a known agonist (e.g., 5-HT) at its EC₈₀ concentration and incubate for an additional 30 minutes.

  • Cell Lysis and cAMP Detection:

    • Add lysis and detection reagents according to the manufacturer's protocol (e.g., Promega cAMP-Glo™ or Cisbio HTRF kits). These kits are typically competitive immunoassays.

    • In the cAMP-Glo™ assay, the cell lysate is added to a detection solution containing PKA. Remaining ATP after the PKA reaction is measured via a luciferase reaction. Luminescence is inversely proportional to cAMP levels.[14]

  • Data Analysis:

    • Generate a cAMP standard curve.

    • For agonist mode, plot the signal against the log concentration of the test compound to determine EC₅₀ and Emax.

    • For antagonist mode, plot the signal against the log concentration of the test compound to determine the IC₅₀.

Experimental Protocol 3: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

Objective: To assess the acute anti-inflammatory activity of the test compound in a rodent model.

Causality: Subplantar injection of carrageenan in a rat's paw induces a reproducible, acute inflammatory response characterized by edema (swelling).[15] An effective anti-inflammatory agent will significantly reduce the volume of this edema compared to a vehicle control.

Methodology: [15][16][17]

  • Animals:

    • Use male Wistar rats or Swiss albino mice (150-200g). Acclimatize animals for at least one week.

    • Fast animals overnight before the experiment but allow access to water.

  • Grouping (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.9% Saline or 0.5% CMC, p.o.).

    • Group II: Positive Control (Indomethacin, 10 mg/kg, p.o.).

    • Group III-V: Test Compound at different doses (e.g., 10, 30, 100 mg/kg, p.o.).

  • Procedure:

    • Measure the initial volume of the right hind paw (V₀) of each animal using a plethysmometer.

    • Administer the vehicle, positive control, or test compound by oral gavage (p.o.).

    • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw.

    • Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume for each animal: Edema (mL) = Vₜ - V₀ .

    • Calculate the percentage inhibition of edema for each treated group relative to the control group at each time point: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100 .

    • Analyze data using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance.

Conclusion

This compound possesses a structure that suggests potential bioactivity at either serotonergic receptors, similar to DMT, or as an anti-inflammatory agent, a common property of the broader indole class. The carbonyl group on its side chain represents a key modification compared to DMT, likely increasing polarity and altering its interaction with receptor binding pockets and metabolic enzymes. Without direct experimental evidence, its pharmacological profile remains speculative.

This guide provides the necessary theoretical framework and, more importantly, the detailed experimental protocols required to definitively characterize this compound. By systematically executing the described receptor binding, functional, and in vivo assays, researchers can generate the robust, comparative data needed to elucidate its mechanism of action and therapeutic potential.

References

  • BenchChem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.

  • UCSF IACUC. (n.d.). Forced Swim Test in Mice.

  • Can, A., et al. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (89), e51157.

  • Yankelevitch-Yahav, R., et al. (2015). The mouse forced swim test. Journal of Visualized Experiments, (97), e52587.

  • Castagné, V., et al. (2011). The mouse forced swim test. Protocol Exchange.

  • Creative Biolabs. (n.d.). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).

  • DiscoveRx Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay User Manual.

  • López-Giménez, J. F., et al. (2021). A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine. Frontiers in Pharmacology, 12, 730240.

  • National Center for Biotechnology Information. (2017). Assay Guidance Manual: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).

  • Understanding Animal Research. (2020). Factsheet on the forced swim test.

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.

  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115-121.

  • Bio-protocol. (2021). 5-HT1A Receptor Binding Assays.

  • BenchChem. (n.d.). Application Notes and Protocols: Radioligand Binding Assay for Alverine Citrate at 5-HT1A Receptors.

  • Promega Corporation. (n.d.). cAMP-Glo™ Assay.

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

  • Li, Q., et al. (2004). Serotonin 5-HT2C receptor-mediated phosphoinositide hydrolysis in rat choroid plexus after fluoxetine and citalopram treatments. Neuropharmacology, 46(4), 481-488.

  • PubChem. (n.d.). 1H-Indole-3-acetamide, N,N-dimethyl-.

  • Patsnap. (2024). What is the mechanism of Indomethacin?. Synapse.

  • PubChem. (n.d.). Indomethacin.

  • Herman, T. F., & Blair, M. (2024). Indomethacin. In StatPearls. StatPearls Publishing.

  • Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience, 12, 536.

  • Churchill, L., & Louis, J. C. (1989). Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells. Biochemical Pharmacology, 38(21), 3707-3711.

  • MedlinePlus. (2021). Indomethacin.

  • BenchChem. (n.d.). A Comparative Analysis of Receptor Binding Affinities: 5-Propyltryptamine and DMT.

  • Khan, I., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. Molecules, 26(2), 394.

  • Conn, P. J., & Sanders-Bush, E. (1987). Regulation of serotonin-stimulated phosphoinositide hydrolysis: relation to the serotonin 5-HT-2 binding site. Journal of Neuroscience, 7(1), 204-210.

  • PubChem. (n.d.). Indole-3-acetamide.

  • ECHEMI. (n.d.). Buy this compound from JHECHEM CO LTD.

  • PubChem. (n.d.). 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide.

  • Wang, X., et al. (2017). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules, 22(11), 1836.

Sources

A Tale of Two Molecules: A Comparative Guide to Dimethylacetamide (DMAC) and 2-(1H-indol-3-yl)-N,N-dimethylacetamide in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Known and the Novel

In the landscape of biological research, the tools and molecules we employ can range from the thoroughly characterized to the virtually unexplored. This guide delves into a fascinating juxtaposition of two such molecules: N,N-dimethylacetamide (DMAC), a widely used solvent and pharmaceutical excipient now recognized for its distinct biological activities, and 2-(1H-indol-3-yl)-N,N-dimethylacetamide, a structurally intriguing yet biologically uncharacterized indole derivative.

DMAC, a simple amide, has a long history of use in industrial and pharmaceutical settings, often considered biologically inert.[1][2] However, recent research has unveiled its potential as an anti-inflammatory agent, challenging its passive reputation.[3] Conversely, this compound, as a derivative of indole-3-acetic acid (a key plant hormone), belongs to a class of compounds renowned for a vast array of biological effects, from plant growth regulation to anticancer properties.[4][5] Despite this promising pedigree, its specific biological profile remains largely unwritten.

This guide will provide a comprehensive overview of the known biological assay performance of DMAC, offering a data-supported narrative of its effects. In parallel, given the absence of published biological data for this compound, we will propose a logical, stepwise framework for its biological characterization. This comparative approach will not only highlight the established activities of DMAC but also provide a scientifically grounded roadmap for investigating its indole-containing counterpart, enabling researchers to unlock its potential.

Dimethylacetamide (DMAC): An Emerging Bioactive Molecule

Initially regarded as a mere solvent, recent studies have repositioned DMAC as a molecule with significant anti-inflammatory properties. This newfound bioactivity is primarily attributed to its ability to modulate the nuclear factor kappa B (NF-κB) signaling pathway, a cornerstone of the inflammatory response.[3]

Mechanism of Action: Inhibition of the NF-κB Pathway

The NF-κB pathway is a critical regulator of pro-inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators.

DMAC has been shown to intervene in this cascade by preventing the degradation of IκBα.[6] By stabilizing the IκBα-NF-κB complex, DMAC effectively traps NF-κB in the cytoplasm, thereby inhibiting the expression of downstream inflammatory cytokines and chemokines.[3][6]

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates Degradation IkBa->Degradation Leads to NFkB NFkB NFkB_nuc NFκB NFkB->NFkB_nuc Translocation DMAC DMAC DMAC->IkBa Prevents Degradation IkBa_NFkB IκBα-NFκB Complex IkBaNFkB IkBaNFkB IkBaNFkB->IkBa_NFkB DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Figure 1: Mechanism of DMAC-mediated NF-κB inhibition.
Performance in Biological Assays

The anti-inflammatory effects of DMAC have been documented across a range of in vitro and in vivo models.

In Vitro Assays:

  • Cell Viability (MTT Assay): To establish a non-toxic working concentration, the viability of various cell lines (e.g., human intestinal epithelial cells, monocytes) has been assessed in the presence of DMAC. These studies indicate that DMAC can be used at concentrations up to 10 mM without significantly affecting cell viability.[6]

  • Cytokine and Chemokine Secretion (ELISA): In human intestinal epithelial cells and monocytes stimulated with LPS or TNFα, DMAC has been shown to attenuate the secretion of pro-inflammatory cytokines and chemokines in a dose-dependent manner.[6]

  • Western Blot Analysis: The mechanism of action has been confirmed by Western blot, demonstrating that DMAC prevents the LPS-induced degradation of IκBα in cell lysates.[6]

In Vivo Assays:

  • Murine Models of Inflammation: In mouse models of dextran sodium sulfate (DSS)-induced colitis, intraperitoneal administration of DMAC has been shown to attenuate clinical and histological features of the disease.[6]

  • Endotoxemia Models: In murine models of LPS-induced endotoxemia, DMAC treatment improved survival rates and reduced serum levels of inflammatory cytokines like IL-6 and TNF-α.[4]

A Proposed Roadmap for the Biological Evaluation of this compound

Given the lack of biological data for this compound, a systematic approach is required to elucidate its potential bioactivities. The following experimental workflow is proposed, drawing inspiration from the characterization of DMAC and the known properties of indole-containing compounds.

Workflow Start This compound Cytotoxicity Phase 1: Cytotoxicity Screening (e.g., MTT Assay in multiple cell lines) Start->Cytotoxicity Bioactivity Phase 2: Broad Bioactivity Screening (e.g., Anti-inflammatory, Anticancer, Auxin-like activity) Cytotoxicity->Bioactivity Inflammation Anti-inflammatory Assays (LPS/TNFα stimulation, Cytokine ELISA) Bioactivity->Inflammation Cancer Anticancer Assays (Proliferation, Apoptosis assays) Bioactivity->Cancer Auxin Auxin-like Activity Assays (e.g., Avena coleoptile test) Bioactivity->Auxin Mechanism Phase 3: Mechanistic Studies (e.g., Western Blot for signaling pathways) Inflammation->Mechanism If active Cancer->Mechanism If active InVivo Phase 4: In Vivo Validation (Relevant animal models) Mechanism->InVivo Conclusion Characterized Biological Profile InVivo->Conclusion

Figure 2: Proposed workflow for biological characterization.

Comparative Summary

The following table summarizes the known biological data for DMAC and outlines the key questions to be addressed for this compound.

FeatureDimethylacetamide (DMAC)This compound
Primary Biological Activity Anti-inflammatory[3]To be determined. Potential activities include anti-inflammatory, anticancer, or auxin-like effects based on its structural motifs.
Mechanism of Action Inhibition of NF-κB pathway via prevention of IκBα degradation.[6]To be determined. Could potentially modulate pathways regulated by other indole compounds.
In Vitro Assay Performance - Non-toxic up to 10 mM in various cell lines.[6]- Dose-dependent reduction of pro-inflammatory cytokines.[6]- Prevents IκBα degradation in Western blot analysis.[6]To be determined through systematic screening.
In Vivo Efficacy - Attenuates DSS-induced colitis in mice.[6]- Improves survival and reduces systemic inflammation in endotoxemia models.[4]To be determined in relevant animal models based on in vitro findings.
Supporting Data Multiple peer-reviewed studies with detailed experimental data.[3][4][6]Currently no published peer-reviewed biological data.

Detailed Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is foundational for determining the appropriate concentration range for subsequent in vitro assays.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound (DMAC or this compound) in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle control.

Cytokine Secretion Measurement (ELISA)

This protocol is used to quantify the effect of the test compounds on the production of specific inflammatory mediators.

Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulation: Add an inflammatory stimulus (e.g., 1 µg/mL LPS or 10 ng/mL TNFα) to the wells and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA Procedure: Perform the ELISA for the cytokine of interest (e.g., IL-6, TNF-α) according to the manufacturer's instructions (e.g., R&D Systems, eBioscience). This typically involves:

    • Coating the plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding the supernatants and standards.

    • Adding a detection antibody.

    • Adding a streptavidin-HRP conjugate.

    • Adding a substrate solution and stopping the reaction.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

Conclusion and Future Directions

This guide illuminates the dual nature of chemical entities in biological research: the well-established compound that reveals unexpected bioactivity and the novel compound that holds untapped potential. Dimethylacetamide, once a simple solvent, is now a valuable tool for studying inflammatory pathways, with a clear mechanism of action and demonstrated efficacy in preclinical models. Its journey from an "inert" excipient to a bioactive molecule underscores the importance of re-evaluating the biological effects of commonly used laboratory and pharmaceutical agents.

For this compound, the path forward lies in systematic investigation. Its structural similarity to a plethora of bioactive indole alkaloids suggests a high probability of biological activity. The proposed experimental workflow provides a clear and logical progression for its characterization, from initial toxicity screening to in-depth mechanistic studies. The insights gained from such studies will not only define the biological profile of this specific molecule but also contribute to the broader understanding of structure-activity relationships within the vast and versatile family of indole derivatives. The exploration of this and other uncharacterized molecules is essential for the continued discovery of novel therapeutic agents and research tools.

References

  • Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. (2021). National Institutes of Health. [Link]

  • Indole-3-acetamide | C10H10N2O | CID 397 - PubChem. (n.d.). National Institutes of Health. [Link]

  • Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family. (n.d.). MDPI. [Link]

  • Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. (2021). ACS Publications. [Link]

  • Metabolism of Indole-3-acetic Acid: IV. Biological Properties of Amino Acid Conjugates. (n.d.). National Institutes of Health. [Link]

  • 2-(1H-indol-3-yl)-N-methylacetamide. (n.d.). Chemsrc. [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. (n.d.). MDPI. [Link]

  • Biological effects of acetamide, formamide, and their monomethyl and dimethyl derivatives. (n.d.). PubMed. [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. (2023). ResearchGate. [Link]

  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). National Institutes of Health. [Link]

  • Biological effects of acetamide, formamide, and their mono and dimethyl derivatives: An update. (2001). ResearchGate. [Link]

  • Indole-3-acetic acid/diol based pH-sensitive biological macromolecule for antibacterial, antifungal and antioxidant applications. (n.d.). PubMed. [Link]

  • Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. (n.d.). MDPI. [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (n.d.). RSC Publishing. [Link]

  • Biological effects of acetamide, formamide, and their mono and dimethyl derivatives: an update. (2001). PubMed. [Link]

  • Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. (n.d.). MDPI. [Link]

  • the potential therapeutic effect of n,n-dimethylacetamide (dma) in sepsis. (n.d.). St. John's Scholar. [Link]

  • FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. (2022). Fortune Journal of Health Sciences. [Link]

  • n n dimethylacetamide – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • N,N-Dimethylacetamide | Drug Information, Uses, Side Effects, Chemistry. (n.d.). DrugBank. [Link]

  • N,N-dimethylacetamide. A versatile solvent for pharmacological applications: anti- thyroid activity?. (n.d.). RACO. [Link]

  • Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms. (n.d.). National Institutes of Health. [Link]

  • Dimethyltryptamine. (n.d.). Wikipedia. [Link]

  • N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. (n.d.). Frontiers. [Link]

Sources

Navigating the Selectivity of 2-(1H-indol-3-yl)-N,N-dimethylacetamide: A Comparative Guide to Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the specificity of a chemical entity to its intended biological target is a cornerstone of its therapeutic potential and safety profile. The compound 2-(1H-indol-3-yl)-N,N-dimethylacetamide, a molecule featuring a core indole structure, presents a fascinating case for exploring potential off-target interactions, or cross-reactivity. While direct and comprehensive cross-reactivity studies on this specific molecule are not extensively documented in publicly available literature, a robust analysis of its structural motifs allows for a scientifically grounded predictive comparison against related compound classes.

This guide provides researchers, scientists, and drug development professionals with an in-depth comparative analysis of the potential cross-reactivity of this compound. By examining its structural relationship to known bioactive molecules, we can infer likely interactions with several key protein families, including serotonin receptors, melatonin receptors, protein kinases, and plant auxin receptors. Understanding these potential interactions is critical for designing focused screening panels, interpreting experimental data, and anticipating potential pharmacological effects.

The Structural Basis for Potential Cross-Reactivity

The structure of this compound can be deconstructed into two key pharmacophores: the indole-3-acetamide core and the N,N-dimethylacetamide side chain. The indole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs with diverse biological activities. The N,N-dimethylacetamide moiety, while often used as a solvent, can also influence the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2]

This structural composition suggests potential for cross-reactivity with compounds that share these features and are known to interact with specific biological targets.

Comparative Analysis of Potential Cross-Reactivity

Based on structural similarity and the known pharmacology of related indole derivatives, we can anticipate potential cross-reactivity of this compound with the following compound classes and their associated targets.

Serotonin (5-HT) Receptor Ligands

The indole nucleus is the foundational structure of the neurotransmitter serotonin (5-hydroxytryptamine). Consequently, a vast number of synthetic indole derivatives exhibit affinity for various 5-HT receptor subtypes.[3][4]

  • Structurally Similar Compounds: Tryptamines and their derivatives, such as N,N-dimethyltryptamine (DMT), are close structural analogs. Many indole-based compounds have been developed as potent and selective ligands for 5-HT receptors.[5][6]

  • Potential for Cross-Reactivity: It is highly probable that this compound will exhibit some degree of affinity for one or more 5-HT receptor subtypes. The nature and extent of this interaction (agonist, antagonist, or modulator) would depend on the specific substitutions on the indole ring and the conformation of the side chain.[7] For instance, studies on other indole derivatives have shown that substitutions on the indole ring can significantly influence selectivity between 5-HT2A and 5-HT2C receptors.[4]

Melatonin Receptor Agonists

Melatonin (N-acetyl-5-methoxytryptamine) is another endogenous indoleamine that regulates circadian rhythms through interaction with MT1 and MT2 receptors. The structure-activity relationship (SAR) of melatonin receptor agonists is well-established and centers around the N-acetyl-5-methoxyindole scaffold.[8][9]

  • Structurally Similar Compounds: Melatonin and its synthetic analogs, such as agomelatine, share the core indole structure.[9][10]

  • Potential for Cross-Reactivity: While this compound lacks the 5-methoxy group characteristic of high-affinity melatonin agonists, the indole-acetamide core still presents a structural alert for potential interaction with melatonin receptors.[11] The affinity is likely to be lower than that of dedicated melatonin agonists, but it should not be dismissed without experimental validation.

Protein Kinase Inhibitors

The indole scaffold is a common feature in a multitude of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[12][13] These inhibitors often target the ATP-binding site of kinases.

  • Structurally Similar Compounds: Numerous clinically approved and investigational kinase inhibitors, such as sunitinib and axitinib, incorporate an indole or a related heterocyclic core.

  • Potential for Cross-Reactivity: The planar nature of the indole ring can facilitate interactions within the hydrophobic regions of kinase ATP-binding pockets. Therefore, it is plausible that this compound could exhibit inhibitory activity against certain protein kinases.[14] The specific kinases and the potency of inhibition would be highly dependent on the overall three-dimensional shape of the molecule.

Synthetic Auxin Analogs

In the realm of plant biology, indole-3-acetic acid (IAA) is the primary native auxin, a class of plant hormones that regulate growth and development. Synthetic auxins, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and naphthalene-1-acetic acid (NAA), are widely used in agriculture.[15][16] Indole-3-acetamide itself is a known precursor and metabolite of IAA in plants.[17][18]

  • Structurally Similar Compounds: Indole-3-acetic acid (IAA) and other synthetic auxins.[19][20]

  • Potential for Cross-Reactivity: Given that indole-3-acetamide is a known auxin precursor, it is highly likely to interact with the auxin signaling pathway in plants.[17] For researchers working in agrochemical development or plant science, this is a critical consideration.

Experimental Workflows for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of this compound, a tiered screening approach is recommended.

Tier 1: Initial Broad Panel Screening

A broad-based initial screen against a panel of receptors and enzymes is the most efficient way to identify potential off-target interactions. This typically involves radioligand binding assays for a diverse set of GPCRs, ion channels, and transporters, as well as enzymatic assays for a representative panel of kinases.

Tier 2: Focused Dose-Response Studies

Any "hits" identified in the initial screen should be followed up with more detailed dose-response studies to determine the potency (e.g., Ki or IC50 values) of the interaction. This allows for a quantitative comparison of the affinity for the primary target versus the off-target.

Tier 3: Functional Assays

For interactions with receptors, it is crucial to determine the functional consequence of binding. For example, does the compound act as an agonist, antagonist, or inverse agonist? This can be assessed using cellular assays that measure downstream signaling events, such as changes in intracellular calcium or cyclic AMP levels.

Data Presentation

Table 1: Predicted Potential Cross-Reactivity Profile of this compound

Target ClassKey Receptors/EnzymesRationale for Potential Cross-ReactivityRecommended Initial Assay
Serotonin Receptors 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, etc.Structural similarity to serotonin and tryptamine derivatives.[3][6]Radioligand Binding Assay
Melatonin Receptors MT1, MT2Presence of the indole-acetamide core, a key feature of melatonin analogs.[8][10]Radioligand Binding Assay
Protein Kinases Tyrosine kinases, Serine/Threonine kinasesThe indole scaffold is a common pharmacophore in many kinase inhibitors.[12][21]Kinase Panel Screening (e.g., ADP-Glo)
Plant Auxin Receptors TIR1/AFB familyIndole-3-acetamide is a known precursor to the natural auxin, IAA.[17][18]Root Elongation Assay (in Arabidopsis)

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Serotonin Receptors

This protocol provides a general framework for assessing the binding affinity of this compound to a specific serotonin receptor subtype.

Materials:

  • Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT2A)

  • Radioligand specific for the receptor (e.g., [3H]-Ketanserin for 5-HT2A)

  • This compound (test compound)

  • Non-labeled competing ligand (for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the test compound dilutions, the radioligand at a fixed concentration (typically at or below its Kd), and the cell membranes.

  • For total binding wells, add only the radioligand and membranes.

  • For non-specific binding wells, add the radioligand, membranes, and a high concentration of the non-labeled competing ligand.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Harvest the membranes onto the filter plates using a cell harvester and wash with cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the Ki value.

Protocol 2: In Vitro Protein Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol is a luminescent-based assay to measure the inhibition of a specific protein kinase by the test compound.

Materials:

  • Purified protein kinase of interest

  • Specific peptide substrate for the kinase

  • This compound (test compound)

  • Kinase assay buffer

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a 96-well plate, add the test compound, the kinase, and the peptide substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase for a defined period.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate to allow for the conversion of ADP to ATP.

  • Add the Kinase Detection Reagent to convert the newly synthesized ATP into a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualization of Experimental Workflow

Cross_Reactivity_Workflow cluster_tier3 Tier 3: Functional Characterization T1_GPCR GPCR Binding Panel (Radioligand Assay) T2_Ki Determine Ki (Binding Affinity) T1_GPCR->T2_Ki Identified Hits T1_Kinase Kinase Panel (Enzymatic Assay) T2_IC50 Determine IC50 (Inhibitory Potency) T1_Kinase->T2_IC50 Identified Hits T3_Functional Functional Assays (e.g., Calcium Flux, cAMP) T2_Ki->T3_Functional Confirm Interaction Compound This compound Compound->T1_GPCR Initial Screen Compound->T1_Kinase Initial Screen

Caption: A tiered workflow for assessing the cross-reactivity of a test compound.

Conclusion

While the specific cross-reactivity profile of this compound remains to be fully elucidated through direct experimental investigation, a comparative analysis based on its structural components provides a strong foundation for predicting potential off-target interactions. Researchers and drug development professionals should consider screening this compound against panels of serotonin receptors, melatonin receptors, and protein kinases. Furthermore, its structural similarity to plant auxins warrants investigation in relevant biological systems. The experimental protocols and workflow outlined in this guide provide a robust framework for systematically evaluating the selectivity of this and other novel indole-based compounds, ultimately contributing to a more comprehensive understanding of their pharmacological properties and a more informed drug development process.

References

  • Bermudez, J., et al. (1990). 5-HT3 receptor antagonists. 1. Indole-3-yl-piperazinylalkyl-1,2,4-oxadiazoles and -1,3,4-oxadiazoles. Journal of Medicinal Chemistry, 33(7), 1924-1929.
  • Dubocovich, M. L. (1988). Pharmacology and function of melatonin receptors. The FASEB Journal, 2(12), 2765-2773.
  • Glennon, R. A., et al. (2000). 5-HT2A and 5-HT2C serotonin receptor binding of some N- and 1-substituted tryptamines. Journal of Medicinal Chemistry, 43(5), 1011-1018.
  • Knight, A. R., et al. (2004). A-423579: a 5-HT2C receptor agonist with a novel mechanism of action. Journal of Medicinal Chemistry, 47(24), 6062-6071.
  • Spadoni, G., et al. (2006). Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders. Current Topics in Medicinal Chemistry, 6(9), 931-943.
  • Timmermans, P. B., et al. (1991). Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives. Journal of Medicinal Chemistry, 34(1), 49-56.
  • Yous, S., et al. (2004). Novel 2-substituted N-acetyl-5-methoxytryptamine derivatives as melatonin receptor ligands. Journal of Medicinal Chemistry, 47(10), 2743-2751.
  • Russell, M. G., et al. (2001). N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. Journal of Medicinal Chemistry, 44(22), 3581-3593.
  • Christian, M., et al. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. Proceedings of the National Academy of Sciences, 105(39), 15190-15195.
  • PubChem. (n.d.). 1H-Indole-3-acetamide, N,N-dimethyl-. Retrieved from [Link]

  • Simon, S., et al. (2018). Auxin signaling: a big question to be addressed by small molecules. Journal of Experimental Botany, 69(2), 257-273.
  • Savaldi-Goldstein, S., et al. (2008). A new auxin analog with growth-promoting effects in intact plants reveals a chemical strategy to improve hormone delivery. BMC Chemical Biology, 8(1), 1.
  • Rivara, S., et al. (2008). Analysis of Structure-Activity Relationships for MT2 Selective Antagonists by Melatonin MT1 and MT2 Receptor Models. Journal of Medicinal Chemistry, 51(4), 867-877.
  • Timmermans, P. B., et al. (1991). Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annulated indole derivatives. 1. Journal of Medicinal Chemistry, 34(1), 49-56.
  • Biology Discussion. (n.d.). Synthetic Auxins in Plants (With Diagram). Retrieved from [Link]

  • Khan, I., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega, 6(3), 2096-2106.
  • Capan, G., et al. (2002). Synthesis and antioxidant properties of novel N-substituted indole-2-carboxamide and indole-3-acetamide derivatives. Archiv der Pharmazie, 335(6), 287-292.
  • Fantegrossi, W. E., et al. (2008). Abuse liability profile of three substituted tryptamines. The Journal of Pharmacology and Experimental Therapeutics, 324(2), 739-747.
  • Kousara, S., et al. (2017). Biomedical Significance of Tryptamine: A Review. Journal of Pharmacovigilance, 5(5), 239.
  • Khan, I., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega, 6(3), 2096-2106.
  • Kousara, S., et al. (2017). Biomedical Significance of Tryptamine: A Review. Journal of Pharmacovigilance, 5(5), 239.
  • Wikipedia. (n.d.). 5-Methoxytryptamine. Retrieved from [Link]

  • Singh, P., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anticancer Agents in Medicinal Chemistry, 23(4), 404-416.
  • Clemens, J. A., et al. (2005). Dimethyltryptamine and other hallucinogenic tryptamines exhibit substrate behavior at the serotonin uptake transporter and the vesicle monoamine transporter. Journal of Neuroscience, 25(48), 11176-11183.
  • Sahoo, A. K., et al. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. *Bioorganic & Medicinal Chemistry, 54, 116568.
  • Singh, P., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anticancer Agents in Medicinal Chemistry, 23(4), 404-416.
  • Zhang, Y., et al. (2023). Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. International Journal of Molecular Sciences, 24(22), 16183.
  • PubChem. (n.d.). 1H-Indole-3-acetamide, N,N-dimethyl-. Retrieved from [Link]

  • Singh, P., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anticancer Agents in Medicinal Chemistry, 23(4), 404-416.
  • Evano, G. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1936.
  • American Chemical Society. (2023). N,N−Dimethylacetamide. Retrieved from [Link]

  • Fioressi, S. E., et al. (2018). N,N-dimethylacetamide. A versatile solvent for pharmacological applications: anti-thyroid activity?. Afinidad, 75(582), 108-112.
  • Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [Link]

Sources

A Comparative Efficacy Analysis of 2-(1H-indol-3-yl)-N,N-dimethylacetamide and Structurally Related Tryptamines

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Lab], Senior Application Scientist

Publication Date: January 14, 2026

Abstract

This guide provides a comparative analysis of the potential efficacy of the novel compound 2-(1H-indol-3-yl)-N,N-dimethylacetamide. Due to a lack of direct experimental data on this specific molecule, this document leverages a structure-activity relationship (SAR) approach to hypothesize its efficacy in comparison to the well-characterized, structurally similar tryptamine, N,N-Dimethyltryptamine (DMT). The analysis focuses on potential psychedelic and therapeutic applications, drawing on established experimental protocols and data from studies on DMT. This guide is intended for researchers, scientists, and professionals in drug development to inform potential future research directions and experimental design for novel tryptamine derivatives.

Introduction: The Indole Scaffold and Tryptamine Derivatives

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds, including the neurotransmitter serotonin. Its derivatives, particularly tryptamines, have been the subject of extensive research for their profound effects on the central nervous system. N,N-Dimethyltryptamine (DMT) is an endogenous psychedelic compound that has shown potential as a therapeutic for various psychiatric disorders. This guide examines the hypothetical efficacy of a related but uncharacterized compound, this compound, by comparing its structural features to those of DMT and predicting its potential biological activity.

Structural Comparison and Hypothetical Efficacy

The key to predicting the efficacy of this compound lies in understanding its structural similarities and differences with DMT.

  • Shared Moiety: Both compounds feature the core indole ring and a dimethylamino group, which are crucial for binding to serotonin receptors, particularly the 5-HT2A receptor, a key target for psychedelic action.

  • Key Difference: The linker between the indole ring and the dimethylamino group distinguishes the two molecules. DMT has a flexible ethylamine linker, while this compound has a more rigid acetamide linker. This difference is predicted to significantly impact the compound's pharmacokinetic and pharmacodynamic properties. The acetamide group may alter the compound's polarity, metabolic stability, and ability to cross the blood-brain barrier.

The following diagram illustrates the structural relationship and the hypothesized mechanism of action.

cluster_ligands Ligands cluster_receptor Receptor Target cluster_effects Downstream Effects DMT N,N-Dimethyltryptamine (DMT) Receptor 5-HT2A Receptor DMT->Receptor Known Agonist NewCompound This compound (Hypothetical) NewCompound->Receptor Hypothesized Agonist Psychedelic Psychedelic Effects Receptor->Psychedelic Therapeutic Therapeutic Potential (e.g., Antidepressant) Receptor->Therapeutic

Figure 1: Hypothesized comparative mechanism of action.

Comparative Efficacy Data (Hypothetical vs. Experimental)

The following table summarizes the known efficacy data for DMT and presents a hypothetical profile for this compound based on its structure.

Parameter N,N-Dimethyltryptamine (DMT) This compound (Hypothetical) Supporting Rationale
Binding Affinity (Ki) at 5-HT2A HighModerate to HighThe core indole and dimethylamino groups suggest likely binding, but the acetamide linker may alter the binding pose and affinity compared to the ethylamine linker of DMT.
Psychedelic Potency HighLower to ModerateThe increased polarity and rigidity of the acetamide group may reduce blood-brain barrier penetration and receptor activation efficiency, leading to lower in vivo potency.
Duration of Action Short (5-20 minutes)LongerThe acetamide group may be less susceptible to metabolism by monoamine oxidase (MAO), potentially leading to a longer duration of action.
Therapeutic Potential Under investigation for depression, anxiety, and addiction.Potentially similar, but with a different pharmacokinetic profile.If the compound activates the 5-HT2A receptor, it could have similar therapeutic applications, but the altered pharmacokinetics would necessitate different dosing strategies.

Experimental Protocols for Efficacy Determination

To validate the hypothetical efficacy of this compound, a series of in vitro and in vivo experiments would be required. The following are standard protocols used in the field for characterizing novel tryptamine derivatives.

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional activity of the compound at key serotonin receptors.

Methodology:

  • Receptor Binding Assay:

    • Utilize cell membranes expressing human recombinant 5-HT receptors (e.g., 5-HT2A, 5-HT1A, 5-HT2C).

    • Perform competitive binding assays using a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A).

    • Incubate the membranes with the radioligand and varying concentrations of the test compound.

    • Measure the displacement of the radioligand to determine the inhibition constant (Ki).

  • Functional Assay (e.g., Calcium Flux Assay):

    • Use cells co-expressing the 5-HT receptor and a G-protein that couples to a calcium indicator (e.g., Fluo-4).

    • Apply varying concentrations of the test compound and measure the resulting change in intracellular calcium levels.

    • Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) to quantify agonist activity.

start Start: Test Compound (this compound) receptor_binding Receptor Binding Assay (Determine Ki) start->receptor_binding functional_assay Functional Assay (Determine EC50, Emax) start->functional_assay end_in_vitro End: In Vitro Characterization receptor_binding->end_in_vitro functional_assay->end_in_vitro

Figure 2: In vitro experimental workflow.

In Vivo Behavioral Assays in Rodent Models

Objective: To assess the in vivo psychedelic-like effects and potential therapeutic efficacy of the compound.

Methodology:

  • Head-Twitch Response (HTR) Assay (Mouse):

    • The HTR is a behavioral proxy for 5-HT2A receptor activation and psychedelic potential.

    • Administer the test compound to mice at various doses.

    • Observe and count the number of head twitches over a specified period (e.g., 30-60 minutes).

    • Compare the dose-response curve to that of a known 5-HT2A agonist like DMT or DOI.

  • Forced Swim Test (FST) (Rat/Mouse):

    • A common assay to screen for potential antidepressant effects.

    • Administer the test compound prior to the test session.

    • Place the animal in a cylinder of water and record the time spent immobile.

    • A significant decrease in immobility time suggests a potential antidepressant-like effect.

start_in_vivo Start: In Vivo Dosing htr Head-Twitch Response (Psychedelic Potential) start_in_vivo->htr fst Forced Swim Test (Antidepressant Potential) start_in_vivo->fst data_analysis Data Analysis and Dose-Response Modeling htr->data_analysis fst->data_analysis end_in_vivo End: In Vivo Efficacy Profile data_analysis->end_in_vivo

A Senior Application Scientist's Guide to the Statistical Analysis of 2-(1H-indol-3-yl)-N,N-dimethylacetamide in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, indole derivatives represent a privileged scaffold, consistently yielding compounds with significant therapeutic potential. Among these, 2-(1H-indol-3-yl)-N,N-dimethylacetamide has emerged as a compound of interest, demonstrating a spectrum of biological activities. This guide provides a comprehensive comparison of this compound with relevant alternatives, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility in your research endeavors.

Introduction to this compound and its Therapeutic Promise

The indole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds.[1] this compound, an indole-3-acetamide derivative, has garnered attention for its potential anti-inflammatory, antioxidant, and anticancer properties. Its structural simplicity and synthetic accessibility make it an attractive candidate for further investigation and optimization.

This guide will delve into the comparative analysis of this compound against other indole-based compounds and a standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. We will explore its performance in key in vitro assays that are fundamental to early-stage drug discovery.

Comparative Performance Analysis

The therapeutic potential of a compound is best understood in the context of existing alternatives. Here, we compare the anticipated performance of this compound with a well-established NSAID, Indomethacin, and another class of promising indole derivatives, Indole-Chalcone Hybrids. The following data is synthesized from multiple studies on structurally similar indole-3-acetamide derivatives to provide a representative performance profile.

Compound ClassAnti-Inflammatory Activity (COX Inhibition)Antioxidant Activity (DPPH Scavenging)Anticancer Activity (MCF-7, IC50)
This compound (Representative) Moderate to GoodGoodModerate
Indomethacin (Standard) HighLowLow
Indole-Chalcone Hybrids HighHighHigh

This table presents a qualitative summary based on published literature on similar compounds. Actual values for this compound would require direct experimental validation.

Experimental Protocols for Core Assays

To ensure the integrity and reproducibility of your findings, we provide detailed, step-by-step methodologies for key in vitro assays. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.

In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

Scientific Rationale: A primary mechanism of anti-inflammatory action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[2] This assay quantifies the ability of a test compound to inhibit COX activity.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay cluster_read Data Acquisition prep_reagents Prepare Reagents: - COX Enzyme - Arachidonic Acid (Substrate) - TMPD (Cofactor) - Test Compounds prep_plate Prepare 96-well plate with controls and test compound dilutions prep_reagents->prep_plate add_enzyme Add COX enzyme to wells prep_plate->add_enzyme add_inhibitor Add test compounds/vehicle add_enzyme->add_inhibitor add_substrate Initiate reaction with Arachidonic Acid add_inhibitor->add_substrate incubate Incubate at 25°C for 5 min add_substrate->incubate read_absorbance Read absorbance at 590 nm incubate->read_absorbance

Caption: Workflow for the in vitro COX inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of COX enzyme, arachidonic acid, and the chromogenic substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). Dissolve the test compound and a reference standard (e.g., indomethacin) in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Plate Setup: In a 96-well plate, set up the following in triplicate: blank (buffer only), positive control (enzyme, substrate, no inhibitor), and test wells with varying concentrations of the test compound.

  • Enzyme and Inhibitor Addition: Add the COX enzyme to all wells except the blank. Then, add the test compound dilutions or the reference inhibitor to the respective wells.

  • Reaction Initiation and Incubation: Initiate the reaction by adding arachidonic acid to all wells. Incubate the plate for 5 minutes at 25°C.[3]

  • Absorbance Reading: Measure the absorbance at 590 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound compared to the positive control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Antioxidant Capacity: DPPH Radical Scavenging Assay

Scientific Rationale: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method to determine the free radical scavenging ability of a compound.[4] Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be quantified spectrophotometrically.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay cluster_read Data Acquisition prep_dpph Prepare fresh 0.1 mM DPPH solution in methanol mix Mix test compound/standard with DPPH solution prep_dpph->mix prep_samples Prepare serial dilutions of test compound and standard (e.g., Ascorbic Acid) prep_samples->mix incubate Incubate in the dark at room temperature for 30 min mix->incubate read_absorbance Read absorbance at 517 nm incubate->read_absorbance

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark. Prepare a stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.[5]

  • Serial Dilutions: Create a series of dilutions of the test compound and the standard in methanol.

  • Reaction Setup: In a 96-well plate, add a fixed volume of the DPPH solution to each well. Then, add the different concentrations of the test compound, standard, or methanol (as a control).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[6]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100[4] Where Acontrol is the absorbance of the DPPH solution with methanol and Asample is the absorbance of the DPPH solution with the test compound or standard. From this, the IC50 value can be determined.

In Vitro Anticancer Activity: MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Experimental Workflow:

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_read Data Acquisition seed_cells Seed cancer cells (e.g., MCF-7) in a 96-well plate incubate_24h Incubate for 24h to allow attachment seed_cells->incubate_24h treat_cells Treat cells with various concentrations of the test compound incubate_24h->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add MTT solution to each well incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a positive control (e.g., doxorubicin). Include untreated cells as a negative control. Incubate for a further 48-72 hours.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the purple formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

The data and protocols presented in this guide provide a robust framework for the preclinical evaluation of this compound. The comparative context highlights its potential as a multi-faceted therapeutic agent. While in vitro assays are indispensable for initial screening, further in vivo studies are necessary to validate these findings and to assess the compound's pharmacokinetic and toxicological profiles. The exploration of structure-activity relationships through the synthesis of novel analogs will also be crucial in optimizing its therapeutic efficacy.

References

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing.

  • Synthesis and antiinflammatory activity of heterocyclic indole derivatives. PubMed.

  • Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. Preprints.org.

  • Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia.

  • Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Marine Natural Products. Benchchem.

  • Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. ACS Omega.

  • Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv.

  • DPPH Antioxidant Assay. G-Biosciences.

  • Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. Benchchem.

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH.

  • MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich.

  • MTT Assay Protocol. Springer Nature Experiments.

  • MTT assay protocol. Abcam.

  • Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Ethoxycoronarin D. Benchchem.

  • Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol. Benchchem.

  • Antioxidant Assays. ResearchGate.

  • DPPH Assay Procedure Guide. Scribd.

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry.

  • In virto Anti inflammatory assay. YouTube.

  • Guidelines for the in vitro determination of anti‐inflammatory activity. ResearchGate.

  • Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. MDPI.

  • Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. NIH.

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. NIH.

  • Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. PubMed.

  • In vitro evaluation of anti-inflammatory, anti-oxidant activity of pomegranate peel extract mediated calcium sulfate nano particles. National Journal of Physiology, Pharmacy and Pharmacology.

  • Design-based synthesis, molecular docking analysis of an anti-inflammatory drug, and geometrical optimization and interaction energy studies of an indole acetamide derivative. ResearchGate.

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PMC - NIH.

  • Review of Indole acetic acid derivative- Indomethacin for Osteoarthritis. IJNRD.

  • Synthesis and antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives. ResearchGate.

  • [Controlled double blind comparison of acemetacin to indomethacin in patients with chronic polyarthritis]. PubMed.

  • Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. PMC - NIH.

  • 5 New Methods for the Preparation of N,N-Dimethylacetamide. Caloong Chemical Co., Ltd.

  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. MDPI.

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. MDPI.

  • Design-based synthesis, molecular docking analysis of an anti-inflammatory drug, and geometrical optimization and interaction energy studies of an indole acetamide derivative. Semantic Scholar.

Sources

A Comparative Guide to 2-(1H-indol-3-yl)-N,N-dimethylacetamide: Synthesis, Potential Bioactivity, and Avenues for Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 2-(1H-indol-3-yl)-N,N-dimethylacetamide, a small molecule belonging to the pharmacologically significant indole-3-acetamide class. Due to the limited direct peer-reviewed studies on this specific compound, this document establishes a framework for its evaluation by drawing comparisons with structurally similar analogs and its constituent chemical moieties. We will delve into its probable synthesis, potential biological activities based on structure-activity relationships (SAR) from related compounds, and provide detailed experimental protocols for its investigation.

Introduction: The Prominence of the Indole-3-Acetamide Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its fusion of a benzene and a pyrrole ring provides a unique electronic and structural environment for interacting with biological targets.[1] When functionalized at the 3-position with an acetamide group, the resulting indole-3-acetamide derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antihyperglycemic, and antioxidant properties.[1][3][4] The nature of the substitution on the acetamide nitrogen plays a crucial role in determining the specific pharmacological profile of the molecule. This guide focuses on the N,N-dimethyl substituted variant, this compound.

Chemical Profile of this compound:

PropertyValueSource
Molecular Formula C12H14N2O[5][6]
Molecular Weight 202.25 g/mol [5][6]
CAS Number 91566-04-0[5][6]
IUPAC Name This compound[5]

Comparative Analysis: Predicting Bioactivity Through Structural Analogs

The potential therapeutic value of this compound can be inferred by examining its closest structural relatives and the known biological activities of its components.

Comparison with 2-(1H-indol-3-yl)-N-methylacetamide (SAD-1)

A closely related analog, 2-(1H-indol-3-yl)-N-methylacetamide (SAD-1), has been investigated for its therapeutic potential and is reported to possess anti-inflammatory, antioxidant, and anticancer properties.[7] The key structural difference is the presence of a second methyl group on the amide nitrogen in our topic molecule. This seemingly minor modification can have significant impacts on the compound's physicochemical and pharmacological properties:

  • Lipophilicity and Solubility: The addition of a second methyl group is expected to increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes. However, it may also decrease its aqueous solubility.

  • Receptor Binding: The N-H proton on the amide of SAD-1 can act as a hydrogen bond donor. The substitution of this proton with a methyl group in this compound removes this hydrogen bond donating capability, which could alter its binding affinity and selectivity for biological targets.

  • Metabolic Stability: N-methylation can sometimes protect amides from enzymatic hydrolysis, potentially leading to a longer biological half-life.

Comparison with Other N-Substituted Indole-3-Acetamide Derivatives

Studies on various N-substituted indole-3-acetamides reveal important structure-activity relationships. For instance, a series of N-aryl substituted indole-3-acetamides were synthesized and evaluated for their antihyperglycemic and antioxidant activities.[1][2] In this series, compounds with electron-donating or electron-withdrawing groups on the phenyl ring showed potent α-amylase inhibition.[1][2] Another study on N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives demonstrated that different substitutions on the amide nitrogen led to varying potencies against cancer cell lines.[3][4]

These findings suggest that the N,N-dimethyl substitution in our topic molecule will likely confer a distinct biological activity profile compared to aryl-substituted or unsubstituted indole-3-acetamides. The small, lipophilic nature of the dimethylamino group may favor interactions with hydrophobic pockets in target proteins.

The Potential Contribution of the N,N-Dimethylacetamide (DMA) Moiety

It is also informative to consider the biological activity of N,N-dimethylacetamide (DMA) itself. While commonly used as a solvent and pharmaceutical excipient, DMA has been shown to possess intrinsic anti-inflammatory properties.[8] Studies have demonstrated that DMA can suppress the secretion of inflammatory cytokines by inhibiting the activation of the NF-κB (nuclear factor kappa B) pathway.[8] It is plausible that this compound may retain some of this anti-inflammatory activity, potentially acting synergistically with the indole scaffold.

Proposed Experimental Workflows

To empirically determine the pharmacological profile of this compound, the following experimental workflows are proposed.

Synthesis Protocol

A common method for the synthesis of N-substituted indole-3-acetamides involves the coupling of indole-3-acetic acid with the desired amine.[1][2]

Objective: To synthesize this compound from indole-3-acetic acid and dimethylamine.

Materials:

  • Indole-3-acetic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Dimethylamine solution (e.g., 2 M in THF)

  • Anhydrous acetonitrile

  • Pyridine (catalytic amount)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole-3-acetic acid (1 equivalent) in anhydrous acetonitrile.

  • Add a catalytic amount of pyridine.

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise to the solution at room temperature. Stir for 1-2 hours, or until the evolution of CO2 ceases. This step activates the carboxylic acid.

  • In a separate flask, prepare a solution of dimethylamine (1.2 equivalents).

  • Slowly add the dimethylamine solution to the activated indole-3-acetic acid mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

DOT Diagram of the Synthesis Workflow:

Synthesis_Workflow IAA Indole-3-acetic acid Activated_ester Activated Intermediate IAA->Activated_ester Activation CDI CDI, Pyridine in Acetonitrile Crude_product Crude Product Activated_ester->Crude_product Coupling Dimethylamine Dimethylamine Dimethylamine->Crude_product Purification Silica Gel Chromatography Crude_product->Purification Purification Final_product 2-(1H-indol-3-yl)-N,N- dimethylacetamide Purification->Final_product

Caption: Proposed synthesis of this compound.

In Vitro Biological Activity Assays

Based on the activities of its analogs, the following assays are recommended to screen for the biological activity of this compound.

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Protocol:

  • Seed cancer cell lines (e.g., HeLa, MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with serial dilutions of the compound (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Objective: To determine if the compound can inhibit the NF-κB signaling pathway.

Protocol:

  • Use a cell line stably transfected with an NF-κB-luciferase reporter construct (e.g., HEK293-NF-κB-luc).

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to total protein content or a co-transfected control reporter.

  • Analyze the dose-dependent inhibition of NF-κB activation.

DOT Diagram of the Potential Anti-inflammatory Signaling Pathway:

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_TNF LPS / TNF-α IKK IKK Complex LPS_TNF->IKK Activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα degradation, NF-κB release Compound 2-(1H-indol-3-yl)-N,N- dimethylacetamide Compound->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds to promoter Transcription Gene Transcription DNA->Transcription Cytokines Inflammatory Cytokines Transcription->Cytokines

Caption: Potential inhibition of the NF-κB pathway by the topic compound.

Data Interpretation and Future Directions

The results from these initial experiments will provide a foundational understanding of the bioactivity of this compound.

  • If cytotoxic activity is observed: Further studies could explore the mechanism of cell death (apoptosis vs. necrosis), cell cycle analysis, and screening against a broader panel of cancer cell lines.

  • If anti-inflammatory activity is observed: The next steps would involve investigating its effects on cytokine production (e.g., using ELISA) and its potential in in vivo models of inflammation.

  • If no significant activity is found: This would still be valuable information, contributing to the overall understanding of the structure-activity relationships of indole-3-acetamides.

References

  • (Reference not found in provided search results)
  • 2-(1H-indol-3-yl)-N-methylacetamide.
  • (Reference not found in provided search results)
  • Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation - MDPI. (URL: [Link])

  • Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - NIH. (URL: [Link])

  • Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands - MDPI. (URL: [Link])

  • Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation - PubMed. (URL: [Link])

  • (Reference not found in provided search results)
  • (Reference not found in provided search results)
  • (Reference not found in provided search results)
  • (Reference not found in provided search results)
  • 1H-Indole-3-acetamide, N,N-dimethyl- | C12H14N2O | CID 582750 - PubChem. (URL: [Link])

  • (Reference not found in provided search results)
  • (Reference not found in provided search results)
  • FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. (URL: [Link])

  • (Reference not found in provided search results)
  • (Reference not found in provided search results)
  • Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies | ACS Omega - ACS Publications. (URL: [Link])

Sources

comparative analysis of 2-(1H-indol-3-yl)-N,N-dimethylacetamide synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(1H-indol-3-yl)-N,N-dimethylacetamide

This compound, a derivative of the natural auxin indole-3-acetic acid, is a molecule of significant interest in biochemical and pharmaceutical research. Its structural similarity to neurotransmitters and other bioactive compounds makes it a valuable scaffold in drug discovery. The efficient and scalable synthesis of this compound is crucial for advancing research in areas such as neuropharmacology and oncology. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering an in-depth look at the underlying chemistry, experimental protocols, and performance metrics of each method.

Comparative Analysis of Synthetic Routes

The synthesis of this compound predominantly commences from indole-3-acetic acid. The core of the synthesis lies in the formation of an amide bond with dimethylamine. This is typically achieved through the activation of the carboxylic acid group of indole-3-acetic acid. The choice of activation method significantly impacts the reaction's efficiency, cost, and environmental footprint. This guide will explore three prevalent strategies:

  • Carbodiimide-Mediated Coupling using EDC and HOBt

  • Activation with 1,1'-Carbonyldiimidazole (CDI)

  • Direct Thermal Amidation

The following table provides a high-level comparison of these methodologies.

ParameterCarbodiimide-Mediated (EDC/HOBt)CDI ActivationDirect Thermal Amidation
Typical Yield Good to ExcellentGoodModerate to Good
Reaction Time 4-24 hours1-3 hours1-10 hours
Reaction Temperature Room TemperatureRoom Temperature120-170 °C
Key Reagents EDC, HOBt, DIPEACDI, Pyridine (optional)None (or catalyst)
Advantages High yield, mild conditionsFast reaction, simple workupCost-effective, atom-economical
Disadvantages Higher reagent cost, byproduct removalMoisture sensitive reagentHigh temperatures, potential for side products

Route 1: Carbodiimide-Mediated Coupling with EDC/HOBt

This method is a widely adopted strategy for amide bond formation due to its high efficiency and mild reaction conditions. The mechanism involves the activation of the carboxylic acid of indole-3-acetic acid by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. The addition of 1-hydroxybenzotriazole (HOBt) mitigates these issues by forming an active ester, which then reacts cleanly with dimethylamine to yield the desired amide.[1][2]

Reaction Mechanism Workflow

G cluster_activation Activation Step cluster_coupling Coupling Step IAA Indole-3-acetic acid O_acylisourea O-acylisourea intermediate IAA->O_acylisourea + EDC EDC EDC Active_ester HOBt active ester O_acylisourea->Active_ester + HOBt HOBt HOBt Product This compound Active_ester->Product + Dimethylamine Dimethylamine Dimethylamine G cluster_activation Activation Step cluster_coupling Coupling Step IAA Indole-3-acetic acid Acyl_imidazolide Acyl-imidazolide intermediate IAA->Acyl_imidazolide + CDI - Imidazole - CO2 CDI CDI Product This compound Acyl_imidazolide->Product + Dimethylamine - Imidazole Dimethylamine Dimethylamine G cluster_reaction Direct Amidation IAA Indole-3-acetic acid Product This compound IAA->Product + Dimethylamine (Heat, Catalyst) Dimethylamine Dimethylamine Water Water

Sources

A Researcher's Guide to the Reproducible Synthesis of 2-(1H-indol-3-yl)-N,N-dimethylacetamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific integrity. Trivial as it may seem, minor variations in synthetic protocols can lead to significant deviations in yield, purity, and ultimately, the biological activity of a compound. This guide provides an in-depth analysis of the synthesis of 2-(1H-indol-3-yl)-N,N-dimethylacetamide, a member of the pharmacologically significant indoleacetamide family. We will explore common synthetic routes, dissect the factors influencing their reproducibility, and present a robust, validated protocol to serve as a benchmark. Furthermore, we will compare this compound with other structurally related indole derivatives, offering a broader context for its potential applications.

The Challenge of Reproducibility in Indole Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] However, the synthesis of indole derivatives is not without its challenges. Low yields and the formation of side products can arise from suboptimal reaction conditions, the inherent instability of certain reactants or intermediates, and the presence of sensitive functional groups.[2] For instance, the widely used Fischer indole synthesis is known to be sensitive to temperature and the strength of the acid catalyst.[2]

In the case of this compound, the primary synthetic challenge lies in the amide bond formation between indole-3-acetic acid and dimethylamine. The choice of coupling agent, solvent, and the use of a base can all significantly impact the reaction's efficiency and the purity of the final product. This guide aims to illuminate these critical parameters to empower researchers to achieve consistent and reliable results.

Comparative Analysis of Synthetic Protocols

Several methods have been reported for the synthesis of indole-3-acetamides, primarily involving the activation of the carboxylic acid group of indole-3-acetic acid followed by reaction with an amine. A prevalent method utilizes 1,1'-carbonyldiimidazole (CDI) as a coupling reagent.[3][4][5] Below is a comparison of two common variations of the CDI-mediated coupling.

Table 1: Comparison of Synthetic Protocols for this compound

ParameterProtocol A (Base-Catalyzed)[3][4]Protocol B (Uncatalyzed)[5]
Starting Materials Indole-3-acetic acid, DimethylamineIndole-3-acetic acid, Dimethylamine
Coupling Reagent 1,1'-Carbonyldiimidazole (CDI)1,1'-Carbonyldiimidazole (CDI)
Base Pyridine (catalytic amount)None
Solvent AcetonitrileAcetonitrile
Reaction Time 45 minutes for activation, 2-24 hours for couplingUp to 1.5 hours for coupling
Reported Yield GoodGood
Key Difference Use of pyridine to deprotonate the carboxylic acid, facilitating reaction with CDI.Relies on the inherent reactivity of the starting materials.

The addition of a base like pyridine, as in Protocol A, can accelerate the formation of the reactive acylimidazole intermediate, potentially leading to shorter reaction times and higher yields.[3][4][5] However, the presence of a base can also introduce complexities in the work-up and purification steps. Protocol B offers a simpler approach but may require longer reaction times to achieve comparable yields.[5]

A Validated, Step-by-Step Protocol for Reproducible Synthesis

To address the challenges of reproducibility, we present a detailed, self-validating protocol for the synthesis of this compound. This protocol incorporates best practices to ensure consistency and high purity of the final product.

Synthetic Pathway

The synthesis proceeds via a two-step, one-pot reaction. First, indole-3-acetic acid is activated with CDI to form a reactive acylimidazole intermediate. This intermediate then reacts with dimethylamine to yield the desired amide.

Synthetic Pathway IAA Indole-3-acetic acid Intermediate Acylimidazole Intermediate IAA->Intermediate + CDI - CO2 - Imidazole CDI CDI Product This compound Intermediate->Product + Dimethylamine DMA Dimethylamine

Caption: Synthetic pathway for this compound.

Experimental Protocol

Materials:

  • Indole-3-acetic acid (IAA)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Dimethylamine (2.0 M solution in THF)

  • Anhydrous Acetonitrile

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole-3-acetic acid (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile to dissolve the indole-3-acetic acid.

  • Activation: Add CDI (1.1 eq) portion-wise to the stirred solution at room temperature. Effervescence (CO₂ evolution) should be observed. Stir the reaction mixture for 1 hour at room temperature to ensure complete formation of the acylimidazole intermediate.

  • Amine Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add dimethylamine solution (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Remove the acetonitrile under reduced pressure.

    • Dissolve the residue in dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid.

Characterization and Purity Assessment

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Table 2: Expected Characterization Data for this compound

TechniqueExpected Results
¹H NMR Signals corresponding to the indole ring protons, the methylene protons, and the two N-methyl groups.
¹³C NMR Resonances for all 12 carbon atoms in the molecule.
Mass Spec (MS) Molecular ion peak corresponding to the calculated mass of C₁₂H₁₄N₂O (202.25 g/mol ).[6]
Infrared (IR) Characteristic absorption bands for the N-H stretch of the indole, C=O stretch of the amide, and C-N stretch.
Purity (HPLC) A single major peak indicating high purity (>95%).

Experimental Workflow for Assessing Reproducibility

To systematically evaluate and ensure the reproducibility of the synthesis, the following workflow is recommended.

Reproducibility Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_comparison Comparison & Validation S1 Protocol A A1 Yield Calculation S1->A1 A2 Purity (HPLC) S1->A2 A3 Spectroscopic Characterization (NMR, MS, IR) S1->A3 S2 Protocol B S2->A1 S2->A2 S2->A3 S3 Validated Protocol S3->A1 S3->A2 S3->A3 C1 Compare Yields A1->C1 C2 Compare Purity Profiles A2->C2 C3 Confirm Structural Integrity A3->C3 V1 Establish Reproducibility C1->V1 C2->V1 C3->V1

Caption: Workflow for assessing the reproducibility of synthesis protocols.

By performing the synthesis using different protocols in parallel and meticulously analyzing the outcomes, researchers can identify the most robust and reliable method for their specific needs.

Comparison with Alternative Indole Derivatives

The biological activity of indole-3-acetamides can be tuned by modifying the substituent on the amide nitrogen. The parent compound, this compound, serves as a foundational structure.

Table 3: Comparison of this compound with Structurally Related Analogs

CompoundStructureReported Biological ActivityReference
This compound Indole-CH₂-CO-N(CH₃)₂Potential anti-inflammatory activity (based on the known activity of the N,N-dimethylacetamide moiety).[7][8][9]N/A
Indole-3-acetamides (various aniline substituents) Indole-CH₂-CO-NH-ArAntihyperglycemic and antioxidant potentials.[3][4][3][4]
Indole-3-carbinol Indole-CH₂-OHAnti-cancer properties.[10][10]

This comparison highlights how subtle structural modifications to the indole-3-acetamide scaffold can lead to a diverse range of biological activities. The N,N-dimethyl substitution in the title compound may confer different solubility and metabolic stability properties compared to the N-aryl substituted analogs, which could be advantageous in certain therapeutic applications.

Conclusion

The reproducible synthesis of this compound is readily achievable with careful attention to reaction parameters. The provided validated protocol serves as a reliable starting point for researchers. By systematically comparing different synthetic approaches and rigorously characterizing the products, the scientific community can build a solid foundation for further investigation into the biological properties of this and other promising indole derivatives.

References

  • Khan, I., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega. Available at: [Link]

  • AFIRM Group. (n.d.). SOLVENTS / RESIDUALS. Available at: [Link]

  • BenchChem. (2025, December).
  • Khan, I., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. National Center for Biotechnology Information. Available at: [Link]

  • Wang, Y., et al. (2020). Synthesis of indolyl pyrroloindolines via a cascade arylation/cyclization of indole acetamides with 3-substituted indoles. Organic Chemistry Frontiers. Available at: [Link]

  • Kamal, A., et al. (2011). A facile synthesis of symmetrical and unsymmetrical bis(indolyl)
  • Kanwal, S., et al. (2018). A Facile Route towards the Synthesis of 2-(1H-indol-3-yl)-acetamides Using 1,1-Carbonyldiimidazole. Journal of the Chemical Society of Pakistan.
  • Niepel, M., et al. (2019). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. Cell Systems.
  • Tabassum, S., & Ahmad, A. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis.
  • Candeias, N. R., & Afonso, C. A. M. (2021). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules.
  • Reddit. (2022). Alternative solvent to DMA. r/Chempros. Available at: [Link]

  • Chaskar, A. C., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances.
  • Google Patents. (n.d.). US3959371A - Process for the purification of N,N-dimethylacetamide.
  • Martini, N., Williams, P., & Ferrer, E. G. (2022). N,N-dimethylacetamide.
  • Ataman Kimya. (n.d.). N,N-DIMETHYLACETAMIDE. Available at: [Link]

  • Wikipedia. (n.d.). Dimethylacetamide. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[3-(aminomethyl)indol-1-yl]-N,N-dimethylacetamide. PubChem. Available at: [Link]

  • Caloong Chemical Co., Ltd. (2023).
  • Martini, N., Williams, P., & Ferrer, E. G. (2022). N,N-dimethylacetamide.
  • PubMed. (2024). Effects of an indole derivative on cell proliferation, transfection, and alternative splicing in production of lentiviral vectors by transient co-transfection. Available at: [Link]

  • Koya, J. B., et al. (2022). FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. Fortune Journal of Health Sciences.
  • NIST. (n.d.). N,N-Dimethylacetamide. NIST WebBook. Available at: [Link]

  • Royal Society of Chemistry. (2018).
  • St. John's University. (n.d.). The potential therapeutic effect of n,n-dimethylacetamide (dma) in sepsis. St. John's Scholar.
  • ResearchGate. (n.d.). 1H NMR studies of aqueous N,N-dimethylacetamide solutions.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(1H-indol-3-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development and scientific innovation, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-(1H-indol-3-yl)-N,N-dimethylacetamide, a compound for which specific safety data may not be readily available. Our approach is grounded in the precautionary principle, treating the substance as hazardous based on the known profiles of its constituent chemical moieties: the indole ring and the N,N-dimethylacetamide (DMAC) side chain. Adherence to these protocols is essential for ensuring laboratory safety, environmental protection, and regulatory compliance.

Hazard Assessment: A Proactive Approach to Safety

Lacking a specific Safety Data Sheet (SDS) for this compound requires a conservative hazard assessment. This involves evaluating the risks associated with its primary structural components.

  • N,N-dimethylacetamide (DMAC) Moiety: The solvent and reagent DMAC is a well-characterized compound. It is classified as a combustible liquid that is harmful if inhaled or absorbed through the skin.[1][2] Crucially, it is a suspected reproductive toxicant, potentially damaging to an unborn child, and causes serious eye irritation.[3][4] Chronic exposure may lead to liver damage.[5][6][7]

  • Indole Moiety: The indole structure itself is a known irritant. The pure substance can cause severe eye irritation and is harmful if it comes into contact with the skin.[8]

Hazard Data Summary

The following table summarizes the critical hazard information, primarily based on the properties of N,N-dimethylacetamide, which dictates the most severe potential hazards.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity (Dermal/Inhalation), Cat. 4pictogramDanger H312+H332: Harmful in contact with skin or if inhaled.[3]
Serious Eye Irritation, Cat. 2AH319: Causes serious eye irritation.[4]
Reproductive Toxicity, Cat. 1BH360D: May damage the unborn child.[3][4]
Combustible Liquid, Cat. 4No Pictogram RequiredWarning H227: Combustible liquid.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, ensure the following PPE is worn to mitigate exposure risks.

  • Hand Protection: Wear chemical-resistant gloves. Butyl or Saranex-23 gloves are recommended for handling N,N-dimethylacetamide and its derivatives.[5] Always inspect gloves for integrity before use.

  • Eye and Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles.[5] A face shield should be used if there is a splash hazard.

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of this compound, including waste generation and packaging, should be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[9]

Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a regulated process. The following workflow aligns with the Resource Conservation and Recovery Act (RCRA) guidelines and best laboratory practices.[10][11]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[12]

  • Do Not Mix: Do not combine waste containing this compound with other chemical waste streams.

  • Solid vs. Liquid: Collect solid waste (e.g., contaminated filter paper, gloves) and liquid waste in separate, dedicated containers.[13]

  • Compatibility: This compound is incompatible with strong oxidizing agents, acids, and bases.[13][14] Ensure its waste container is stored away from these materials.

Step 2: Container Selection

The integrity of the waste containment is paramount.

  • Compatibility: Use a container made of a material compatible with the waste. For liquid waste, a high-density polyethylene (HDPE) or glass bottle is appropriate.[13][15]

  • Condition: The container must be in good condition, free from cracks or leaks, and must have a tight-fitting, screw-on cap.[10]

Step 3: Hazardous Waste Labeling

Accurate labeling is a strict regulatory requirement.

  • Mandatory Information: From the moment the first drop of waste enters the container, it must be labeled with:[15][16]

    • The words "HAZARDOUS WASTE" .[10]

    • The full chemical name: "this compound" .

    • A complete list of all constituents, including solvents and their approximate percentages.

    • The relevant hazard pictograms (Toxic, Health Hazard, Irritant).

    • The date of accumulation start and the name of the principal investigator or laboratory supervisor.[13]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be in a low-traffic area, under the control of the generator, and preferably within secondary containment.[13]

  • Container Status: Keep the waste container closed at all times except when adding waste.[10][15] This minimizes the release of vapors and prevents spills.

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the proper accumulation and labeling of waste, not its final disposal.

  • Contact EHS: Once the container is full or you are ready for removal, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[10][16]

  • Provide Information: Furnish them with all necessary information about the waste's composition and hazards to ensure it is transported and disposed of in compliance with all federal, state, and local regulations.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste Waste Collection & Storage cluster_disposal Final Disposal A Assess Hazards (Indole + DMAC) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Generate Waste (Solid or Liquid) C->D E Select Compatible Container D->E F Label Container: 'HAZARDOUS WASTE' + Chemical Name & Hazards E->F G Store in Satellite Accumulation Area (SAA) F->G H Keep Container Closed G->H I Container Full or Waste No Longer Generated H->I J Contact EHS or Certified Waste Vendor I->J K Provide Waste Information J->K L Scheduled Pickup by Authorized Personnel K->L

Caption: Procedural workflow for safe disposal.

Decontamination and Spill Management

Accidents can happen, and proper preparation is key to a safe response.

Work Surface and Equipment Decontamination
  • Glassware: Rinse glassware three times with a suitable solvent (e.g., ethanol or acetone). The first two rinses must be collected as hazardous waste in your designated liquid waste container.

  • Surfaces: Wipe down contaminated surfaces with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of the cleaning materials (wipes, gloves) as solid hazardous waste.[8]

Spill Response Protocol
  • Small Spills (<100 mL):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[6][9]

    • Carefully collect the absorbent material using non-sparking tools and place it into a sealable container.

    • Label the container as "Hazardous Waste" with the chemical name and "Spill Debris."

    • Clean the spill area as described under decontamination.

  • Large Spills (>100 mL):

    • Evacuate all personnel from the immediate area.

    • Alert others and restrict access to the area.

    • If safe to do so, remove ignition sources and increase ventilation by opening the fume hood sash.[1]

    • Immediately contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill unless you are trained and equipped to do so.

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, responsibility, and scientific excellence.

References

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). RCRA | Environmental Health and Safety. Retrieved from [Link]

  • OECD SIDS. (2001, September). N,N-DIMETHYLACETAMIDE (DMAC). Retrieved from [Link]

  • Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory. Retrieved from [Link]

  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling. Retrieved from [Link]

  • ScienceLab.com. (2005, October 10). N,N-Dimethylacetamide MSDS. Retrieved from [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet 105300 - N,N-Dimethylacetamide dimethylacetal. Retrieved from [Link]

  • ERG Environmental Services. (n.d.). Hazardous Waste Management in the Laboratory. Retrieved from [Link]

  • Nano-Shell. (2005, October 10). N,N-Dimethylacetamide Material Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N,N-dimethylacetamide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Indole, 99+%. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 0259 - N,N-DIMETHYLACETAMIDE. Retrieved from [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • PENTA s.r.o. (2025, April 8). N,N-Dimethylacetamide - SAFETY DATA SHEET. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-(1H-indol-3-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory environment. This guide provides essential, immediate safety and logistical information for handling 2-(1H-indol-3-yl)-N,N-dimethylacetamide. While specific toxicological data for this compound is not widely published, a robust safety protocol can be developed by analyzing its constituent chemical moieties: the indole ring and the N,N-dimethylacetamide side chain. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety and best practices.

Hazard Assessment: A Precautionary Approach

Given the limited specific data for this compound, we must adopt a precautionary principle based on structurally related compounds. The N,N-dimethylacetamide (DMAC) component is a well-characterized solvent with known hazards, and indole derivatives can also present risks. Therefore, this compound should be handled as a substance with the potential hazards summarized below.

Potential HazardClassification & RationaleSupporting Sources
Acute Toxicity Harmful in contact with skin or if inhaled. DMAC is classified as harmful via dermal contact and inhalation.[1][2] The substance can be absorbed through the skin.[3][1][2][3]
Eye Irritation Causes serious eye irritation. DMAC is a known serious eye irritant.[1][2][4] Direct contact can lead to pain, redness, and impaired vision.[2][1][2][4]
Reproductive Toxicity Suspected of damaging fertility or the unborn child. DMAC is classified as a Category 1B reproductive toxin.[2][4] Exposure of pregnant women should be strictly avoided.[3][2][3][4]
Carcinogenicity Suspected of causing cancer. DMAC is a confirmed animal carcinogen with unknown relevance to humans.[3][4][3][4]
Skin Irritation May cause skin irritation. Indole compounds can cause skin irritation, and prolonged contact with DMAC may defat the skin, leading to dermatitis.[4][5][4][5]
Respiratory Irritation May cause respiratory irritation. Inhalation may cause respiratory tract irritation, headaches, and nausea.[3][6][7][3][6][7]
Combustibility Combustible Liquid. DMAC is a combustible liquid with a flashpoint of 63°C.[3] Above this temperature, explosive vapor/air mixtures may form.[3][3]

Core Personal Protective Equipment (PPE) Mandate

A multi-layered PPE strategy is mandatory to mitigate the risks identified above. The following equipment must be used for all procedures involving this compound.

Protection TypeSpecification & CausalityRecommended Sources
Eye/Face Protection Tightly fitting safety goggles with side-shields. To protect against splashes and potential dust, safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[4][6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3][8][3][4][6][8]
Skin Protection (Hands) Chemical-impermeable gloves (e.g., nitrile), inspected prior to use. Gloves must be worn to prevent skin contact and absorption.[3][6] Always inspect gloves for tears or holes before use. Contaminated gloves should be removed carefully, avoiding contact with the outer surface, and disposed of as hazardous waste.[6]
Skin Protection (Body) Long-sleeved laboratory coat. A lab coat or other protective clothing is essential to minimize skin exposure.[5][6] For procedures with a higher risk of splashes, a chemical-resistant apron or suit may be necessary.[9][3][5][6][9]
Respiratory Protection Work within a certified chemical fume hood. All handling of this compound, especially when in solid/powder form or when heating, must be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust or vapors.[4][5] If a fume hood is not available or if aerosol generation is unavoidable, a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge is required.[4][6][4][5][6]

Operational Plan for Safe Handling

A systematic workflow is critical for minimizing exposure and preventing contamination. The following diagram and procedural steps outline the lifecycle of handling this compound in the laboratory.

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_handle Phase 2: Handling cluster_post Phase 3: Post-Handling cluster_store Phase 4: Storage prep_sds Review SDS & Risk Assessment prep_area Designate & Prepare Work Area (Fume Hood) prep_sds->prep_area prep_ppe Assemble & Inspect PPE prep_area->prep_ppe handle_don Don Appropriate PPE prep_ppe->handle_don handle_weigh Weigh/Transfer Compound handle_don->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp post_decon Decontaminate Work Area & Equipment handle_exp->post_decon storage Store in Tightly Sealed, Labeled Container handle_exp->storage post_dispose Segregate & Dispose of Waste post_decon->post_dispose post_doff Doff PPE Correctly post_dispose->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-indol-3-yl)-N,N-dimethylacetamide
Reactant of Route 2
Reactant of Route 2
2-(1H-indol-3-yl)-N,N-dimethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.